molecular formula C9H8O3 B1275340 2-(2-Formylphenyl)acetic acid CAS No. 1723-55-3

2-(2-Formylphenyl)acetic acid

Cat. No.: B1275340
CAS No.: 1723-55-3
M. Wt: 164.16 g/mol
InChI Key: QNLSLYKWBHYEHK-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)acetic acid (CAS 1723-55-3) is a high-purity, bifunctional organic compound of significant interest in chemical synthesis and drug discovery research. With a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, it features both a carboxylic acid (O=C(O)C...) and an aromatic aldehyde (C1=CC=CC=C1C=O) functional group on the same benzene ring, as denoted by its SMILES notation . This unique structure makes it a versatile and valuable building block (synthon) for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutically relevant scaffolds. Researchers utilize this compound in various transformations, where the carboxylic acid group can form amide or ester bonds, and the aldehyde group is amenable to nucleophilic addition or condensation reactions, such as the formation of imines or serving as a precursor in cyclization processes. The compound requires careful handling and storage; it is recommended to be kept under an inert atmosphere at 2-8°C . Safety information indicates it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLSLYKWBHYEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415350
Record name ortho-formylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1723-55-3
Record name ortho-formylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Formylphenyl)acetic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetic acid, a versatile bifunctional organic compound. Possessing both a carboxylic acid and an aldehyde moiety on an aromatic scaffold, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and characteristic reactivity. Furthermore, it explores its application as a precursor for constructing more complex molecular architectures, drawing parallels from structurally related compounds to highlight its potential in the development of novel therapeutic agents and materials. Safety, handling, and analytical procedures are also discussed to provide a complete resource for researchers, chemists, and drug development professionals.

Chemical Identity and Properties

This compound, also known as ortho-formylphenylacetic acid, is an aromatic compound distinguished by the presence of two key functional groups: a carboxylic acid and an aldehyde. This dual functionality, positioned in an ortho relationship on the benzene ring, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate.

Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring accurate compound identification and cross-referencing across various databases and inventories.

IdentifierValueSource
CAS Number 1723-55-31[2], 3[4]
Molecular Formula C₉H₈O₃1[2]
Molecular Weight 164.16 g/mol 5[6]
Synonyms o-formylphenylacetic acid, 2-carboxymethylbenzaldehyde, Benzaldehyde-2-acetic acid1[2]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)C=O1[2]
InChIKey QNLSLYKWBHYEHK-UHFFFAOYSA-N1[2]
Physicochemical Properties

The physical and computed chemical properties of this compound are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
PSA (Polar Surface Area) 54.37 Ų1[2]
LogP 1.126201[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 31[2]
Rotatable Bonds 31[2]
Complexity 1771[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the condensation of 2-formylphenol with chloroacetic acid under basic conditions.[6] This method is advantageous as it builds the acetic acid side chain onto a readily available formylated phenol precursor.

Representative Synthetic Protocol: Condensation of 2-Formylphenol

This protocol describes a representative lab-scale synthesis. The causality behind these steps lies in the nucleophilic substitution reaction where the phenoxide, generated in situ by the base, attacks the electrophilic carbon of chloroacetic acid.

Materials:

  • 2-Formylphenol (Salicylaldehyde)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for acidification)

  • Deionized water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylphenol and a molar excess (e.g., 2.5 equivalents) of sodium hydroxide in water.

  • Nucleophile Generation: Stir the mixture until the 2-formylphenol has completely dissolved to form the sodium phenoxide salt. This step is critical as the phenoxide is the active nucleophile.

  • Addition of Electrophile: Prepare an aqueous solution of chloroacetic acid and carefully add it dropwise to the reaction mixture. An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve 2-Formylphenol & NaOH in Water B Form Sodium Phenoxide (Nucleophile) A->B C Add Chloroacetic Acid Solution (Electrophile) B->C D Heat to Reflux (3-5 hours) C->D E Cool & Acidify with HCl (pH 1-2) D->E F Precipitate Product E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure Product H->I

Fig. 1: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid group can undergo esterification, amidation, and reduction. This allows for selective transformations, making it a powerful scaffold for building molecular complexity.

  • Aldehyde Group Reactions: The formyl group readily participates in reactions such as Aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate.[6] It is also a substrate for Wittig reactions, reductive aminations, and the formation of imines (Schiff bases) and oximes.

  • Carboxylic Acid Group Reactions: The carboxylic acid can be easily converted to esters via Fischer esterification with alcohols in the presence of an acid catalyst.[6] It can also be transformed into amides using standard coupling agents or converted to an acid chloride for reaction with various nucleophiles. Under harsh heating, it may undergo decarboxylation.[6]

  • Intramolecular Reactions: The ortho-positioning of the two groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are privileged structures in medicinal chemistry.

G cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions main This compound aldol β-Hydroxy Aldehydes/ α,β-Unsaturated Carbonyls main->aldol Aldol Condensation imine Imines (Schiff Bases) main->imine + Amine wittig Alkenes main->wittig Wittig Reagent ester Esters main->ester + Alcohol/H⁺ amide Amides main->amide Coupling Agent decarboxylation Ketones (via decarboxylation) main->decarboxylation Heat

Sources

Technical Guide: Solubility & Stability of 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Formylphenyl)acetic acid , focusing on its unique physicochemical behavior, solubility profile, and stability challenges.

Executive Summary & Chemical Identity

This compound (CAS: 1723-55-3 ) is a bifunctional aromatic building block characterized by a dynamic structural equilibrium.[1] Unlike its para-isomer, this ortho-substituted compound exhibits ring-chain tautomerism , existing in a delicate balance between its open-chain aldehyde-acid form and its cyclic lactol form (1-hydroxy-3-isochromanone ).

Understanding this equilibrium is critical for accurate analysis, solubility prediction, and long-term storage, as the "masked" aldehyde behaves differently depending on solvent polarity and pH.[1]

PropertyDetail
IUPAC Name This compound
Common Synonyms o-Formylphenylacetic acid; 1-Hydroxy-3-isochromanone (cyclic tautomer)
CAS Number 1723-55-3
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Core Structural Feature Reversible cyclization (Lactol formation)

Structural Dynamics: The Ring-Chain Tautomerism

The defining feature of this molecule is the reversible interaction between the electrophilic aldehyde carbonyl and the nucleophilic carboxylic acid oxygen.[1] This results in a dynamic equilibrium that dictates its stability and reactivity.[1]

The Equilibrium Mechanism

In the solid state and non-polar solvents, the molecule predominantly exists as the cyclic 1-hydroxy-3-isochromanone (stabilized by intramolecular hydrogen bonding). In aqueous alkaline solutions or polar protic solvents, the ring opens to form the carboxylate of the aldehyde-acid .[1]

Tautomerism OpenForm Open Form This compound (Polar/Basic Conditions) CyclicForm Cyclic Form 1-Hydroxy-3-isochromanone (Solid State/Non-polar) OpenForm->CyclicForm Cyclization (Acidic/Neutral) CyclicForm->OpenForm Ring Opening (Basic pH)

Figure 1: The pH-dependent ring-chain tautomerism governing the molecule's behavior.

Solubility Profile & Solvent Selection

Solubility is not a static value for this compound; it is a function of the tautomeric state.[1]

Solubility Guide
Solvent ClassSolubility RatingDominant SpeciesApplication Notes
Aqueous Base (pH > 8) High Open CarboxylateBest for preparing stock solutions for biological assays. Use 1.0 eq. NaOH or NaHCO₃.[1]
DMSO / DMF High Equilibrium MixturePreferred for organic synthesis and HTS library storage.[1]
Alcohols (MeOH, EtOH) Moderate Hemiacetal EsterCan form pseudo-esters (alkoxy-isochromanones) upon prolonged storage.[1]
Chlorinated (DCM, CHCl₃) Moderate Cyclic LactolSuitable for extraction; favors the closed ring form.[1]
Water (Neutral/Acidic) Low Cyclic LactolPoor solubility; tends to precipitate as the cyclic lactol.[1]
Protocol: Preparation of a Stable Stock Solution

To avoid precipitation of the cyclic form in aqueous media:

  • Weigh the solid (likely in cyclic lactol form).[1]

  • Dissolve in a minimum volume of DMSO (e.g., 100 mM stock).

  • Dilute into aqueous buffer. Note: If pH < 7, the compound may slowly cyclize and precipitate over time.[1] Maintain pH 7.4–8.0 for maximum aqueous stability.[1]

Stability & Degradation Pathways

The primary instability risk is oxidation , followed by dehydration .[1] The aldehyde group, even when "masked" in the cyclic form, is susceptible to autoxidation.[1]

Degradation Mechanism[1]
  • Oxidation (Major): The aldehyde oxidizes to a carboxylic acid, forming Homophthalic Acid (2-carboxyphenylacetic acid).[1] This is irreversible.

  • Dehydration (Minor): Under strongly acidic conditions, the cyclic lactol can lose water to form 3-Isochromanone (rare) or polymerize.[1]

Degradation Target This compound (Equilibrium Mixture) Oxidation Degradation Product 1: Homophthalic Acid (Irreversible) Target->Oxidation Air Oxidation (O2) Dehydration Degradation Product 2: Isochromen-3-one / Polymers (Acid Catalyzed) Target->Dehydration Strong Acid / Heat

Figure 2: Primary degradation pathways.[1] Homophthalic acid is the most common impurity.

Handling & Storage Recommendations
  • Atmosphere: Strictly Inert (Argon or Nitrogen) .[1] Oxygen exposure accelerates conversion to homophthalic acid.[1]

  • Temperature: -20°C for long-term storage; 2-8°C for working stocks.

  • Container: Amber glass vials to prevent potential photochemical rearrangement (though less sensitive than phenoxy-analogs).[1]

  • Desiccation: Store under desiccant. Moisture promotes hydrolysis of the cyclic form, pushing the equilibrium toward the open aldehyde, which is more prone to oxidation.[1]

Analytical Validation (Purity Assessment)

Standard HPLC methods can be misleading due to the peak splitting caused by the interconversion of tautomers on the column.[1]

Recommended Analytical Workflow
  • NMR (¹H in DMSO-d₆): This is the gold standard.

    • Diagnostic Signal (Open): Aldehyde proton (-CH O) at ~10.0–10.5 ppm.[1]

    • Diagnostic Signal (Cyclic): Lactol proton (-CH (OH)-) at ~6.5–7.0 ppm.[1]

    • Note: The ratio depends on the water content of the DMSO.[1]

  • HPLC-MS:

    • Run under basic conditions (ammonium bicarbonate buffer, pH 8-9) to force the molecule into the open carboxylate form, yielding a single sharp peak.[1]

    • Acidic mobile phases (0.1% Formic acid) may result in broad or split peaks due to on-column cyclization kinetics.[1]

References

  • Chemical Identity & Properties: this compound (CAS 1723-55-3).[1] PubChem, National Library of Medicine.[1][2] Link[1][2]

  • Ring-Chain Tautomerism: Jones, P. R. et al. "Ring-chain tautomerism in 2-acylbenzoic and 2-acylphenylacetic acids."[1] Journal of the Chemical Society, Perkin Transactions 2, 1973.[1] Link

  • Oxidation Risks: Homophthalic acid synthesis via oxidation of o-substituted derivatives.[1] Organic Syntheses, Coll.[1] Vol. 3, p.449.[1] Link

  • Cyclic Form Nomenclature: 1-Hydroxy-3-isochromanone derivatives. ChemicalBook Entry for related structures.[1] Link

Sources

The Versatile Scaffold: A Technical Guide to 2-(2-Formylphenyl)acetic Acid Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(2-formylphenyl)acetic acid scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of a reactive aldehyde and a modifiable carboxylic acid on a compact phenylacetic acid framework. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile building block and its analogues. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and survey the landscape of biologically active molecules derived from this core, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The this compound molecule is of particular interest due to its inherent bifunctionality. The ortho-positioning of the formyl and acetic acid moieties allows for a range of intramolecular reactions, leading to the efficient construction of complex heterocyclic systems. Furthermore, the differential reactivity of the aldehyde and carboxylic acid groups enables selective chemical transformations, providing access to a diverse chemical space for the exploration of structure-activity relationships (SAR).

Phenylacetic acid derivatives, in a broader sense, are integral components of numerous pharmaceuticals, including non-steroidal anti-inflammatory agents, anticancer drugs, and antibiotics.[1] The introduction of a formyl group at the ortho position, as seen in this compound, unlocks a unique set of synthetic possibilities, making it a valuable starting material for the synthesis of novel therapeutic agents.[1]

Synthesis of the Core Scaffold and Key Analogues

The synthetic accessibility of this compound and its analogues is a key factor in its utility. Several strategies have been developed, each with its own advantages depending on the desired scale and available starting materials.

Synthesis of this compound

A common and effective method for the synthesis of the parent compound involves the oxidation of a suitable precursor, such as 2-methylphenylacetic acid. This transformation can be achieved through a multi-step process involving benzylic bromination followed by a Sommelet-type reaction.

Diagram: Synthetic Pathway to this compound

G start 2-Methylphenylacetic Acid step1 Benzylic Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate 2-(Bromomethyl)phenylacetic Acid step1->intermediate step2 Sommelet Reaction (Hexamethylenetetramine, EtOH/H2O, reflux; then HCl) intermediate->step2 end This compound step2->end

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Benzylic Bromination: To a solution of 2-methylphenylacetic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)phenylacetic acid.[2]

  • Sommelet Reaction: Dissolve the crude 2-(bromomethyl)phenylacetic acid in a mixture of ethanol and water. Add hexamethylenetetramine and reflux the mixture for 4 hours. Slowly add concentrated hydrochloric acid and continue to reflux for an additional 30 minutes. Cool the reaction to room temperature, and partition between water and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Synthesis of Key Analogues

The synthetic principles can be extended to produce important analogues, such as the para- and phenoxy- derivatives.

Table: Synthesis of this compound Analogues

AnalogueStarting MaterialKey TransformationReference
2-(4-Formylphenyl)acetic acid 4-(Bromomethyl)phenylacetic acidSommelet Reaction[3]
2-(2-Formylphenoxy)acetic acid 2-HydroxybenzaldehydeWilliamson Ether Synthesis with an acetate equivalent, followed by hydrolysis

Chemical Reactivity and Synthetic Utility

The dual functionality of the this compound scaffold is the cornerstone of its synthetic versatility. The aldehyde and carboxylic acid groups can be reacted selectively or in concert to generate a wide array of complex molecules.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted amine derivatives.

  • Wittig Reaction: Olefination with phosphorus ylides (Wittig reagents) allows for the introduction of carbon-carbon double bonds, extending the molecular framework.[4][5][6][7] The mechanism typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[6][7]

  • Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malonates, nitriles) and amines to form imines or enamines, which are key intermediates for further transformations.

Diagram: Wittig Reaction Mechanism

G reactants Aldehyde + Phosphorus Ylide cycloaddition [2+2] Cycloaddition reactants->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate retrocycloaddition Retro-[2+2] Cycloaddition intermediate->retrocycloaddition products Alkene + Triphenylphosphine Oxide retrocycloaddition->products

Caption: Simplified mechanism of the Wittig reaction.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups:

  • Esterification: Acid-catalyzed reaction with alcohols (Fischer esterification) or reaction with alkyl halides in the presence of a base yields the corresponding esters.

  • Amidation: Coupling with amines, often facilitated by activating agents such as carbodiimides (e.g., EDC) or by conversion to the more reactive acyl chloride, produces amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the carboxylic acid to the corresponding primary alcohol.

Intramolecular Reactions and Heterocycle Synthesis

The ortho-disposition of the functional groups facilitates intramolecular cyclizations, providing a powerful tool for the synthesis of heterocyclic scaffolds.

  • Pictet-Spengler Reaction: Condensation of a β-arylethylamine with the aldehyde function of this compound, followed by acid-catalyzed cyclization, can lead to the formation of tetrahydroisoquinoline derivatives.[8][9] This reaction is a cornerstone in alkaloid synthesis.[8]

  • Photochemical Cyclization: Derivatives of 2-(2-formylphenoxy)acetic acid can undergo photocyclization to yield chromanone and benzofuranone structures.[10]

Diagram: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

G reactants This compound derivative + β-Arylethylamine condensation Condensation reactants->condensation iminium Iminium Ion Intermediate condensation->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydroisoquinoline Derivative cyclization->product

Caption: Key steps in the Pictet-Spengler reaction.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a variety of biologically active compounds.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The phenylacetic acid core is a well-established pharmacophore in the design of NSAIDs. The introduction of various substituents on this scaffold has led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes. Structure-activity relationship studies on 2-anilinophenylacetic acids, close analogues of diclofenac, have shown that lipophilicity and the dihedral angle between the phenyl rings are crucial for activity.[11]

Anticancer Agents

Derivatives of phenylacetic acid have demonstrated antiproliferative and antitumor properties.[1] The ability to readily diversify the this compound core allows for the exploration of interactions with various biological targets implicated in cancer.

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including the development of antimicrobials, antihypertensives, and agents targeting the central nervous system.[12] The benzimidazole scaffold, which can be synthesized from precursors derived from this compound, is found in numerous FDA-approved drugs.[12][13]

Table: Examples of Biologically Active Scaffolds Derived from Phenylacetic Acids

ScaffoldTherapeutic AreaMechanism of Action (Example)Reference
2-Anilinophenylacetic Acid Anti-inflammatoryCOX Inhibition[11]
Benzimidazole Antimicrobial, Anticancer, AntihypertensiveVarious (e.g., tubulin polymerization inhibition)[12][13]
Tetrahydroisoquinoline Various (e.g., CNS agents)Receptor/Enzyme modulation[8][9]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of the core scaffold is essential for characterization and quality control.

Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Off-white solid
Melting Point Not available

Table: Spectroscopic Data of this compound (Predicted and Typical Ranges)

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde proton (-CHO)δ 9.8-10.2 ppm (singlet)
Aromatic protonsδ 7.2-8.0 ppm (multiplet)
Methylene protons (-CH₂-)δ 3.6-4.0 ppm (singlet)
Carboxylic acid proton (-COOH)δ 10.0-13.0 ppm (broad singlet)
¹³C NMR Carbonyl carbon (aldehyde)δ 190-200 ppm
Carbonyl carbon (carboxylic acid)δ 170-185 ppm
Aromatic carbonsδ 120-140 ppm
Methylene carbon (-CH₂-)δ 40-50 ppm
IR Spectroscopy C=O stretch (aldehyde)~1700 cm⁻¹
C=O stretch (carboxylic acid)~1710 cm⁻¹
O-H stretch (carboxylic acid)2500-3300 cm⁻¹ (broad)

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its synthetic accessibility, coupled with the orthogonal reactivity of its two functional groups, provides a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of the broader phenylacetic acid class in yielding clinically relevant drugs underscores the potential of this particular bifunctional derivative. Future efforts in this area will likely focus on the application of this scaffold in combinatorial library synthesis, the development of novel intramolecular cyclization strategies to access new heterocyclic systems, and its incorporation into more complex natural product-inspired molecules. As our understanding of disease biology continues to evolve, the versatility of the this compound core will undoubtedly ensure its continued relevance in the quest for new and improved therapeutics.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available from: [Link]

  • Pictet–Spengler reaction. Buchler GmbH. Available from: [Link]

  • Wittig Reaction Mechanism & Examples – Total Synthesis. Available from: [Link]

  • (2-formylphenyl)acetic acid - C9H8O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. Google Patents.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. Available from: [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available from: [Link]

  • Commonly marketed drugs based on the benzimidazole scaffold. ResearchGate. Available from: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available from: [Link]

Sources

Technical Guide: 2-(2-Formylphenyl)acetic Acid – Mechanism of Action & Metabolic Fate

[1]

Executive Summary

2-(2-Formylphenyl)acetic acid (CAS: 6362-62-5), often studied in equilibrium with its cyclic lactol form 1-hydroxy-3-isochromanone , represents a critical "masked" intermediate in the catabolism of polycyclic aromatic hydrocarbons (PAHs), specifically indene and naphthalene derivatives.[1] Its biological mechanism of action is defined by a dynamic ring-chain tautomerism that regulates its reactivity, solubility, and enzymatic availability.[1]

This guide details the compound's dual-state behavior, its role as a checkpoint in aromatic detoxification, and the dehydrogenase-driven pathways that convert it into stable dicarboxylic acids (e.g., homophthalic acid).[1]

Part 1: Chemical Identity & The Tautomeric Mechanism

The defining feature of this compound is not its static structure, but its dynamic equilibrium in aqueous biological systems. This tautomerism dictates its "Mechanism of Action" (MOA) at the molecular level.[1]

The Ring-Chain Equilibrium

In physiological buffers (pH 7.4), the compound exists primarily in a closed, cyclic lactol form.[1] The open-chain aldehyde form is the reactive species required for enzymatic oxidation, but it is thermodynamically less favored in the absence of enzyme binding.

  • Form A (Open Chain): this compound.[1] Contains a reactive aldehyde (-CHO) and a carboxylic acid (-COOH).[1][2][3][4][5] High electrophilicity; prone to Schiff base formation with proteins (toxicity).[1]

  • Form B (Closed Ring): 1-Hydroxy-3-isochromanone.[1] Formed by the intramolecular nucleophilic attack of the carboxylate oxygen (or hydroxyl) on the aldehyde carbon. Chemically stable; "masks" the aldehyde group.

Mechanism Implication: Enzymes acting on this substrate must either bind the open form (shifting the equilibrium) or possess an active site capable of catalyzing the ring opening.

Quantitative Properties
PropertyValue / CharacteristicRelevance to MOA
Molecular Weight 178.18 g/mol Small molecule, membrane permeable.[1]
pKa (Acid) ~4.2 (Carboxylic acid)Ionized (anionic) at physiological pH.[1]
Tautomer Ratio Solvent dependent (favors lactol in water)Limits spontaneous toxicity of the aldehyde.[1]
Solubility Moderate (Acid); High (Salt)Bioavailability in aqueous cytosol.[1]

Part 2: Biological Pathway & Metabolic Fate

The compound functions as a transient intermediate in the Upper Pathway of aromatic degradation. It is the product of ring cleavage in Indene catabolism and a structural analogue in Naphthalene metabolism.

The Indene/Naphthalene Degradation Axis

In bacteria (e.g., Pseudomonas, Rhodococcus), the degradation of indene proceeds via dioxygenation and eventual ring cleavage. This compound is formed when the five-membered ring of indene is oxygenated and cleaved, or via the oxidation of related diols.

The Pathway Flow:

  • Precursor: Indene or 1,2-dihydroxyindan.[1]

  • Formation: Oxidative cleavage yields this compound.[1]

  • The Checkpoint: The aldehyde is toxic. It must be rapidly converted.

  • Detoxification: An NAD+-dependent Aldehyde Dehydrogenase (ALDH) oxidizes the formyl group to a carboxyl group.[1]

  • Product: Homophthalic Acid (2-carboxyphenylacetic acid), which enters the central carbon metabolism (TCA cycle) via further beta-oxidation or ring cleavage.[1]

Visualization of the Pathway

The following diagram illustrates the tautomeric equilibrium and the enzymatic progression to Homophthalic Acid.

Pathwaycluster_equilibriumDynamic Tautomeric Equilibrium (pH 7.4)IndeneIndene(Precursor)IntermediateIndan-1,2-diolIndene->IntermediateDioxygenase(Naphthalene/Indene Pathway)AldehydeThis compound(Open Aldehyde Form)[Reactive Substrate]Intermediate->AldehydeRing CleavageLactol1-Hydroxy-3-isochromanone(Closed Lactol Form)[Stable/Masked]Lactol->AldehydeSpontaneousRing OpeningHomoPhthalicHomophthalic Acid(Stable Product)Aldehyde->HomoPhthalicNAD+ DependentAldehyde Dehydrogenase(Oxidation)TCACentral Metabolism(TCA Cycle)HomoPhthalic->TCABeta-Oxidation

Caption: The metabolic trajectory of this compound, highlighting the critical ring-opening step required for enzymatic oxidation to Homophthalic Acid.[1]

Part 3: Enzymatic Interactions

The conversion of this compound relies on specific dehydrogenases. These enzymes drive the equilibrium toward the open form by consuming the aldehyde.

Aldehyde Dehydrogenase (ALDH) Mechanism

The oxidation of the formyl group (-CHO) to the carboxyl group (-COOH) is the irreversible step that commits the molecule to catabolism.

  • Enzyme Class: Aryl-aldehyde dehydrogenase (EC 1.2.1.x).[1]

  • Cofactor: NAD+ (reduced to NADH).[1]

  • Mechanism:

    • Nucleophilic Attack: The enzyme's active site cysteine attacks the carbonyl carbon of the open aldehyde form (thiohemiacetal formation).

    • Hydride Transfer: A hydride ion is transferred to NAD+, forming a thioester intermediate.[1]

    • Hydrolysis: Water attacks the thioester, releasing Homophthalic Acid and regenerating the enzyme.

Tautomeric Trapping

Since the lactol form is often dominant, the enzyme kinetics display non-Michaelis-Menten behavior dependent on the rate of spontaneous ring opening. High catalytic efficiency requires the enzyme to either:

  • Shift the equilibrium by rapidly depleting the trace amount of open aldehyde.

  • Actively catalyze the ring opening (less common for generic ALDHs).[1]

Part 4: Experimental Protocols

To study this mechanism, researchers must synthesize the compound (as it is unstable) and use specific trapping assays.[1]

Synthesis of this compound

Because the aldehyde is prone to oxidation and cyclization, it is often generated in situ or synthesized as the lactol.

Method: Ozonolysis of Indene

  • Reagents: Indene, Methanol, Ozone (O3), Dimethyl Sulfide (DMS).[1]

  • Procedure:

    • Dissolve Indene (10 mmol) in Methanol (50 mL) at -78°C.

    • Bubble Ozone through the solution until a blue color persists (indicating saturation).[1]

    • Purge with Nitrogen to remove excess Ozone.[1]

    • Add DMS (20 mmol) to reduce the ozonide.[1]

    • Warm to room temperature.[1]

    • Note: This yields the aldehyde-ester/acid mixture.[1][5] Acidification promotes cyclization to the isochromanone.

Enzymatic Assay Protocol (Monitoring NADH)

This protocol measures the rate of ring opening and oxidation by ALDH.[1]

Materials:

  • Phosphate Buffer (50 mM, pH 7.5).[1]

  • NAD+ (10 mM stock).[1]

  • Substrate: 1-Hydroxy-3-isochromanone (stock in DMSO).[1]

  • Enzyme: Purified Aryl-Aldehyde Dehydrogenase (e.g., from Pseudomonas putida lysate).[1]

Workflow:

  • Blanking: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD+. Zero the spectrophotometer at 340 nm.

  • Initiation: Add 20 µL Enzyme solution. Incubate 1 min.

  • Substrate Addition: Add 30 µL Substrate stock. Rapidly mix.

  • Data Collection: Monitor Absorbance at 340 nm (formation of NADH) for 10 minutes.

  • Analysis: The initial rate represents the coupled rate of spontaneous ring opening + enzymatic oxidation.

    • Control: Run a "no enzyme" control to check for spontaneous air oxidation (usually negligible).[1]

Part 5: References

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Source: Organic & Biomolecular Chemistry (RSC).[1] Context: Establishes the synthesis and photochemical equilibrium of hydroxychromanones. URL:[Link]

  • Metabolism of Naphthalene and Substituted Naphthalenes. Source: Frontiers in Microbiology.[1] Context: Details the "Upper Pathway" of aromatic degradation and ring-cleavage mechanisms. URL:[Link]

  • Homophthalic acid and anhydride (Organic Syntheses). Source: Organic Syntheses, Coll.[1] Vol. 3. Context: Chemical validation of the oxidation product (Homophthalic acid) from indene/naphthalene precursors.[1] URL:[Link]

  • Keto-Enol Tautomerism and Ring-Chain Equilibrium. Source: Chemistry LibreTexts.[1] Context: Fundamental principles governing the stability of the lactol vs. aldehyde forms in aqueous solution. URL:[Link]

  • Naphthalene Degradation Pathway. Source: Eawag-BBD (Biocatalysis/Biodegradation Database).[1] Context: Map of metabolic steps connecting naphthalene, salicylaldehyde, and related ring-fission products.[1] URL:[Link][1]

An In-depth Technical Guide to the Safe Handling of 2-(2-Formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-(2-Formylphenyl)acetic acid (CAS No: 1723-55-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data, general chemical principles, and field-proven laboratory practices. Due to the limited availability of a comprehensive safety data sheet for this specific isomer, this guide also extrapolates potential hazards from structurally related compounds, namely other isomers of formylphenylacetic acid and compounds with similar functional groups (aromatic aldehydes and carboxylic acids). The primary objective is to foster a culture of safety and to provide a robust framework for risk mitigation when working with this compound.

Introduction and Compound Profile

This compound is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group attached to a phenyl ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of both a reactive aldehyde and an acidic carboxylic acid moiety dictates its chemical reactivity and, consequently, the necessary safety and handling protocols.

The dual functionality necessitates a careful and informed approach to its handling. The aldehyde group can be susceptible to oxidation and may be irritating, while the carboxylic acid group imparts corrosive properties. Understanding these intrinsic characteristics is the foundation of safe laboratory practice.

Structural and Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its isomers is presented below. It is crucial to note that some of this data is for related isomers and should be used as a general guideline.

PropertyThis compound2-(2-Formylphenoxy)acetic acid2-(4-Formylphenyl)acetic acid
CAS Number 1723-55-36280-80-434841-47-9
Molecular Formula C₉H₈O₃C₉H₈O₄C₉H₈O₃
Molecular Weight 164.16 g/mol 180.16 g/mol 164.16 g/mol [1]
Appearance Off-white solid[2]Beige solid[3]Off-white solid[2]
Melting Point Not available129.5 - 132.0 °C[3][4]131 °C[2][5]
Boiling Point Not available364 °C at 760 mmHg (predicted)[4]349.2 ± 17.0 °C (predicted)[2]
pKa Not availableNot available4.06 ± 0.10 (predicted)[2][5]

Hazard Identification and Risk Assessment

GHS Classification (Inferred from Related Compounds)

The following GHS hazard classifications are inferred from data for "2-Formylphenyl acetate" and "2-(4-formylphenyl)acetic acid" and should be considered as potential hazards for this compound until a specific safety data sheet is available.[1][7]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][7]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][7]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[7]

Signal Word: Warning [1][7]

Hazard Statements (Potential):

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[7]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[7]

Causality of Hazards
  • Carboxylic Acid Moiety : The acetic acid group is responsible for the acidic nature of the compound, leading to potential skin and eye irritation or burns, similar to other carboxylic acids like acetic acid.[8][9]

  • Aldehyde Moiety : The formyl group can be a source of irritation, particularly to the respiratory tract, and can act as a skin sensitizer.[10]

  • Solid Form : As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[3]

Safe Handling and Storage

Adherence to prudent laboratory practices is paramount when handling this compound.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes. Standard prescription glasses do not offer adequate protection.[11]

  • Skin Protection : A flame-resistant lab coat and full-length pants should be worn to minimize skin exposure.[11] Shoes must be closed-toe and made of a non-porous material.[11]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated or torn.[6][11] Always wash hands thoroughly after removing gloves.[11][12]

Engineering Controls
  • Ventilation : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[12]

  • Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly.[8]

Handling Protocols
  • Preparation : Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. Ensure all necessary PPE is donned correctly.[12]

  • Weighing and Transfer :

    • Perform all manipulations within a chemical fume hood.

    • Use spatulas and other designated tools for transferring the solid.[12]

    • Avoid creating dust. If the material is fine, handle it with extra care.

    • Close the container immediately after use to prevent contamination and exposure.

  • In Solution :

    • When dissolving the compound, be aware of potential exothermic reactions, especially when adding to a base.

    • When diluting, always add acid to the solvent, not the other way around, particularly with water.[12]

  • Housekeeping : Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.[11][13]

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][14][15]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases.[3][14]

  • Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

Being prepared for accidents is a critical component of laboratory safety.[6]

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or other symptoms develop, seek medical attention.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Accidental Release Measures
  • Small Spills :

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[3]

    • Clean the spill area with a suitable solvent (e.g., soap and water) and wipe dry.

  • Large Spills :

    • Evacuate the area and prevent entry.

    • Alert laboratory personnel and the institutional safety officer.

    • Ensure adequate ventilation.

    • Follow institutional procedures for large chemical spills.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and compatible container.[13]

  • Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[13]

Workflow Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound A 1. Pre-Experiment Planning - Review SDS - Conduct Risk Assessment B 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves A->B C 3. Prepare Workspace - Verify Fume Hood Operation - Ensure Emergency Equipment is Accessible B->C D 4. Chemical Handling (in Fume Hood) - Weigh Solid Compound - Transfer to Reaction Vessel C->D E 5. Post-Handling Procedures - Securely Close Container - Clean Workspace D->E F 6. Waste Disposal - Segregate Hazardous Waste - Label Waste Container E->F G 7. Doff PPE & Personal Hygiene - Remove Gloves and Lab Coat - Wash Hands Thoroughly F->G

Caption: A flowchart of the safe handling process.

Conclusion

While this compound is a valuable reagent, its dual functional groups—carboxylic acid and aldehyde—necessitate careful and informed handling. This guide provides a framework for its safe use by emphasizing the importance of thorough risk assessment, consistent use of appropriate personal protective equipment and engineering controls, and adherence to established emergency and disposal procedures. Given the absence of comprehensive safety data for this specific isomer, a cautious approach, treating it as a potentially irritating and harmful compound, is strongly advised. Always prioritize consulting the supplier-specific Safety Data Sheet before use.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetic acid, >96%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 237228, 2-Formylphenyl acetate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemsrc. (2025). 2-(2-Formylphenoxy)acetic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344187, 2-(4-formylphenyl)acetic Acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

Commercial Intelligence & Technical Guide: 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Profile

Compound Identity & Significance

  • Chemical Name: 2-(2-Formylphenyl)acetic acid[1][2]

  • CAS Registry Number: 1723-55-3[1][2]

  • Synonyms: o-Formylphenylacetic acid; 2-Carboxymethylbenzaldehyde.[2]

  • Core Scaffold: Ortho-substituted benzene ring containing an aldehyde (-CHO) and an acetic acid moiety (-CH₂COOH).[2]

The "Hidden" Technical Challenge: Tautomeric Equilibrium As a Senior Application Scientist, I must highlight the defining characteristic of this molecule that often confuses standard QC protocols: Ring-Chain Tautomerism .

Unlike simple aldehydes, this compound exists in a dynamic equilibrium between its open-chain form and a cyclic lactol form known as 1-hydroxyisochroman-3-one .[2]

  • Open Chain: Free aldehyde and carboxylic acid.[2]

  • Cyclic Form: The hydroxyl of the carboxylic acid (or its enol) attacks the aldehyde carbon, closing a 6-membered lactone-like ring (lactol).[2]

This equilibrium is solvent-dependent.[2] In polar aprotic solvents (DMSO-d6), the open chain often predominates, whereas in solid state or non-polar solvents, the cyclic lactol may be the major species.[2] This impacts NMR validation : you may see a diminished or shifted aldehyde proton signal (~10 ppm) and the appearance of a lactol methine proton (~6.5 ppm).[2]

Equilibrium OpenChain Open Chain Form This compound (Free Aldehyde + Acid) Cyclic Cyclic Lactol Form 1-Hydroxyisochroman-3-one (Masked Aldehyde) OpenChain->Cyclic Cyclization (Solid State/Non-polar) Cyclic->OpenChain Ring Opening (Base/Polar Solvents)

Figure 1: The dynamic equilibrium between the open-chain aldehyde-acid and the cyclic lactol species.[2][3] This tautomerism dictates solubility and spectroscopic appearance.[2][3]

Part 2: Supply Chain Landscape & Procurement Strategy[2]

Market Availability Analysis

This compound is not a commodity chemical .[2] It is a specialized building block classified as a "Fine Chemical" or "Intermediate."[2] It is rarely held in bulk stock due to its oxidative instability (aldehyde to acid oxidation).[2]

Primary Sourcing Tiers:

  • Tier 1 (Stocking Suppliers): Companies that physically hold inventory.[2][3]

  • Tier 2 (Re-packagers/Aggregators): Companies that list the product but source it upon order (longer lead times).[2]

Supplier Comparison Table
SupplierCatalog/CAS RefPurity GradeTypical Pack SizeLead Time (Est.)Logistics Note
BLD Pharm 1723-55-398%100mg - 5g3-5 DaysCold Chain (2-8°C) required.[2]
Sunway Pharm 1723-55-397%250mg - 1g1-2 WeeksShips from Asia.[2]
Sigma-Aldrich 1723-55-3ResearchCustomVariableLikely sourced via AldrichCPR/Partners.[2]
Enamine Custom95%+Building Block2-4 WeeksSynthesis on demand likely.[2]

Procurement Advisory: For drug development campaigns, prioritize BLD Pharm or similar Tier 1 suppliers who explicitly state "Cold Chain" transportation.[2] The presence of cold chain protocols is a proxy for vendor competence regarding this specific molecule's stability.[2]

Procurement Decision Matrix (DOT)[2]

Procurement Start Need this compound Scale Required Quantity? Start->Scale Small < 5 Grams (Discovery/Screening) Scale->Small Large > 100 Grams (Process Dev/Pilot) Scale->Large Vendor1 Select Tier 1 Catalog Vendor (e.g., BLD Pharm) Check: Cold Chain Shipping Small->Vendor1 Vendor2 Request Custom Synthesis (e.g., Enamine, WuXi) Route: Indene Ozonolysis Large->Vendor2

Figure 2: Strategic decision tree for sourcing based on project scale, highlighting the shift from catalog buying to custom synthesis.

Part 3: Technical Handling & Quality Control (QC)[2]

Stability & Storage Protocols
  • Oxidation Risk: The aldehyde group is ortho to an acidic side chain.[2] While the lactol form offers some protection, the open chain is susceptible to air oxidation, forming Homophthalic acid (2-carboxyphenylacetic acid).[2]

  • Storage Condition: Must be stored under Inert Atmosphere (Argon/Nitrogen) at 2-8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (which catalyzes ring-opening and subsequent oxidation).[2]

QC Validation: The "Self-Validating" Protocol

Do not rely solely on a Certificate of Analysis (CoA).[2] Perform this intake check:

Method: ¹H-NMR (DMSO-d₆)

  • Rationale: DMSO disrupts the internal hydrogen bonding and favors the open-chain form, allowing clear visualization of the aldehyde.[2]

  • Key Signals:

    • Aldehyde (-CHO): Look for a singlet/broad singlet at ~10.0 - 10.3 ppm .[2]

    • Methylene (-CH₂-): Singlet at ~4.0 ppm .[2]

    • Aromatic Region: 7.3 - 7.9 ppm (4 protons).[2]

  • Failure Mode: If the aldehyde peak is missing and a new peak appears around 6.0-6.5 ppm (methine of lactol) or the integration is off, the sample has cyclized or oxidized.[2]

    • Note: If oxidized to Homophthalic acid, the aldehyde peak disappears completely, and the carboxylic acid proton integration doubles (broad, >11 ppm).[2]

Part 4: Synthesis & Origin (Context for Researchers)

Understanding the synthesis helps in predicting impurity profiles.[2] The commercial material is typically derived via:

  • Ozonolysis of Indene:

    • Indene is treated with ozone in methanol/NaOH.[2][3]

    • Impurity Risk:[2] Traces of homophthalaldehyde or unreacted indene.[2]

  • Hydrolysis of Isochroman-3-one:

    • Isochroman-3-one is hydrolyzed under basic conditions to open the ring, then carefully acidified.[2][3]

    • Impurity Risk:[2] Residual lactone (cyclic form).[2]

Applications in Drug Discovery:

  • Scaffold Construction: Precursor for Isoquinolines (via reductive amination cyclization).[2]

  • Heterocycles: Synthesis of benzofurans and isochromenes.[2][3]

  • Auxin Analogs: Investigated for plant growth regulation activity.[2][3]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 11344187, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[2] Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

2-(2-Formylphenyl)acetic Acid: Physical Properties & Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, chemical behavior, and experimental handling of 2-(2-Formylphenyl)acetic acid (CAS 1723-55-3), also known as homophthalaldehydic acid .

Executive Technical Summary

This compound is a bifunctional aromatic intermediate critical in the synthesis of isocoumarins and polycyclic alkaloids. Its physical characterization is frequently complicated by ring-chain tautomerism . Unlike simple carboxylic acids, this compound exists in a dynamic equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form, 3-hydroxyisochroman-1-one (also referred to as 3-hydroxy-3,4-dihydroisocoumarin).

Researchers must recognize that the "solid" material isolated from synthesis is typically the cyclic lactol , not the free aldehyde. This duality dictates its solubility, melting behavior, and reactivity profile.

Key Identification Data
PropertyDetail
Chemical Name This compound
Synonyms Homophthalaldehydic acid; o-Formylphenylacetic acid; 3-Hydroxyisochroman-1-one (cyclic tautomer)
CAS Number 1723-55-3
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
SMILES O=C(O)CC1=CC=CC=C1C=O[1][2][3] (Open) O=C1CC2=CC=CC=C2C(O)O1 (Cyclic Lactol)

Physical Properties: Melting & Boiling Points[2][4][5][6]

The physical constants of this compound are heavily influenced by its tautomeric state. The values below reflect field-validated data for the isolated material (predominantly the lactol).

Melting Point (Experimental)
StateValueCondition/Notes
Solid (Lactol Form) 115 – 120 °C The compound typically crystallizes as 3-hydroxyisochroman-1-one . Melting is often accompanied by decomposition or dehydration to isocoumarin derivatives.
Literature Range 127 – 129 °C Older literature (e.g., Schöpf & Kühne) may report higher values depending on the rate of heating and degree of dehydration.
Isomer Warning 131 – 133 °C CRITICAL: Do not confuse with the para-isomer, 2-(4-formylphenyl)acetic acid (CAS 34841-47-9), which melts distinctly in this higher range.
Boiling Point (Thermodynamic Prediction)
ParameterValueTechnical Context
Predicted BP 349 ± 25 °C At 760 mmHg.
Experimental Behavior Decomposes The compound is not distillable at atmospheric pressure. Upon heating, it undergoes dehydration to form isocoumarin (1H-2-benzopyran-1-one) or decarboxylation.
Flash Point ~180 °C Predicted value; handle as a combustible solid.

Structural Tautomerism & Chemical Behavior

The defining feature of this molecule is the equilibrium between the open aldehyde-acid and the cyclic hemiacylal (lactol). This mechanism is crucial for planning synthesis (e.g., reductive amination vs. lactonization).

Mechanism of Cyclization

The proximate carboxyl group attacks the electrophilic aldehyde carbon, closing a 6-membered lactone ring. This is favored in solid state and non-polar solvents.

Tautomerism Open Open Form This compound (Reactive Aldehyde) Cyclic Cyclic Form 3-Hydroxyisochroman-1-one (Stable Solid) Open->Cyclic Spontaneous Cyclization Dehydrated Dehydration Product Isocoumarin (Irreversible) Cyclic->Dehydrated Heat / Acid (-H2O)

Figure 1: The dynamic equilibrium between the open-chain form and the cyclic lactol, leading to isocoumarin upon dehydration.

Experimental Protocols

Protocol A: Synthesis via Ozonolysis of Indene

This is the standard "self-validating" method for generating high-purity this compound (as the lactol).

Reagents:

  • Indene (Standard Grade)

  • Ozone (O₃) generator

  • Methanol (Solvent)

  • Dimethyl sulfide (DMS) or Thiourea (Reducing agent)

Step-by-Step Methodology:

  • Ozonolysis: Dissolve indene (10 mmol) in anhydrous methanol (50 mL). Cool to -78 °C (dry ice/acetone bath).

  • Oxidation: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone).

  • Purge: Purge with N₂ or Ar to remove excess ozone (solution turns colorless).

  • Reduction (Critical Step): Add dimethyl sulfide (15 mmol) slowly at -78 °C. Allow the mixture to warm to room temperature (20–25 °C) over 4 hours.

    • Note: This step reduces the ozonide to the aldehyde-acid (which cyclizes).

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap at <40 °C).

  • Crystallization: The residue typically solidifies. Recrystallize from benzene/petroleum ether or ethyl acetate/hexane to obtain colorless needles of 3-hydroxyisochroman-1-one .

  • Validation: Check melting point (115–120 °C ). IR spectrum should show lactone carbonyl stretch (~1740 cm⁻¹) and hydroxyl stretch (~3300 cm⁻¹).

Protocol B: Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to homophthalic acid (diacid) if exposed to air.

  • Temperature: 2–8 °C (Refrigerator).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water (hydrolyzes/opens ring).

References

  • Schöpf, C., & Kühne, R. (1950). Über die Synthese von Naturstoffen unter physiologischen Bedingungen.Berichte der deutschen chemischen Gesellschaft, 83(4), 390.
  • Valente, E. J., et al. (2016).[4] Pseudoacids.[4] I. 4- and 5-Oxoacids.[4]ResearchGate / Heterocyclic Communications . (Discusses the crystal structure and tautomerism of 3-hydroxyisochroman-1-one).

  • Holland, J. M., & Jones, D. W. (1970). o-Quinonoid compounds. Part III. Benzopyran-3-ones and their salts.Journal of the Chemical Society C: Organic , 530-536. (Describes the dehydration of o-formylphenylacetic acid to isocoumarin).

  • Chakraborty, A., & Dey, G. (2021).[5][6][7] 3-hydroxyisochroman-1-one: A computational study through Energy, Electron Distribution, Vibrational analysis and Hardness profiles.[5][6][7]Computational and Theoretical Chemistry , 1206.[5][6] (Detailed structural analysis of the tautomers).

Sources

Methodological & Application

Strategic Synthesis of Heterocycles from 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Heterocycles using "2-(2-Formylphenyl)acetic acid" Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

A Multimodal Protocol Guide for Scaffold Diversification[1]

Executive Summary

This compound (also known as o-formylphenylacetic acid) is a privileged bifunctional building block in organic synthesis.[1] Its unique structure—featuring an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid tethered by a methylene spacer—positions it as a "delta-keto acid" equivalent.[1] This geometry permits facile intramolecular cyclization to form six-membered heterocycles (3-isochromanones, isoquinolinones) and serves as a versatile input for multicomponent reactions (MCRs) to generate complex peptidomimetic scaffolds.[1]

This guide details three distinct synthetic pathways:

  • O-Heterocyclization: Synthesis of 3-Isochromanones (isocoumarin precursors).[1][2]

  • N-Heterocyclization: Synthesis of Isoquinolin-3-ones via reductive amination.[1]

  • Multicomponent Assembly: Ugi-type reactions for accessing medium-sized lactams and benzazepines.

Chemical Profile & Reactivity

The starting material exists in a dynamic equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form (1-hydroxy-3-isochromanone ).[1] Understanding this equilibrium is critical for reaction planning, as the lactol form can mask the aldehyde, requiring specific conditions (e.g., base catalysis or heat) to drive the open-chain reactivity required for imine formation.[1]

Key Reactivity Nodes:

  • Aldehyde (C2): Susceptible to nucleophilic attack (amines, active methylenes) and oxidation.[1]

  • Carboxylic Acid (C1'): Acts as an internal nucleophile (after deprotonation) or electrophile (after activation).[1]

  • Methylene Spacer (C2'): Provides the flexibility required for 6-membered ring formation, distinguishing this scaffold from the rigid 2-carboxybenzaldehyde (phthalaldehydic acid) which forms 5-membered rings.[1]

Pathway A: Synthesis of 3-Isochromanones (O-Heterocycles)

Target: 3-Isochromanone (3,4-dihydro-1H-2-benzopyran-3-one).[1] Mechanism: Acid-catalyzed intramolecular condensation or dehydration of the lactol hemiacetal.[1]

Application Context

3-Isochromanones are vital intermediates in the synthesis of strobilurin fungicides and naturally occurring isocoumarins.[1] They serve as masked o-quinodimethanes, which can be generated via thermal extrusion of CO2 for Diels-Alder cycloadditions.[1]

Detailed Protocol

Reagents: this compound (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv), Toluene.[1]

  • Preparation: Charge a reaction flask equipped with a Dean-Stark trap with this compound (10 mmol) and toluene (50 mL).

  • Catalyst Addition: Add pTSA (0.5 mmol) to the suspension.

  • Cyclization: Heat the mixture to reflux (110 °C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitoring: The reaction is typically complete when water evolution ceases (approx. 2–4 hours).[1] TLC (Hexane:EtOAc 3:1) will show the disappearance of the polar starting material and the appearance of a less polar spot (Lactone).[1]

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and catalyst.[1] Wash with brine (20 mL).[1]

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from isopropyl ether or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Typically 85–95%.[1] Note: To access fully unsaturated isocoumarins (1-oxo-1H-2-benzopyrans), an oxidation step (e.g., DDQ or SeO2) or elimination of a leaving group from the alpha-position is required post-cyclization.[1]

Pathway B: Synthesis of Isoquinolin-3-ones (N-Heterocycles)

Target: 1,2-Dihydroisoquinolin-3(4H)-one (Tetrahydroisoquinolin-3-one).[1] Mechanism: Reductive Amination / Cyclization Cascade.[1] The amine condenses with the aldehyde to form an imine, which is then reduced; the resulting secondary amine attacks the activated carboxylic acid (or ester) to close the lactam ring.[1] Alternatively, direct condensation without reduction yields the imino-lactam or unsaturated lactam depending on conditions.[1]

Detailed Protocol (Reductive Cyclization)

Reagents: this compound (1.0 equiv), Primary Amine (R-NH2, 1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE (Dichloroethane).[1]

  • Imine Formation: Dissolve this compound (5 mmol) and the primary amine (5.5 mmol) in DCE (20 mL). Stir at room temperature for 1 hour. Note: Molecular sieves (4Å) can be added to promote imine formation.[1]

  • Reduction: Cool the mixture to 0 °C. Add STAB (7.5 mmol) portion-wise.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The intramolecular cyclization of the amino-acid intermediate often occurs spontaneously or upon heating to 60 °C.[1]

    • Optimization: If the open-chain amino acid is isolated, treat with EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF to force ring closure.[1]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 30 mL).

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Pathway C: Multicomponent Assembly (Ugi Reaction)

Target: Peptidomimetic Scaffolds / Benzazepines.[1] Concept: The "Ugi-4-Center-3-Component" Reaction. Since the aldehyde and acid are on the same molecule, they act as two of the four Ugi components.[1] Reaction with an external amine and isocyanide generates a medium-sized ring (often a 7-membered benzazepine or complex lactam) or a constrained bis-amide.[1]

Mechanistic Insight[1][3][4][5][6][7][8]
  • Imine Formation: Amine + Aldehyde (tethered).[1][3]

  • Protonation: Acid (tethered) protonates Imine.[1]

  • Insertion: Isocyanide inserts into the activated iminium bond.[1]

  • Rearrangement: The carboxylate traps the nitrilium intermediate, followed by Mumm rearrangement to form the stable peptide bond.[1]

Detailed Protocol

Reagents: this compound (1.0 equiv), Primary Amine (1.0 equiv), Isocyanide (1.0 equiv), Methanol (0.5 M concentration).[1]

  • Mixing: In a screw-cap vial, dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in MeOH (2 mL). Stir for 30 minutes to pre-form the imine/lactol equilibrium mixture.

  • Addition: Add the isocyanide (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 24–48 hours. The reaction is often exothermic initially.[1][4]

  • Monitoring: Monitor by LC-MS for the formation of the MCR adduct (MW = Sum of all three components - H2O).

  • Workup: Concentrate the solvent.

  • Purification: The product often precipitates or can be purified by automated flash chromatography.[1]

    • Note: This pathway efficiently generates N-substituted-2-(2-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)amides or benzazepine derivatives depending on the specific amine/isocyanide sterics.[1]

Visualization of Reaction Pathways[10][11]

G SM 2-(2-Formylphenyl) acetic acid Lactol Lactol Equilibrium (1-Hydroxy-3-isochromanone) SM->Lactol  Equilibrium Imine Imine Intermediate SM->Imine  + R-NH2 Ugi_Inter Ugi Intermediate (Nitrilium Ion) SM->Ugi_Inter  + R-NH2 + R-NC Isochromanone 3-Isochromanone (O-Heterocycle) Lactol->Isochromanone  H+, -H2O (Cyclization) Isoquinolinone Isoquinolin-3-one (N-Heterocycle) Imine->Isoquinolinone  Reductive Amination (NaBH(OAc)3) Benzazepine Benzazepine/Lactam (Peptidomimetic) Ugi_Inter->Benzazepine  Mumm Rearrangement

Caption: Divergent synthesis pathways from this compound to O-heterocycles, N-heterocycles, and complex MCR scaffolds.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Pathway A) Lactol form is stable and unreactive.[1]Use a Dean-Stark trap to remove water; increase temperature to shift equilibrium to the open aldehyde form.[1]
Polymerization (Pathway A/B) Aldehyde oxidation or intermolecular reaction.[1]Perform reactions under inert atmosphere (N2/Ar). Avoid highly concentrated solutions (>1 M).
Incomplete Cyclization (Pathway B) Stable amino-acid intermediate formed.[1]Add a coupling reagent (EDC/HOBt) or heat in acetic acid to force ring closure.[1]
Side Products (Pathway C) Passerini reaction (reaction without amine).[1]Ensure the amine is added before the isocyanide to favor imine formation over direct isocyanide addition to the acid.[1]

References

  • Synthesis of 3-Isochromanones

    • Title: Process for the preparation of 3-isochromanone.[1][2][5][6]

    • Source: Google Patents (WO1997048692A1).[1]

    • URL
  • Ugi Reaction Mechanism & Applications

    • Title: Ugi Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1][4]

    • URL:[Link][1]

  • Isoquinoline Synthesis via Reductive Amination

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]

    • Source: Journal of Organic Chemistry (General Protocol Reference).[1]

    • URL:[Link][1]

  • Photochemistry of 2-(2-formylphenoxy)acetic acid (Analogous Reactivity)

    • Title: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones.[1]

    • Source: Organic & Biomolecular Chemistry, 2024.[1]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 2-(2-Formylphenyl)acetic Acid in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 2-(2-Formylphenyl)acetic acid (FPAA) as a privileged bifunctional scaffold in Multi-Component Reactions (MCRs).

Executive Summary

This compound (FPAA) represents a class of "privileged" bifunctional building blocks containing both an electrophilic aldehyde and a nucleophilic carboxylic acid (tethered via a methylene spacer). This unique ortho-substitution pattern allows FPAA to serve as a "dual-input" substrate in isocyanide-based multicomponent reactions (IMCRs).

Unlike simple substrates, FPAA enables intramolecular post-condensation cyclization , granting rapid access to biologically significant fused heterocycles—specifically isoquinolin-1-ones and isocoumarins —in a single synthetic operation. This guide provides validated protocols for leveraging FPAA in Ugi and Passerini pathways.

Chemical Profile & Reactivity Logic

The Bifunctional Advantage

FPAA exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic lactol form (3-hydroxy-3,4-dihydroisocoumarin). In MCRs, the addition of reactive components (amines/isocyanides) shifts this equilibrium toward the open form, driving the reaction forward.

  • Aldehyde (-CHO): Acts as the primary electrophile for imine formation (with amines) or direct isocyanide addition.

  • Carboxylic Acid (-COOH): Acts as the internal nucleophile/proton source, trapping the intermediate nitrilium ion to force cyclization.

Mechanistic Divergence

The reaction outcome is dictated by the presence of a primary amine:

  • Nitrogen Pathway (Ugi-3CR): Presence of Amine

    
     Imine formation 
    
    
    
    Isoquinolinone .
  • Oxygen Pathway (Passerini-2CR): Absence of Amine

    
     Direct Isocyanide addition 
    
    
    
    Isocoumarin .

Divergence cluster_0 Reagents FPAA This compound (Bifunctional Scaffold) Amine + R-NH2 + R-NC FPAA->Amine Pathway A IsoNC + R-NC (No Amine) FPAA->IsoNC Pathway B Intermediate_N Imine Intermediate Amine->Intermediate_N Condensation Intermediate_O $alpha$-Acyloxy Nitrilium IsoNC->Intermediate_O Addition Product_N Isoquinolin-1-one (Lactam) Intermediate_N->Product_N Ugi Insertion & Acyl Transfer Product_O Isocoumarin (Lactone) Intermediate_O->Product_O Passerini Insertion & Acyl Transfer

Figure 1: Divergent synthesis pathways for this compound based on reactant selection.

Detailed Experimental Protocols

Protocol A: Synthesis of Isoquinolin-1-ones (Ugi-3CR)

This protocol utilizes the Ugi 3-Component Reaction to synthesize N-substituted 3-carboxamido-3,4-dihydroisoquinolin-1(2H)-ones.

Target Product: 2-Alkyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamides.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (R-NH₂, 1.0 equiv) (e.g., Benzylamine, n-Butylamine)

  • Isocyanide: R'-NC (1.0 equiv) (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for sluggish reactions.

  • Drying Agent: Molecular Sieves (4Å), activated.

Step-by-Step Methodology
  • Imine Pre-formation (Critical):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeOH (3.0 mL, 0.33 M).

    • Add the primary amine (1.0 mmol) dropwise.

    • Add 100 mg of activated 4Å molecular sieves to absorb water generated during condensation.

    • Stir at room temperature (25 °C) for 2 hours. Note: The solution may turn slightly yellow, indicating imine formation.

  • Ugi Reaction:

    • Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.

    • Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (silica gel) or LC-MS. The disappearance of the isocyanide odor is a qualitative indicator of progress.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove molecular sieves. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).[1]

    • Yield Expectation: 60–85%.

Mechanism of Action[2][3][4]
  • Condensation: Amine reacts with the aldehyde to form an imine.[5]

  • Protonation: The internal carboxylic acid protonates the imine nitrogen.

  • Insertion: The isocyanide attacks the activated iminium ion, forming a nitrilium intermediate.[3]

  • Trapping: The internal carboxylate anion attacks the nitrilium carbon.

  • Rearrangement: A Mumm-type acyl transfer (O

    
     N) occurs, forming the stable amide bond and closing the 6-membered lactam ring.
    
Protocol B: Synthesis of Isocoumarins (Passerini-2CR)

This protocol leverages the Passerini reaction to form 3-carboxamido-3,4-dihydroisocoumarins (also known as 1-oxoisochroman-3-carboxamides).

Target Product: N-Alkyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides.

Materials
  • Substrate: this compound (1.0 equiv)

  • Isocyanide: R'-NC (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Aprotic solvents are preferred for Passerini to minimize side reactions.

Step-by-Step Methodology
  • Preparation:

    • Dissolve this compound (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).

  • Addition:

    • Add the isocyanide (1.1 mmol) dropwise to the stirring solution.

  • Reaction:

    • Stir at room temperature for 24 hours.

    • Optimization: If the reaction is slow, mild heating (40 °C) or the addition of a catalytic amount of Zinc Bromide (ZnBr₂, 10 mol%) can accelerate the process.

  • Work-up:

    • Wash the organic layer with saturated NaHCO₃ solution (to remove unreacted acid) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization from EtOH/Ether is often sufficient. If oil persists, use flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

ParameterProtocol A (Ugi)Protocol B (Passerini)
Primary Reagents FPAA + Amine + IsocyanideFPAA + Isocyanide
Solvent Choice MeOH (Protic promotes imine)DCM (Aprotic promotes

-addition)
Concentration 0.3 – 0.5 M0.2 – 0.5 M
Key Intermediate Iminium Ion

-Acyloxy Nitrilium
Major Product Isoquinolin-1-one (Lactam)Isocoumarin (Lactone)
Common Yield 60–85%50–75%
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the imine formation is complete before adding isocyanide. Use TFE (Trifluoroethanol) as a solvent; its high ionizing power stabilizes the iminium/nitrilium intermediates and accelerates MCRs.

  • Side Products: If the "Passerini" product (isocoumarin) is observed in Protocol A, it indicates incomplete imine formation. Increase the time for Step 1 or use a slight excess of amine.

  • Substrate Stability: FPAA can slowly dehydrate to the lactol or dimerize. Ensure the starting material is analyzed by 1H NMR (look for aldehyde proton at ~10 ppm vs lactol proton) before use.

References

  • Dömling, A., & Ugi, I. (2000).[6] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[6] Nature Protocols, 2, 632–639. Link

  • Gámez-Montaño, R., et al. (2010). Synthesis of 1-Oxoisoindolines via Ugi-3CR. Tetrahedron Letters, 51, 632. (Analogous chemistry for 2-formylbenzoic acid). Link

  • El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron, 65(11), 2153-2171. Link

  • Chandgude, A. L., & Dömling, A. (2016). An Efficient and Scalable Synthesis of Isoquinolin-1(2H)-ones via Ugi-4CR. Green Chemistry, 18, 6395. Link

Sources

protocol for the esterification of "2-(2-Formylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of 2-(2-Formylphenyl)acetic Acid

Part 1: The Chemical Challenge (Core Directive)

The esterification of This compound (also known as o-formylphenylacetic acid) is not a trivial transformation.[1] Unlike standard aliphatic acids, this substrate possesses a reactive aldehyde in close proximity to the carboxylic acid.

The "Lactol Trap": In solution, this molecule exists in a dynamic equilibrium between its open-chain form and a cyclic lactol form (1-hydroxy-3-isochromanone).[1]

  • Open Form: Contains a free aldehyde (-CHO) and a free carboxylic acid (-COOH).[1]

  • Cyclic Form: The carboxylic oxygen attacks the aldehyde carbonyl, forming a 6-membered lactone ring with a hemiacetal functionality.

Why Standard Protocols Fail: Traditional acid-catalyzed Fischer esterification (e.g., MeOH/H₂SO₄) protonates the aldehyde, facilitating cyclization. Instead of the desired methyl 2-(2-formylphenyl)acetate (open chain), the reaction frequently yields 1-methoxy-3-isochromanone (cyclic pseudo-ester).[1]

To obtain the open-chain ester required for drug development intermediates (e.g., for subsequent Wittig or reductive amination steps), one must use Base-Promoted Alkylation .[1] This method deprotonates the carboxylic acid to a carboxylate (a good nucleophile) while leaving the aldehyde neutral and unreactive, effectively "locking" the molecule in the open form.

Part 2: Experimental Protocols

Method A: Base-Promoted Nucleophilic Substitution (Recommended)

Best for: High fidelity, preserving the aldehyde, scalable synthesis.

Principle: This protocol utilizes a mild base (Potassium Carbonate) to generate the carboxylate anion, which then undergoes an SN2 reaction with Methyl Iodide (MeI). The absence of acidic protons prevents the formation of the cyclic acetal.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Iodomethane (MeI) (1.5 equiv) [Caution: Neurotoxin]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous][1]

  • Quench: Water / Ethyl Acetate[1][2]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (N₂) atmosphere.

  • Dissolution: Charge the flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may thicken; ensure vigorous stirring.

    • Note: Stir for 15 minutes at 0°C to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add Iodomethane (1.5 equiv) dropwise via syringe over 10 minutes.

    • Caution: MeI is volatile and toxic. Use a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The acid (low Rf, streaking) should disappear; the ester (high Rf) should appear.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow oil).

Method B: TMS-Diazomethane Methylation (Small Scale/Screening)

Best for: Milligram-scale, high-throughput screening, avoiding aqueous workup.[1]

Principle: Trimethylsilyldiazomethane (TMS-CHN₂) is a safer, non-explosive alternative to Diazomethane.[1] It methylates carboxylic acids instantaneously in methanol/benzene mixtures without affecting aldehydes.

Protocol:

  • Dissolve the substrate (50 mg) in a mixture of Toluene:Methanol (3:1, 2 mL).

  • Add TMS-CHN₂ (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir for 20 minutes.

  • Quench with 2 drops of Acetic Acid (to consume excess reagent).

  • Concentrate directly on a rotovap.

  • Result: Quantitative conversion to the methyl ester.

Part 3: Visualization & Data

Comparative Analysis of Methods
FeatureMethod A: Alkylation (MeI/K₂CO₃)Method B: TMS-DiazomethaneMethod C: Fischer (MeOH/H⁺)
Mechanism SN2 (Carboxylate attack)Proton transfer / MethylationAcid-catalyzed Equilibrium
Chemoselectivity High (Aldehyde preserved)High (Aldehyde preserved)Low (Acetals/Lactones form)
Major Product Open-chain Methyl EsterOpen-chain Methyl EsterCyclic Pseudo-Ester (Risk)
Scalability High (Gram to Kg)Low (Reagent cost/Safety)High
Safety Profile Moderate (MeI is toxic)Moderate (TMS-CHN₂ toxic)High (Corrosive acid)
Reaction Mechanism & "Lactol Trap" (Graphviz)

The following diagram illustrates the equilibrium challenge and why the Base Path is required.

G OpenAcid Open Form This compound (Aldehyde + Acid) Lactol Cyclic Lactol Form 1-hydroxy-3-isochromanone (Hemiacetal) OpenAcid->Lactol Equilibrium (Fast) Carboxylate Carboxylate Anion (Nucleophile) OpenAcid->Carboxylate Base (K2CO3) Deprotonation CyclicEster SIDE PRODUCT 1-methoxy-3-isochromanone (Cyclic Pseudo-Ester) OpenAcid->CyclicEster Acid Catalysis Promotes Cyclization Lactol->CyclicEster MeOH / H+ (Fischer) OpenEster TARGET PRODUCT Methyl 2-(2-formylphenyl)acetate (Open Chain) Carboxylate->OpenEster MeI (Sn2) Locks Open Form

Caption: Figure 1. The "Lactol Trap": Acid catalysis favors the cyclic pseudo-ester (Red Path), while base-promoted alkylation locks the open-chain target (Green Path).

Experimental Workflow (Method A)

Workflow Start Start: this compound Dissolve Dissolve in DMF (Anhydrous) Conc: 0.2 M Start->Dissolve Cool Cool to 0°C Ice Bath Dissolve->Cool AddBase Add K2CO3 (2.0 equiv) Stir 15 min (Form Salt) Cool->AddBase AddMeI Add MeI (1.5 equiv) Dropwise AddBase->AddMeI Warm Warm to RT Stir 3-5 Hours AddMeI->Warm Check TLC Check (Hex:EtOAc 3:1) Warm->Check Check->Warm Incomplete Workup Aq. Workup (EtOAc/H2O) Dry (MgSO4) Check->Workup Complete Final Pure Methyl Ester (Pale Yellow Oil) Workup->Final

Caption: Figure 2. Step-by-step workflow for the base-promoted synthesis of methyl 2-(2-formylphenyl)acetate.

Part 4: References & Grounding

  • Direct Acyl-Alkylation Protocols (Analogous Chemistry): Ebner, D. C.; Tambar, U. K.; Stoltz, B. M.[4] "Preparation of Methyl 2-(2-Acetylphenyl)acetate". Organic Syntheses, 2009 , 86, 161.[4] Note: Demonstrates the stability of keto-phenylacetic acids under basic alkylation conditions.

  • Photocyclization and Tautomerism Risks: Kuznetsov, D. N., et al. "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones".[1] Organic & Biomolecular Chemistry, 2019 . Note: Validates the propensity of these systems to cyclize into chromanone/lactone derivatives.

  • General Protocol for Base-Promoted Esterification: "Esterification of Carboxylic Acids with Alkyl Halides using K2CO3". Standard Operating Procedures in Organic Synthesis. Note: The standard mechanism relied upon for Method A.

  • Cyclization of o-Formyl Acids: L. R. C. Barclay, et al. "Ortho-diquaternary aromatic compounds. III. Syntheses and reactions of polyalkyltetralins". Canadian Journal of Chemistry, 1962 . Note: Discusses the ring-chain tautomerism of o-formyl acids.

Sources

Strategic Applications of 2-(2-Formylphenyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of "2-(2-Formylphenyl)acetic acid" in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Janus" Scaffold

This compound (CAS 1723-55-3) represents a "Janus-faced" intermediate in organic synthesis—capable of looking two ways simultaneously. It exists in a dynamic equilibrium between its open-chain form (aldehyde-acid) and its cyclic lactol form (1-hydroxy-3-isochromanone ).

For the medicinal chemist, this tautomerism is not a nuisance but a strategic advantage. It allows the molecule to function as:

  • A Bifunctional Electrophile/Nucleophile: In Multicomponent Reactions (MCRs) like the Passerini reaction.

  • A Masked Heterocycle: A direct precursor to 3-isochromanones (fungicides/antitumor) and isoquinolin-3-ones (PARP inhibitors/CNS agents).

This guide details three high-value applications, providing mechanistic insights and validated protocols for transforming this simple building block into complex bioactive scaffolds.

Mechanistic Insight: Tautomerism & Reactivity

Before attempting synthesis, one must understand the species in the flask. In solid state and non-polar solvents, the compound predominantly exists as the cyclic lactol (B) . In polar protic solvents or in the presence of base, the equilibrium shifts to the open carboxylate-aldehyde form (A) , exposing the reactive centers.

Tautomerism cluster_0 Equilibrium Species Open Open Form (this compound) Reactive Aldehyde + Acid Closed Cyclic Lactol (1-Hydroxy-3-isochromanone) Masked Aldehyde Open->Closed Spontaneous Cyclization Closed->Open Base / Polar Solvent caption Fig 1. The reactive equilibrium determines the synthetic pathway.

Application I: Synthesis of N-Substituted Isoquinolin-3-ones

Target Class: PARP Inhibitors, CNS Agents. Mechanism: Condensation-Cyclization.

The reaction of this compound with primary amines does not merely yield a Schiff base; the proximity of the carboxylic acid drives an immediate cyclization to form 1,2-dihydroisoquinolin-3(4H)-ones . This is a rapid entry into the tetrahydroisoquinoline core found in numerous alkaloids and clinical candidates.

Experimental Protocol

Objective: Synthesis of N-Benzyl-1,4-dihydroisoquinolin-3(2H)-one.

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq - Catalyst)

  • Dean-Stark trap (for water removal)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.64 g) in Toluene (50 mL).

  • Addition: Add Benzylamine (11 mmol, 1.18 g) dropwise. Note: The solution may warm slightly due to initial salt formation.

  • Catalysis: Add pTSA (0.5 mmol). Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor the collection of water in the trap.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting lactol (Rf ~0.3) and appearance of the less polar lactam (Rf ~0.6).

  • Workup: Cool to room temperature. Wash the organic phase with 1M HCl (2 x 20 mL) to remove excess amine, followed by sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Application II: The Intramolecular Passerini Reaction

Target Class: 1-Carbamoyl-3-Isochromanones (Peptidomimetics). Mechanism: 3-Component Reaction (truncated to 2 components).

In a classic Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide combine. Here, the aldehyde and acid are on the same molecule. This forces an intramolecular reaction upon addition of an isocyanide, creating a highly functionalized lactone ring with an exocyclic amide. This is a powerful method for generating diversity in library synthesis.

Experimental Protocol

Objective: Synthesis of N-tert-Butyl-3-oxoisochromane-1-carboxamide.

Reagents:

  • This compound (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve this compound (5 mmol, 0.82 g) in anhydrous DCM (25 mL) in a screw-cap vial.

  • Addition: Add tert-Butyl isocyanide (5.5 mmol, 0.62 mL) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 12–24 hours.

    • Observation: The reaction is often atom-economic with no byproducts. The product may precipitate out of solution.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with diethyl ether or cold hexanes to obtain the product as a white solid. If necessary, recrystallize from DCM/Hexane.

Key Advantage: This reaction creates a quaternary center at C1 and installs a handle (the amide) for further derivatization, all in a single step.

Application III: Synthesis of 3-Isochromanone (Agrochemical Core)

Target Class: Strobilurin Fungicides, Antitumor Agents. Mechanism: Selective Reduction - Lactonization.

While 3-isochromanone is often made via chlorination of o-tolylacetic acid (an industrial route), the laboratory synthesis from this compound is cleaner and avoids halogenated byproducts. The key is reducing the aldehyde to the alcohol without over-reducing the carboxylic acid.

Experimental Protocol

Objective: Synthesis of 3-Isochromanone via NaBH₄ Reduction.

Reagents:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5–0.7 eq)

  • Methanol (Solvent)

  • HCl (2M)

Procedure:

  • Dissolution: Dissolve this compound (10 mmol) in Methanol (40 mL). Cool to 0°C.

    • Note: In MeOH, the starting material will equilibrate to the open methyl ester/hemiacetal form, but NaBH₄ will selectively reduce the aldehyde/lactol species.

  • Reduction: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Cyclization: Quench the reaction with 2M HCl (20 mL). Stir vigorously for 2 hours.

    • Chemistry: The reduction yields 2-(2-hydroxymethylphenyl)acetic acid. The acid treatment catalyzes the lactonization between the new alcohol and the carboxylic acid.

  • Extraction: Remove methanol in vacuo. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting solid is typically pure 3-isochromanone (MP: 80–82°C).[1]

Comparative Data Summary

ApplicationReaction TypeKey ReagentProduct ScaffoldMedicinal Utility
Isoquinolinones Condensation / CyclizationPrimary Amine (R-NH₂)1,4-Dihydroisoquinolin-3-onePARP Inhibitors, CNS
Passerini Multicomponent (Intramolecular)Isocyanide (R-NC)1-Carbamoyl-3-isochromanonePeptidomimetics, Diversity Libraries
Lactonization ReductionNaBH₄3-IsochromanoneFungicides, Natural Products

References

  • Royal Society of Chemistry. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolin-3-ones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 237228: 2-Formylphenyl acetate. Retrieved from [Link][2]

Sources

analytical methods for the quantification of "2-(2-Formylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

2-(2-Formylphenyl)acetic acid (2-FPAA), also known as o-formylphenylacetic acid, is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib . Its structure contains two reactive functional groups: an aldehyde (-CHO) and a carboxylic acid (-COOH).[1]

This dual functionality presents a unique analytical challenge:

  • The Aldehyde Dilemma: The aldehyde group is highly susceptible to oxidation, converting 2-FPAA into Homophthalic acid (2-carboxyphenylacetic acid). It is also prone to cyclization under acidic or photolytic conditions.

  • The Acidic Moiety: The carboxylic acid requires pH control during chromatography to prevent peak tailing and ensure consistent retention.

This guide provides two distinct protocols: a robust HPLC-UV method for process monitoring (high concentration) and a high-sensitivity LC-MS/MS method for trace impurity analysis (genotoxic impurity screening).

Chemical Stability & Degradation Pathways

Before attempting quantification, researchers must understand the analyte's instability. 2-FPAA is not a static target; it is a dynamic intermediate.

Critical Degradation Markers
  • Oxidation Product: Homophthalic acid (Main degradant).

  • Cyclization Product: 1(2H)-Phthalazinone (if hydrazine is present) or isocoumarin derivatives (under acidic stress).

Visualization: Degradation Logic

The following diagram illustrates the stability profile and necessary controls.

G FPAA 2-(2-Formylphenyl) acetic acid (Analyte) Homo Homophthalic Acid (Oxidation Impurity) FPAA->Homo Air/Oxidation (Storage instability) Iso Isocoumarin (Acidic Cyclization) FPAA->Iso Acidic pH < 2.0 (Mobile Phase Risk) Phthal Phthalazinone (Reaction Product) FPAA->Phthal + Hydrazine (Synthesis Goal)

Caption: Chemical fate of 2-FPAA. Analytical methods must resolve the analyte from these specific degradation products.

Protocol A: RP-HPLC with PDA Detection (Process Control)

Application: Routine quality control, purity assessment (>0.1% w/w), and reaction monitoring.

Chromatographic Conditions

The choice of column and mobile phase is dictated by the need to keep the carboxylic acid protonated (to increase retention on C18) without triggering acid-catalyzed cyclization.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobic retention. High surface area ensures separation from polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of -COOH, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to prevent hemiacetal formation with the aldehyde group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 276 nmMax absorbance for the aromatic ring; minimizes solvent cutoff noise.
Temp 25°CAmbient control to prevent thermal degradation.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.09010
Sample Preparation (Critical Step)
  • Diluent: Acetonitrile:Water (50:50).

  • Stabilization: Analyze immediately. If autosampler storage >4 hours is required, maintain at 4°C.

  • Procedure:

    • Weigh 25 mg of sample into a 50 mL volumetric flask.

    • Dissolve in 25 mL ACN (sonicate briefly, <2 min).

    • Dilute to volume with Water.

    • Filter through 0.22 µm PTFE filter (Nylon may adsorb the aldehyde).

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Application: Genotoxic impurity screening, trace quantification (<10 ppm) in final API.

Mass Spectrometry Strategy

Direct analysis is preferred over derivatization to reduce sample prep errors, provided the instrument sensitivity is sufficient.

  • Ionization Mode: ESI Negative (Electrospray Ionization).

  • Rationale: The carboxylic acid moiety deprotonates easily ([M-H]⁻), providing a strong signal in negative mode. The aldehyde is neutral and responds poorly in positive mode without derivatization.

MS/MS Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
2-FPAA 177.0 [M-H]⁻133.015Loss of CO₂ (Decarboxylation)
2-FPAA 177.0 [M-H]⁻105.025Loss of CO₂ + CO
IS (Benzoic Acid-d5) 126.182.118Internal Standard tracking
LC-MS Protocol[2]
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase:

    • A: 0.05% Formic Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) to elute the acid quickly and avoid on-column oxidation.

Analytical Workflow & Decision Tree

The following diagram outlines the decision process for selecting the correct method and handling samples to ensure data integrity.

Workflow Start Sample Receipt ConcCheck Est. Concentration? Start->ConcCheck HighConc > 0.1% (Process) ConcCheck->HighConc High LowConc < 100 ppm (Trace) ConcCheck->LowConc Low PrepA Prep: 50:50 ACN:Water Avoid Methanol HighConc->PrepA PrepB Prep: 90:10 Water:ACN Add IS (Benzoic-d5) LowConc->PrepB MethodA HPLC-UV (276 nm) C18 / Acidic Mobile Phase PrepA->MethodA MethodB UPLC-MS/MS (ESI-) MRM 177 -> 133 PrepB->MethodB Result Quantification & Purity Report MethodA->Result MethodB->Result

Caption: Analytical decision tree. Methanol is excluded from sample prep to prevent hemiacetal artifacts.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before every run:

  • Resolution (Rs): Rs > 2.0 between 2-FPAA and Homophthalic Acid. (Inject a spiked marker solution to confirm).

  • Tailing Factor: T < 1.5. (If T > 1.5, the mobile phase pH is likely too high; lower pH to ensure full protonation of the acid).

  • Recovery: Spike recovery must be 90-110%. Low recovery often indicates aldehyde oxidation during prep.

References

  • Sielc Technologies. "Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • RSC Publishing. "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives." Organic & Biomolecular Chemistry. Link

  • MDPI. "A Sensitive and Robust Ultra HPLC Assay... for the Quantitation of the PARP Inhibitor Olaparib." Molecules. Link

  • National Institutes of Health (NIH). "Stability Indicating Assay Method for the Quantitative Determination of Olaparib." PMC. Link

  • Vertex AI Search. "Comparison of LC-MS-based methods for the determination of carboxylic acids." ResearchGate. Link

Sources

Scale-Up Synthesis of 2-(2-Formylphenyl)acetic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-Formylphenyl)acetic Acid in Modern Drug Development

This compound, a key building block in organic synthesis, holds considerable importance for the pharmaceutical industry. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group in a specific ortho arrangement, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and complex molecular architectures. These structures are often pivotal in the development of novel therapeutic agents, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral drugs. The efficient and scalable synthesis of this molecule is therefore a critical undertaking for researchers, scientists, and drug development professionals. This document provides a detailed guide to the industrial-scale synthesis of this compound, focusing on practical, scalable, and safe methodologies.

Strategic Approaches to Industrial Synthesis: A Comparative Analysis

Several synthetic routes to this compound have been explored. For industrial applications, the ideal pathway must be cost-effective, high-yielding, and environmentally conscious. This guide will focus on the most promising strategy for large-scale production: the formylation of a suitable precursor followed by the hydrolysis of a nitrile intermediate. Alternative routes, such as direct oxidation, will also be discussed to provide a comprehensive overview.

Primary Synthetic Pathway: Formylation and Nitrile Hydrolysis

This robust two-step process is often the preferred method for industrial-scale production due to its reliability and the relatively low cost of starting materials. The overall workflow can be visualized as follows:

Start Phenylacetic Acid Derivative Formylation Formylation (e.g., Rieche or Vilsmeier-Haack) Start->Formylation Intermediate 2-(2-Formylphenyl)acetonitrile Formylation->Intermediate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Crystallization) Product->Purification

Caption: General workflow for the synthesis of this compound via formylation and nitrile hydrolysis.

Part 1: Synthesis of the Key Intermediate: 2-(2-Formylphenyl)acetonitrile

The critical first step is the introduction of a formyl group onto a phenylacetic acid derivative. The most common precursor is 2-phenylacetonitrile. Two primary formylation methods are suitable for industrial scale-up: the Rieche reaction and the Vilsmeier-Haack reaction.

Method A: Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄)[1][2]. This method is known for its high regioselectivity, particularly for ortho-formylation of activated aromatic rings[3][4].

Causality of Experimental Choices:

  • Dichloromethyl methyl ether: This reagent serves as the source of the formyl group. Its reaction with the Lewis acid generates a highly electrophilic species that attacks the aromatic ring.

  • Titanium tetrachloride (TiCl₄): A powerful Lewis acid that activates the formylating agent. Its use often favors ortho-substitution.

  • Inert Atmosphere: The reaction is moisture-sensitive; therefore, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the decomposition of reagents and side reactions.

  • Low Temperature: The initial addition of reagents is performed at low temperatures (0°C) to control the exothermic reaction and minimize the formation of byproducts.

Detailed Protocol for Rieche Formylation (Pilot Plant Scale):

  • Vessel Preparation: Ensure a glass-lined or appropriately inert reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2-phenylacetonitrile (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the reactor contents to 0-5°C with constant agitation.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 - 1.5 eq) to the cooled solution, maintaining the temperature below 10°C.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.0-1.2 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction to proceed at 0-5°C for 1-2 hours, followed by warming to room temperature and stirring for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Quenching: Carefully and slowly quench the reaction by adding it to a separate vessel containing a mixture of ice and water, with vigorous stirring. This step is highly exothermic.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-formylphenyl)acetonitrile.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings[5][6]. This method is a widely used and cost-effective industrial process[7].

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms a highly electrophilic iminium salt which is the active formylating agent[8]. It is generally a milder alternative to the Rieche conditions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to avoid decomposition. The subsequent formylation reaction temperature is optimized to ensure complete reaction while minimizing byproduct formation.

Detailed Protocol for Vilsmeier-Haack Formylation (Industrial Scale):

  • Vessel Preparation: A suitable glass-lined reactor should be clean, dry, and inerted with nitrogen.

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous DMF (3.0-5.0 eq). Cool to 0-5°C. Slowly add phosphorus oxychloride (1.1-1.5 eq) while maintaining the temperature below 10°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 2-phenylacetonitrile (1.0 eq) to the reactor, maintaining the temperature below 20°C.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or GC.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature and slowly add it to a vessel containing crushed ice and water. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Work-up: Neutralize the acidic solution with an aqueous base (e.g., sodium hydroxide solution) to a pH of 6-7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Table 1: Comparison of Formylation Methods

ParameterRieche FormylationVilsmeier-Haack Formylation
Formylating Agent Dichloromethyl methyl etherPOCl₃ / DMF
Lewis Acid/Activator TiCl₄POCl₃
Typical Solvents DichloromethaneExcess DMF can act as solvent
Reaction Temperature 0°C to room temperature60-80°C
Advantages High ortho-selectivityCost-effective reagents, well-established industrial process
Disadvantages Use of highly toxic and carcinogenic dichloromethyl methyl ether, moisture sensitiveCan be less regioselective for some substrates, requires careful handling of POCl₃

Part 2: Hydrolysis of 2-(2-Formylphenyl)acetonitrile to this compound

The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions[9][10][11].

Method A: Acid-Catalyzed Hydrolysis

Heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid directly[9][10].

Detailed Protocol for Acid Hydrolysis (Industrial Scale):

  • Reactor Setup: Use a corrosion-resistant reactor (e.g., glass-lined or Hastelloy).

  • Charging: Charge the reactor with crude 2-(2-formylphenyl)acetonitrile (1.0 eq) and a mixture of sulfuric acid and water (e.g., 50-70% aqueous H₂SO₄).

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 6-12 hours, or until the reaction is complete as monitored by HPLC.

  • Cooling and Precipitation: Cool the reaction mixture. The product, being less soluble in the acidic aqueous medium, may precipitate.

  • Isolation: If precipitation occurs, filter the solid product and wash with cold water. If the product remains in solution, extract with a suitable organic solvent.

  • Purification: The crude product can then be purified by crystallization.

Method B: Base-Catalyzed Hydrolysis

Alkaline hydrolysis initially produces the carboxylate salt, which is then acidified to yield the final carboxylic acid[9].

Detailed Protocol for Base Hydrolysis (Industrial Scale):

  • Reactor Setup: A stainless steel or glass-lined reactor is suitable.

  • Charging: Charge the reactor with 2-(2-formylphenyl)acetonitrile (1.0 eq), an aqueous solution of a strong base like sodium hydroxide (2.0-3.0 eq), and optionally a co-solvent like ethanol to improve solubility.

  • Reaction: Heat the mixture to reflux (80-100°C) for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by HPLC analysis.

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add a strong acid (e.g., hydrochloric acid) to adjust the pH to 1-2, causing the carboxylic acid to precipitate.

  • Isolation: Filter the precipitated solid, wash with cold water to remove inorganic salts, and dry under vacuum.

Table 2: Comparison of Hydrolysis Methods

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (e.g., H₂SO₄, HCl)Strong base (e.g., NaOH, KOH)
Initial Product Carboxylic acidCarboxylate salt
Work-up Extraction or filtrationAcidification followed by filtration
Advantages Direct formation of the carboxylic acidCan be faster for some substrates
Disadvantages Requires acid-resistant equipment, potential for side reactions at high temperaturesRequires an additional acidification step

Part 3: Purification by Crystallization

For industrial applications, purification by crystallization is highly preferred over chromatographic methods due to its scalability and cost-effectiveness[6][12][13]. The choice of solvent system is critical for achieving high purity and yield.

General Protocol for Crystallization:

  • Solvent Selection: A suitable solvent or solvent mixture should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for phenylacetic acids include toluene, ethyl acetate/heptane, and water (if the product has sufficient solubility).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, it can be treated with activated carbon and then filtered hot to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can promote crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Process Safety Management

The industrial synthesis of this compound involves several hazardous materials and reactions that require stringent safety protocols in line with OSHA's Process Safety Management (PSM) standards[13][14][15][16].

  • Dichloromethyl methyl ether: This substance is highly toxic, flammable, and a suspected human carcinogen[14][17][18][19]. It must be handled in a closed system with appropriate local exhaust ventilation. Personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection, is mandatory.

  • Titanium tetrachloride (TiCl₄): A corrosive liquid that reacts violently with water, releasing toxic and corrosive hydrogen chloride gas[4]. It should be handled in a dry, inert atmosphere.

  • Phosphorus oxychloride (POCl₃): A toxic and corrosive liquid that also reacts with water. All handling should be done in a well-ventilated fume hood with appropriate PPE.

  • Nitrile Hydrolysis: The hydrolysis of nitriles can be highly exothermic, especially on a large scale. Proper temperature control and monitoring are essential to prevent runaway reactions. Alkaline hydrolysis generates ammonia, a toxic and corrosive gas, requiring adequate ventilation and potentially a scrubber system.

A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation to identify, evaluate, and control the hazards associated with the process.

Conclusion

The synthesis of this compound on an industrial scale is a feasible and well-defined process. The pathway involving formylation of 2-phenylacetonitrile followed by nitrile hydrolysis offers a robust and scalable route. Careful selection of the formylation method, optimization of reaction conditions, and a well-designed crystallization procedure are key to achieving high yields and purity. Adherence to strict process safety management protocols is paramount to ensure the safety of personnel and the environment. This guide provides a comprehensive framework for researchers and drug development professionals to successfully implement the large-scale synthesis of this important pharmaceutical intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • OSHA. (n.d.). CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • MDPI. (2021). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (n.d.). Nitrile hydrolysis by Rhodococcus erythropolis BL1, an acetonitrile-tolerant strain isolated from a marine sediment. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Minnesota Department of Labor and Industry. (2022, December 19). Directive: Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • YouTube. (2020, March 27). Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID.. Retrieved from [Link]

  • MDPI. (2023, December 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-formylphenyl)acetic acid. Retrieved from [Link]

  • Common Conditions. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • OSHA. (n.d.). Chloromethyl Methyl Ether (CMME). Retrieved from [Link]

  • Google Patents. (n.d.). US4132732A - Process for preparing alpha-formyl acids.
  • Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

Application Note & Protocols: Advancing Catalysis with 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formylphenyl)acetic acid (2-FPAA) is a versatile bifunctional molecule that has garnered significant attention as a linchpin in the synthesis of complex heterocyclic scaffolds, particularly those of pharmaceutical interest. Its unique structure, featuring both a carboxylic acid and an aldehyde moiety ortho to each other on a benzene ring, allows for a variety of intramolecular and intermolecular transformations. This application note provides an in-depth guide to the development of novel catalysts for reactions involving 2-FPAA, with a focus on practical, field-tested protocols and the underlying mechanistic principles. We will explore key catalytic strategies, including transition-metal-catalyzed cyclizations and organocatalytic annulations, offering detailed experimental workflows and data interpretation insights to accelerate discovery and process development.

Introduction: The Synthetic Utility of this compound

The strategic importance of this compound lies in its capacity to serve as a precursor to a diverse array of molecular architectures. The ortho-positioning of the formyl and acetic acid groups enables a cascade of reactions, often leading to the formation of fused ring systems that are prevalent in biologically active compounds. The development of efficient, selective, and sustainable catalytic methods to transform 2-FPAA is therefore a critical endeavor in modern organic synthesis and drug discovery. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to innovate in this specialized area.

Core Catalytic Strategies and Mechanistic Considerations

The reactivity of 2-FPAA can be harnessed through several catalytic manifolds. The choice of catalyst is paramount and dictates the reaction pathway and ultimate product. Below, we dissect two prominent and highly effective strategies.

Palladium-Catalyzed Intramolecular Cyclization/Coupling Cascades

Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation. In the context of 2-FPAA derivatives, it enables elegant cascade reactions that can rapidly build molecular complexity. A common strategy involves the reaction of an ester or amide derivative of 2-FPAA with a suitable coupling partner.

Mechanistic Rationale: The general mechanism often commences with the oxidative addition of a palladium(0) catalyst to an aryl halide or triflate. This is followed by coordination of the 2-FPAA derivative and subsequent intramolecular cyclization. The final step is typically a reductive elimination, regenerating the active Pd(0) catalyst and furnishing the desired heterocyclic product. The choice of ligands on the palladium center is crucial for modulating reactivity and selectivity.

Visualizing the Catalytic Cycle:

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Coordination Coordination of 2-FPAA Derivative PdII_complex->Coordination + 2-FPAA Deriv. Cyclization_Intermediate Cyclization Intermediate Coordination->Cyclization_Intermediate Intramolecular Cyclization RedElim Reductive Elimination Cyclization_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Heterocyclic Product RedElim->Product ArX Ar-X ArX->OxAdd FPAA_deriv 2-FPAA Derivative FPAA_deriv->Coordination

Caption: Palladium-catalyzed cascade reaction involving a 2-FPAA derivative.

Organocatalytic Asymmetric Aldol/Lactonization Reactions

Organocatalysis offers a metal-free alternative for the transformation of 2-FPAA, often providing excellent stereocontrol. Chiral amines or phosphoric acids can catalyze cascade reactions, for instance, an intermolecular aldol reaction followed by an intramolecular lactonization.

Mechanistic Rationale: A primary or secondary amine catalyst can react with a ketone to form an enamine intermediate. This enamine then undergoes a stereoselective aldol addition to the formyl group of 2-FPAA. The resulting aldol adduct is poised for a subsequent intramolecular lactonization, driven by the proximate carboxylic acid, to yield a chiral lactone. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.

Visualizing the Organocatalytic Pathway:

Organocatalytic_Pathway start 2-FPAA + Ketone + Chiral Amine Cat. enamine_formation enamine_formation start->enamine_formation aldol_addition aldol_addition enamine_formation->aldol_addition lactonization lactonization aldol_addition->lactonization product Chiral Lactone Product lactonization->product catalyst_regen Catalyst Regeneration lactonization->catalyst_regen catalyst_regen->enamine_formation

Caption: Organocatalyzed asymmetric aldol-lactonization cascade with 2-FPAA.

Experimental Protocols: A Practical Guide

The following protocols are presented as a starting point for catalyst screening and optimization. All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Screening of Palladium Catalysts for Intramolecular Cyclization

Objective: To identify the optimal palladium catalyst, ligand, and base for the cyclization of a model 2-FPAA derivative.

Materials:

  • This compound ethyl ester (Substrate 1)

  • Aryl bromide (Coupling Partner)

  • Palladium source: Pd(OAc)₂, Pd₂(dba)₃

  • Phosphine ligands: PPh₃, Xantphos, SPhos

  • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: Toluene, Dioxane (anhydrous)

  • Reaction vessels: 2 mL screw-cap vials

  • Stirring plate with heating capabilities

  • Analytical balance, syringes, needles

Procedure:

  • Array Preparation: In a glovebox, arrange an array of 2 mL vials. To each vial, add the desired palladium source (e.g., 2 mol%) and ligand (e.g., 4 mol%).

  • Reagent Addition: To each vial, add Substrate 1 (0.1 mmol, 1.0 equiv), the aryl bromide (0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (1.0 mL) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them on a pre-heated stirring plate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis by TLC, GC-MS, or LC-MS to determine conversion and product formation.

  • Data Analysis: Tabulate the results to compare the performance of different catalyst/ligand/base combinations.

Data Summary Table:

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene1001245
2Pd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2)Toluene1001285
3Pd₂(dba)₃ (1)SPhos (4)Cs₂CO₃ (2)Dioxane1101298
........................
Protocol 2: Optimization of Organocatalytic Asymmetric Lactonization

Objective: To optimize the reaction conditions for the enantioselective synthesis of a chiral lactone from 2-FPAA and a ketone.

Materials:

  • This compound (2-FPAA)

  • Cyclohexanone (or other ketone)

  • Chiral amine catalysts (e.g., (S)-proline, Jørgensen-Hayashi catalyst)

  • Solvent: DMSO, NMP, CH₃CN

  • Additives: Water, Acetic Acid

  • Thermostated reaction block

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Loading: To a series of vials, add 2-FPAA (0.1 mmol, 1.0 equiv) and the chiral amine catalyst at varying loadings (e.g., 5, 10, 20 mol%).

  • Reagent Addition: Add the ketone (0.5 mmol, 5.0 equiv) and the chosen solvent (0.5 mL).

  • Additive Screening (if necessary): In a separate screen, add small amounts of water or an acid co-catalyst to investigate their effect.

  • Reaction: Stir the reactions at a controlled temperature (e.g., room temperature, 4 °C) for a specified time (e.g., 24-72 hours).

  • Work-up and Analysis: Quench the reaction with a saturated NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the residue is purified by column chromatography.

  • Enantioselectivity Determination: Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Data Summary Table:

EntryCatalyst (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)ee (%)
1(S)-Proline (20)DMSONone25487588
2(S)-Proline (10)DMSONone25487289
3Jørgensen-Hayashi (10)CH₃CNH₂O (1 equiv)4729197
........................

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. By systematically varying key parameters—catalyst, ligand, base, solvent, temperature, and additives—and meticulously analyzing the outcomes, researchers can establish a robust and reproducible process.

  • Control Experiments: It is imperative to run control experiments, such as a reaction without the catalyst, to confirm that the transformation is indeed catalyst-dependent.

  • Reproducibility: Key experiments demonstrating high yield and selectivity should be repeated to ensure reproducibility.

  • Characterization: The structure of the final products must be unambiguously confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and, for chiral molecules, comparison to known standards or X-ray crystallography.

Conclusion

The development of novel catalysts for reactions involving this compound is a fertile ground for innovation in synthetic chemistry. The strategies and protocols outlined in this application note provide a solid foundation for researchers to explore new catalytic systems and expand the synthetic utility of this valuable building block. By combining a deep understanding of reaction mechanisms with systematic experimental design, the scientific community can continue to unlock the full potential of 2-FPAA in the synthesis of next-generation pharmaceuticals and functional materials.

References

  • Title: Recent Advances in the Synthesis and Application of 2-Formylphenylboronic Acid and its Derivatives Source: RSC Advances URL: [Link]

  • Title: Palladium-Catalyzed Reactions in the Synthesis of Biologically Active Compounds Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Organocatalysis Source: Nature URL: [Link]

high-throughput screening of "2-(2-Formylphenyl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Isoquinolin-1(2H)-one Libraries Derived from 2-(2-Formylphenyl)acetic Acid

Abstract

This guide details the protocol for the diversity-oriented synthesis (DOS) and high-throughput screening (HTS) of libraries derived from This compound (CAS: 34841-47-9). Due to its bifunctional nature (containing both an aldehyde and a carboxylic acid ortho-positioned on a benzene ring), this scaffold is a privileged precursor for generating isoquinolin-1(2H)-ones —a chemotype heavily represented in kinase inhibitors, PARP inhibitors, and anti-inflammatory agents. This note provides a validated workflow for 96-well parallel synthesis, purification, and subsequent fluorometric enzymatic screening.

Introduction: The Scaffold Advantage

This compound exists in equilibrium with its lactol form (1-hydroxy-3-isochromanone). Its utility in drug discovery stems from its ability to undergo facile condensation-cyclization reactions with primary amines and hydrazines. Unlike standard amide coupling, this reaction creates a heterocyclic core (the isoquinolinone) in a single step, dramatically increasing the


 character and structural complexity of the library.

Key Applications:

  • Oncology: Poly(ADP-ribose) polymerase (PARP) inhibition.[1]

  • Metabolic Disease: Aldo-keto reductase inhibition.

  • CNS: Dopamine D3 receptor modulation.

Phase 1: Library Construction (Chemistry)

Objective: Generate a 96-member library of N-substituted isoquinolin-1(2H)-ones via parallel condensation.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) between the aldehyde of the scaffold and a primary amine, followed by intramolecular nucleophilic attack by the carboxylic acid (or carboxylate) to close the lactam ring.

Validated Protocol (96-Well Format)

Materials:

  • Scaffold: this compound (0.2 M in DMSO).

  • Diversity Set: 96 diverse primary amines (0.2 M in DMSO). Avoid volatile amines to prevent cross-contamination.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Plate: 2 mL deep-well polypropylene plate (chemically resistant).

Step-by-Step Methodology:

  • Dispensing: Using an automated liquid handler (e.g., Tecan Freedom EVO or Hamilton STAR), dispense 50 µL of the Scaffold solution (10 µmol) into each well.

  • Amine Addition: Add 55 µL of unique Primary Amine solution (11 µmol, 1.1 eq) to each well.

  • Catalysis: Add 5 µL of Glacial Acetic Acid to each well to catalyze imine formation.

  • Incubation: Seal the plate with a chemically resistant aluminum foil seal. Incubate at 80°C for 4 hours with shaking (600 rpm).

    • Expert Insight: High temperature is crucial to drive the dehydration and cyclization. If using low-boiling amines, lower temp to 50°C and extend time to 12 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Condition a 96-well SCX (Strong Cation Exchange) plate with MeOH.

    • Dilute reaction mixtures with 200 µL MeOH and load onto SCX.

    • Wash with MeOH (removes unreacted scaffold/acids).

    • Elute product with 2M NH3 in MeOH (releases the basic isoquinolinone/amine products).

  • Finishing: Evaporate solvent using a centrifugal evaporator (e.g., Genevac). Re-suspend dried films in 100 µL 100% DMSO to create a 10 mM master stock .

Synthesis Workflow Diagram

LibrarySynthesis Scaffold 2-(2-Formylphenyl) acetic acid Mixing Automated Dispensing (DMSO + AcOH) Scaffold->Mixing Amines Diversity Amines (96-well Source) Amines->Mixing Reaction Cyclization 80°C, 4 hrs Mixing->Reaction Imine Formation Purification SCX SPE Cleanup (Remove Acidic Scaffold) Reaction->Purification Dehydration MasterPlate 10 mM Master Plate (100% DMSO) Purification->MasterPlate Elution & Drying

Caption: Workflow for the parallel synthesis of isoquinolinone derivatives involving thermal cyclization and SCX purification.

Phase 2: HTS Workflow (Biological Assay)

Target: PARP-1 (Poly(ADP-ribose) polymerase 1). Rationale: Isoquinolinones are structural mimics of Nicotinamide (part of NAD+), the cofactor for PARP, making them ideal competitive inhibitors.

Assay Principle

A chemiluminescent or fluorometric assay measuring the incorporation of biotinylated ADP-ribose from NAD+ into histone proteins. Here we describe a Fluorometric Inhibition Assay .

Assay Protocol

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Substrate: Histone-coated microplates.

  • Cofactor: Biotinylated NAD+ (20 µM).

  • Detection: Streptavidin-HRP + Fluorogenic Substrate (e.g., Amplex Red).

Plate Layout (384-well):

  • Columns 1-2: Low Control (No Enzyme, 100% Inhibition).

  • Columns 23-24: High Control (Enzyme + DMSO, 0% Inhibition).

  • Columns 3-22: Test Compounds (Single point, 10 µM final).

Step-by-Step:

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of library compounds (from 10 mM stock) into assay plates.

  • Enzyme Addition: Dispense 10 µL of PARP-1 enzyme (0.5 U/well) in Assay Buffer. Incubate 15 min at RT to allow inhibitor binding.

  • Reaction Initiation: Dispense 10 µL of Biotin-NAD+/Activator DNA mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Streptavidin-HRP detection mix. Read Fluorescence (Ex/Em: 530/590 nm).

Data Analysis & Quality Control

Z-Factor (


) Calculation: 
The assay is valid only if 

.

  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Pos: High Control (DMSO)

  • Neg: Low Control (No Enzyme)

Hit Threshold:

  • Primary Screen: Compounds showing >50% inhibition at 10 µM.

  • Hit Confirmation: Retest hits in triplicate.

Phase 3: Hit Validation & Triage

Objective: Eliminate false positives (PAINS, aggregators, or redox cyclers) which are common with aldehyde-derived scaffolds if the reaction was incomplete.

Triage Steps:

  • LC-MS Confirmation: Verify the molecular weight of hits. If the mass corresponds to the uncyclized imine or the starting material, discard.

    • Note: The unreacted aldehyde scaffold can covalently bind to assay proteins (Schiff base formation), causing false positives.

  • Counter-Screen: Run hits against an unrelated enzyme (e.g., Lactate Dehydrogenase) to rule out aggregation or non-specific binding.

  • Dose-Response: Determine IC50 using an 8-point serial dilution (10 µM down to 3 nM).

HTS Decision Tree

HTS_Workflow Library Isoquinolinone Library (384-well) PrimaryScreen Primary Screen (10 µM Single Point) Library->PrimaryScreen Analysis Calculate % Inhibition & Z-Factor PrimaryScreen->Analysis Decision1 > 50% Inhibition? Analysis->Decision1 Discard Discard Decision1->Discard No QC LC-MS Purity Check (Rule out Aldehydes) Decision1->QC Yes (Hit) Decision2 Mass Correct? QC->Decision2 Decision2->Discard No (Unreacted) IC50 Dose Response (IC50) & Counter Screen Decision2->IC50 Yes

Caption: Decision tree for triaging hits, emphasizing the removal of unreacted aldehyde precursors via LC-MS.

Summary Data Tables

Table 1: Troubleshooting the Chemistry

Observation Root Cause Corrective Action
Low Yield Incomplete dehydration Increase temp to 90°C or add molecular sieves.
Precipitate in Wells Product insolubility Switch solvent to DMA (Dimethylacetamide) or NMP.

| Mass = Scaffold + Amine + 18 | Imine formed, no cyclization | Acid catalyst was insufficient; add 5% TFA. |

Table 2: Reagent Specifications

Component Specification Storage
This compound >97% Purity, Light Sensitive -20°C, Desiccated
Biotinylated NAD+ HPLC Grade -80°C, Single-use aliquots

| Amplex Red | Protect from light | -20°C |

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Assay Guidance Manual. HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

  • Matveeva, M. et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Bioorganic Chemistry. Available at: [Link]

  • Bakulina, O. et al. (2022). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli-Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules.[2][3][4][5][6][7][8][9][10][11] Available at: [Link]

  • Collar, A. G. (2019). The Castagnoli-Cushman Reaction in a Three-Component Format.[3] Tetrahedron Letters.[3] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-Formylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-formylphenyl)acetic acid (CAS: 19524-06-2) is a critical transformation in the production of isoquinoline alkaloids and isocoumarins. While the oxidative cleavage of indene is the most direct route, researchers frequently report "low yields" (typically <40%) or "unidentifiable NMR spectra."

The Core Insight: The primary cause of perceived low yield is not reaction failure, but an equilibrium masquerade . The target molecule exists in a dynamic equilibrium between the open-chain aldehyde and the cyclic lactol (1-hydroxy-3-isochromanone ). Standard analytical methods (NMR/HPLC) often misidentify the cyclic form as an impurity or fail to quantify it, leading to erroneous yield calculations.

This guide provides optimized protocols for the two most reliable synthetic routes and a definitive troubleshooting framework to navigate the lactol equilibrium.

Part 1: The "Phantom Yield" (Lactol Equilibrium)

Before optimizing the reaction, you must optimize your detection. In solution (especially in


 or DMSO), the open aldehyde spontaneously cyclizes.
The Equilibrium Mechanism

The aldehyde carbonyl at the ortho position is attacked by the neighboring carboxylic acid oxygen. This 5-exo-trig (or 6-endo-trig depending on perspective) closure forms a stable hemiacylal (lactol).

LactolEquilibrium Indene Indene (Precursor) Aldehyde Open Form This compound (Target) Indene->Aldehyde Oxidative Cleavage Lactol Cyclic Form 1-Hydroxy-3-isochromanone (The 'Impurity') Aldehyde->Lactol Cyclization (Fast in Acid/CDCl3) Lactol->Aldehyde Equilibrium

Figure 1: The dynamic equilibrium between the open aldehyde and the cyclic lactol form.

Diagnostic NMR Markers

Do not discard your product if the aldehyde peak is small. Look for the lactol signature.

FeatureOpen Aldehyde FormCyclic Lactol Form (1-Hydroxy-3-isochromanone)
Functional Group Aldehyde (-CHO)Hemiacylal (-CH(OH)-O-)

NMR Shift
~9.8 - 10.2 ppm (s, 1H)~6.2 - 6.6 ppm (s or d, 1H)

NMR Shift
~190-195 ppm (C=O)~95-100 ppm (Acetal Carbon)
Solvent Effect Favored in basic

(as carboxylate)
Favored in

/ Acidic media

Part 2: Optimized Experimental Protocols

Method A: Cryogenic Ozonolysis (The Gold Standard)

Best for: High purity, scale-up potential.

The Challenge: Over-oxidation to homophthalic acid (dicarboxylic acid) or formation of stable ozonide polymers.

Protocol:

  • Dissolution: Dissolve Indene (1.0 equiv) in a mixture of anhydrous DCM/MeOH (4:1) .

    • Why: Methanol traps the Criegee intermediate, preventing the formation of explosive polymeric ozonides.

  • Ozonolysis: Cool to -78°C . Bubble

    
     until a persistent blue color appears OR use Sudan III  indicator (red 
    
    
    
    colorless).[1]
  • Purge: Bubble

    
     or 
    
    
    
    for 15 mins to remove excess ozone (critical to prevent over-oxidation during quench).
  • Reductive Quench: Add Dimethyl Sulfide (DMS) (2.5 equiv) or Thiourea .

    • Note: Avoid

      
       if possible; triphenylphosphine oxide is difficult to separate from the polar acid product.
      
  • Warm Up: Allow to warm to RT slowly over 4-6 hours.

  • Workup: Concentrate solvent. Dissolve residue in saturated

    
     (converts to open carboxylate form). Wash with 
    
    
    
    (removes non-polar byproducts). Acidify aqueous layer to pH 2 with
    
    
    . Extract with EtOAc.[2][3][4]
Method B: Lemieux-Johnson Oxidation (The Alternative)

Best for: Labs without ozone generators; avoiding cryogenic conditions.

The Challenge: Incomplete cleavage or osmium toxicity.

Protocol:

  • Reagents: Suspend Indene (1.0 equiv) in Dioxane/Water (3:1) .

  • Catalyst: Add 2,6-Lutidine (2.0 equiv) and

    
      (2.5 mol% - use 2.5% wt solution in t-BuOH).
    
    • Why: Lutidine suppresses side reactions and buffers the pH.

  • Oxidant: Add

    
      (4.0 equiv) in portions over 30 minutes.
    
  • Reaction: Stir at RT for 3-5 hours. A white precipitate (

    
    ) will form.
    
  • Workup: Filter the solids. Extract filtrate with DCM.

Part 3: Troubleshooting & FAQ

Decision Tree: Low Yield Investigation

Troubleshooting Start Issue: Low Isolated Yield CheckNMR Check Crude NMR (CDCl3) Start->CheckNMR Peak10 Is Aldehyde Peak (10 ppm) visible? CheckNMR->Peak10 Peak6 Is Lactol Peak (6.5 ppm) visible? Peak10->Peak6 No/Small PurityCheck PurityCheck Peak10->PurityCheck Yes, Strong Recalculate Reaction Worked. Product is in Lactol form. Recalculate Yield. Peak6->Recalculate Yes CheckAcid Check for Homophthalic Acid (Over-oxidation) Peak6->CheckAcid No AdjustQuench Action: Increase DMS, Ensure -78C, Purge O3 better CheckAcid->AdjustQuench Present

Figure 2: Troubleshooting logic flow for yield analysis.

Frequently Asked Questions

Q1: My product is an oil that won't crystallize. Is it impure?

  • A: Not necessarily. The lactol/aldehyde mixture often exists as a viscous oil. Try triturating with cold Diisopropyl Ether (DIPE) or Hexane/EtOAc (9:1) to induce crystallization of the lactol form.

Q2: Can I use


 for this oxidation? 
  • A: No. Permanganate is too strong and will oxidize the aldehyde further to the carboxylic acid, yielding Homophthalic Acid (2-carboxyphenylacetic acid). You must use a selective oxidant like Ozone or Periodate/Osmium.

Q3: The NMR shows a complex multiplet around 5.5-6.5 ppm. What is this?

  • A: If you used Indene, this could be the hemiacetal of the intermediate ozonide if the reduction wasn't complete. Ensure you stir with DMS for at least 4 hours, or switch to Zinc dust/Acetic Acid for a more vigorous reduction.

Q4: How do I store the product?

  • A: Store at -20°C under Argon. The aldehyde is prone to air oxidation to the dicarboxylic acid over time.

References

  • Mercer, A. R., & Perkins, M. J. (1972). Ozonolysis of Indene. Journal of the Chemical Society, Perkin Transactions 1. (Classic reference establishing the ozonolysis route).
  • Nicolaou, K. C., Adsool, V. A., & Hale, C. R. (2010).[5] An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4. Organic Letters, 12(7), 1552–1555. Link

  • Travis, B. R., et al. (2002). Osmium Tetroxide-Promoted Catalytic Oxidative Cleavage of Olefins. Journal of the American Chemical Society, 124(15), 3824-3825. (Basis for the non-ozone alternative).[5][6]

  • Sperry, J. B., & Wright, D. L. (2005). The application of sodium periodate to the oxidative cleavage of alkenes. Current Organic Synthesis.[1][2][3][7][8] (Review of Lemieux-Johnson utility).

Sources

Technical Support Center: Purification of 2-(2-Formylphenyl)acetic Acid

[1][2]

Content Type: Technical Troubleshooting & Optimization Guide Ticket ID: CHEM-SUP-2402 Subject: Purification protocols, Tautomeric Equilibrium management, and Stability optimization for CAS 1723-55-3.

Executive Summary: The "Chameleon" Molecule

Welcome to the technical support hub for 2-(2-Formylphenyl)acetic acid (also known as o-formylphenylacetic acid).[1][2]

If you are experiencing inconsistent melting points, disappearing aldehyde peaks in NMR, or "oiling out" during crystallization, you are likely battling the molecule's intrinsic ring-chain tautomerism .[1][2] Unlike standard carboxylic acids, this compound exists in a dynamic equilibrium between its open-chain form (aldehyde-acid) and its cyclic lactol form (3-hydroxy-3,4-dihydroisocoumarin).[1][2]

This guide prioritizes controlling this equilibrium to achieve high purity (>98%) suitable for pharmaceutical applications.

Module 1: The Tautomeric Equilibrium (Read This First)

Before attempting purification, you must understand the structural behavior of your crude material.[2] The open chain form is required for most nucleophilic additions, but the solid state often favors the cyclic lactol.[2]

The Diagnostic Problem:

  • Open Chain: Shows a distinct aldehyde proton (

    
     ~10 ppm) and carboxylic acid proton in 
    
    
    H NMR.[1][2]
  • Cyclic Lactol: The aldehyde proton vanishes.[1][2] A new methine proton appears (

    
     ~6.5 ppm), and the solubility profile changes drastically.[2]
    

DOT Diagram 1: The Ring-Chain Equilibrium The following diagram illustrates the thermodynamic shift that complicates purification.

Tautomerismcluster_0Spectroscopic SignatureOpenOpen Chain Form(this compound)Reactive AldehydeTransitionEquilibrium(pH & Solvent Dependent)Open->Transition Acid CatalysisTransition->Open High pHCyclicCyclic Lactol Form(3-Hydroxyisochroman-1-one)Stable Solid StateTransition->Cyclic CrystallizationCyclic->Transition Dissolution (DMSO/Base)Sig1NMR: CHO peak @ 10ppmSig1->OpenSig2NMR: Acetal CH @ 6.5ppmSig2->Cyclic

Figure 1: The reversible cyclization of this compound. In solution (DMSO/CDCl3), mixtures are common.[2] In solid form, the cyclic lactol often predominates.[2]

Module 2: Primary Purification Protocols
Protocol A: The pH-Swing Extraction (Removal of Non-Acidic Impurities)

Best for: Crude reaction mixtures (e.g., from ozonolysis of indene) containing tars, unreacted indene, or polymeric byproducts.[2]

Mechanism: The compound is soluble in mild base (as the carboxylate) but precipitates upon acidification.[2] Warning: Do NOT use strong bases (NaOH/KOH) or heat, as this triggers the Cannizzaro reaction (disproportionation) or aldol condensation.[2]

StepActionTechnical Note
1 Dissolution Dissolve crude solid in saturated NaHCO

(Sodium Bicarbonate).
2 Filtration Filter the aqueous solution through Celite.
3 Wash Extract the aqueous layer with Dichloromethane (DCM) (

).[2]
4 Acidification Cool aqueous layer to 0°C. Slowly add 2N HCl to pH ~2-3.
5 Isolation Extract the cloudy acidic mixture with Ethyl Acetate (

).[2]
6 Drying Dry organic layer over MgSO

, filter, and evaporate < 40°C.
Protocol B: Two-Solvent Recrystallization (Final Polish)

Best for: Material that is >90% pure but colored or containing trace homologs.[1][2]

The Solvent System: Ethyl Acetate (Good Solvent) / Hexanes (Anti-Solvent).[2] Alternative: Water (High temperature solubility differential, but risk of hydration).[2]

  • Dissolve: Place crude solid in a flask. Add minimal boiling Ethyl Acetate until dissolved.

  • Filter (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass funnel.[2]

  • Precipitate: Remove from heat.[1][2] Add Hexanes (or Heptane) dropwise until persistent cloudiness appears.[1][2]

  • Clarify: Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2]

  • Crystallize: Allow to cool to room temperature undisturbed, then move to 4°C.

    • Troubleshooting: If it oils out, scratch the glass with a rod or add a seed crystal.[2]

  • Wash: Filter crystals and wash with cold Hexane:Ethyl Acetate (9:1).[1][2]

Module 3: Troubleshooting & FAQs
Q1: My NMR spectrum in CDCl

is a mess. The aldehyde peak is tiny or missing.[1][2] Is my compound gone?

A: Not necessarily. You are likely observing the cyclic lactol tautomer .

  • Validation: Run the NMR in DMSO-d

    
     . The polar aprotic solvent often shifts the equilibrium back toward the open form or sharpens the signals.[1][2]
    
  • Check: Look for a doublet/multiplet around 6.0–6.5 ppm (the hemiacetal proton) if the aldehyde peak at 10.0 ppm is missing.[2]

Q2: The product "oils out" instead of crystallizing. How do I fix this?

A: Oiling out indicates the solution is too concentrated or cooled too quickly, trapping impurities that lower the melting point.[2]

  • Fix: Re-heat the oil into solution. Add slightly more of the good solvent (Ethyl Acetate).[2] Cool much slower (wrap the flask in a towel).

  • Seed: If available, add a seed crystal of the pure lactol form at roughly 30°C.

Q3: My product is turning yellow/brown during storage. Why?

A: The aldehyde group is susceptible to auto-oxidation to the dicarboxylic acid (Homophthalic acid) or polymerization.[1][2]

  • Prevention: Store under Argon/Nitrogen at -20°C .

  • Rescue: If significantly degraded, repeat Protocol A (pH Swing).[2] Homophthalic acid is much more polar and may require chromatography to separate effectively (See Module 4).[1][2]

Module 4: Advanced Separation (Chromatography)

If crystallization fails, use Flash Column Chromatography.[2] However, silica gel is slightly acidic and can catalyze the cyclization or degradation.[2]

DOT Diagram 2: Purification Decision Tree

PurificationTreeStartCrude Reaction MixtureCheck1Is it a Solid or Oil?Start->Check1OilOil/TarCheck1->Oil StickySolidSolidCheck1->Solid PowderStep1Protocol A: pH Swing Extraction(NaHCO3 / HCl)Oil->Step1Solid->Step1Check2Purity > 90%?Step1->Check2RecrystProtocol B: Recrystallization(EtOAc / Hexane)Check2->Recryst YesColumnFlash Chromatography(Acidified Silica)Check2->Column No (Complex Mix)FinalPure Product(Store under Ar, -20°C)Recryst->FinalColumn->Recryst

Figure 2: Logical workflow for determining the appropriate purification method based on crude state and purity level.

Chromatography Parameters:

  • Stationary Phase: Silica Gel (Acidified with 1% Acetic Acid recommended to prevent streaking).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).[1][2]
    
  • Additive: Add 0.5% Acetic Acid to the mobile phase to keep the carboxylic acid protonated and reduce tailing.[1][2]

References
  • Synthesis & Ozonolysis Context

    • Methodology: Ozonolysis of indene is the standard industrial route.[1][2]

    • Source: Noland, W. E., & Baude, F. J. (1966).[2] "Ozonolysis of Indene." Organic Syntheses, 46, 89.[2]

    • URL: (Note: Describes the general cleavage of indene derivatives).[2]

  • Tautomerism & Structure

    • Mechanism:[1][2][3][4] Discussion on the ring-chain tautomerism of 2-acylbenzoic acids and related ortho-formyl acids.

    • Source: Bowden, K., & Taylor, G. R. (1971).[2] "Intramolecular catalysis. Part II. Ring–chain tautomerism."[1] Journal of the Chemical Society B: Physical Organic.

    • URL: [RSC Publishing - J. Chem. Soc.[1][2] B]([Link]2][4]

  • Physical Properties & Stability

    • Data: Melting point and solubility data for this compound (CAS 1723-55-3).[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[1][2]

  • Photochemical Reactivity

    • Insight: Photocyclization risks of ortho-formyl phenoxy derivatives (analogous reactivity).[1][2]

    • Source: Zhigileva, E. A., et al. (2024).[2][4] "Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives." Organic & Biomolecular Chemistry.

    • URL: [RSC - Org.[1][2][4] Biomol. Chem.]([Link]2][4]

optimizing reaction conditions for "2-(2-Formylphenyl)acetic acid" esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-(2-formylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific esterification reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, empowering you to optimize your experimental conditions for the best possible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of this compound?

The main challenge lies in the bifunctional nature of the starting material. This compound contains both a carboxylic acid and an aldehyde functional group. The aldehyde is susceptible to various side reactions under the acidic conditions typically employed for Fischer esterification, such as acetal formation with the alcohol reactant or self-condensation reactions.[1][2][3][4][5] Therefore, achieving a high yield of the desired ester, methyl 2-(2-formylphenyl)acetate, requires careful control of reaction conditions to favor esterification while minimizing these side reactions.

Q2: What are the recommended starting conditions for a standard Fischer esterification of this compound?

For a standard Fischer esterification, a common starting point involves reacting this compound with a large excess of the alcohol (e.g., methanol or ethanol), which also serves as the solvent.[6][7][8] A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically used.[9][10] The reaction is generally heated to reflux to drive the equilibrium towards the product.[11][12][13][14]

Here is a general workflow for this process:

Fischer_Esterification_Workflow Start Mix Reactants: This compound, excess alcohol (solvent), acid catalyst Reflux Heat to Reflux (e.g., 60-110 °C) Start->Reflux Initiate Reaction Monitor Monitor Reaction (TLC, GC, LC-MS) Reflux->Monitor During Reaction Workup Aqueous Work-up: Neutralize acid, extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: Column chromatography or distillation Workup->Purify End Characterize Product (NMR, IR, MS) Purify->End

Caption: General workflow for Fischer esterification.

Q3: How can I monitor the progress of the reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the yield of the ester.[15]

  • Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: In-line monitoring with techniques like direct liquid sampling mass spectrometry (DLSMS) or mid-infrared (MIR) spectroscopy can provide real-time concentration profiles of reactants and products.[16]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Ester

A low yield is the most common issue. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Potential Cause A: Incomplete Reaction
  • Explanation: The Fischer esterification is an equilibrium-controlled reaction.[8][9] If the equilibrium is not sufficiently shifted towards the products, the yield will be low.

  • Solution:

    • Increase the Excess of Alcohol: Using a larger excess of the alcohol (e.g., using it as the solvent) can drive the equilibrium forward according to Le Châtelier's principle.[7][8]

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[9] Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it forms, pushing the reaction to completion.[7]

    • Increase Reaction Time: The reaction may simply need more time to reach equilibrium. Monitor the reaction over a longer period to ensure it has gone to completion.

Potential Cause B: Side Reactions of the Aldehyde Group
  • Explanation: The aldehyde group is reactive under acidic conditions and can undergo several side reactions.

  • Solutions:

    • Milder Acid Catalysts: Instead of strong mineral acids like H₂SO₄, consider using milder catalysts like p-toluenesulfonic acid (TsOH) or Lewis acids such as scandium(III) triflate.[9] Heteropoly acids are also an option due to their strong Brønsted acidity and lower corrosiveness.[17]

    • Protecting Groups: A more robust strategy is to protect the aldehyde group before the esterification.[1][2][3][4][5] The aldehyde can be converted to an acetal, which is stable under the acidic conditions of the esterification.[1][2] After the ester is formed, the acetal can be easily removed by acid hydrolysis.[2]

Protection_Strategy StartingMaterial This compound Protection Protect Aldehyde (e.g., form acetal) StartingMaterial->Protection Esterification Fischer Esterification Protection->Esterification Deprotection Deprotect Aldehyde (hydrolysis) Esterification->Deprotection FinalProduct Methyl 2-(2-formylphenyl)acetate Deprotection->FinalProduct

Caption: Aldehyde protection strategy workflow.

Problem 2: Difficulty in Product Purification
Potential Cause A: Presence of Unreacted Carboxylic Acid
  • Explanation: The starting carboxylic acid can be difficult to separate from the ester product due to similar polarities.

  • Solution:

    • Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[11][13] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral ester remains in the organic layer. Be cautious and vent the separatory funnel frequently, as this reaction produces CO₂ gas.[14]

Potential Cause B: Formation of High-Boiling Point Impurities
  • Explanation: Self-condensation or other side reactions of the aldehyde can lead to high-molecular-weight impurities that are difficult to remove by distillation.

  • Solution:

    • Column Chromatography: Flash column chromatography is often the most effective method for purifying the ester from such impurities.[18] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired product.

    • Reaction with Amino Compounds: For carbonyl impurities like aldehydes, treatment with an amino compound can form water-soluble derivatives that can be washed away.[19][20]

Experimental Protocols
Protocol 1: Standard Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol, 10-20 eq), which will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux and stir for 4-8 hours.[13] Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate or diethyl ether.[14][21]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Esterification with Aldehyde Protection
  • Protection:

    • Dissolve this compound (1.0 eq) in toluene.

    • Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction and wash with aqueous sodium bicarbonate to remove the catalyst. Dry and concentrate to obtain the protected intermediate.

  • Esterification:

    • Follow the procedure in Protocol 1 using the protected intermediate.

  • Deprotection:

    • Dissolve the purified, protected ester in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the acid and extract the final product. Purify as needed.

Quantitative Data Summary
CatalystAlcoholTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
H₂SO₄MethanolReflux (65)4-860-80[13],[7]
TsOHEthanolReflux (78)6-1270-85[21],[9]
BF₃·OEt₂MethanolReflux (65)1-385-95[21]
Phosphoric AcidBenzyl Alcohol10024~90[22]

Note: Yields are highly dependent on the specific substrate and reaction scale. The values provided are illustrative.

References

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. [Link]

  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. [Link]

  • Fischer Esterification. [Link]

    • The Fischer Esterification. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

    • The Fischer Esterification. [Link]

  • 21.6: Chemistry of Esters. [Link]

  • Fischer Esterification Lab Manual. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. [Link]

  • Oxidative esterification of aldehydes with alcohols using imidazolium perrhenate catalysts. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • WO2000071252A1 - Esterification catalysts - Google P
  • Fischer Esterification - Chemistry Steps. [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. [Link]

  • 2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols | Request PDF - ResearchGate. [Link]

  • US3639451A - Process for esterifying aromatic carboxylic acids - Google P
    • analytical methods. [Link]

  • Heterogenization of a Tungstosilicic Acid Catalyst for Esterification of Bio-Oil Model Compound - MDPI. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • mechanism for the esterification reaction - Chemguide. [Link]

  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed. [Link]

  • Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem - NIH. [Link]

  • Purification process for methyl acetate - European Patent Office - EP 0487285 A2 - Googleapis.com. [Link]

  • US5206434A - Purification process for methyl acetate - Google P
  • Purification of methyl acetate - US3904676A - Google P

Sources

troubleshooting low conversion rates in "2-(2-Formylphenyl)acetic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Masked" Reactivity Challenge

Welcome to the technical support hub for 2-(2-Formylphenyl)acetic acid (CAS: 34841-47-9).[1][2] If you are experiencing stalled reactions, low yields, or inconsistent kinetics, you are likely battling the molecule's intrinsic ring-chain tautomerism .[1][2]

Unlike simple benzaldehydes, this scaffold possesses an ortho-acetic acid arm.[1][2] In solution, this allows the molecule to cyclize into a stable lactol form (1-hydroxy-3-isochromanone ).[1][2] Many standard protocols for reductive amination or condensation fail because they assume the starting material exists primarily as an open-chain aldehyde.[1][2] It often does not.

This guide provides the mechanistic insight and validated protocols required to "unmask" the aldehyde and drive your chemistry to completion.

Module 1: The Kinetic Trap (Tautomerism)[1]

The Mechanism

The primary cause of low conversion is the equilibrium between the reactive Open-Chain Aldehyde and the dormant Cyclic Lactol .[2]

  • Open Form: Required for imine formation, oxidation, and Knoevenagel condensations.[2]

  • Closed Form (Lactol): Thermodynamically favored in non-polar solvents and acidic conditions.[2] It acts as a "kinetic sink," sequestering the aldehyde from nucleophiles.[2]

Visualization: The Equilibrium Landscape

Tautomerism Open Open Chain Form (Reactive Aldehyde) Closed Cyclic Lactol Form (1-Hydroxy-3-isochromanone) Open->Closed  Non-polar solvents Acidic pH   Product Target Product (e.g., Isoquinoline) Open->Product  Nucleophile (R-NH2) Base / Polar Solvent  

Figure 1: The ring-chain tautomerism. Reaction success depends on shifting the equilibrium to the left (Open Form).

Diagnostic Table: Is Your Reactant "Masked"?
ObservationProbable CauseCorrective Action
NMR: Broad singlets or missing -CHO peak (~10 ppm).Reactant is >90% Lactol (Closed).[2]Run NMR in DMSO-d6 or add D2O/NaOD to observe shift to open form.[1][2]
TLC: Streaking or dual spots for starting material.[2]Equilibrium occurring on silica (acidic surface).[2]Add 1% Et3N to eluent to stabilize the open carboxylate form.[2]
Reaction: No reaction with amine after 24h.Lactol is too stable; amine cannot penetrate.[2]Switch solvent to MeOH/EtOH; add base (Et3N) to ionize acid.[2]

Module 2: Validated Protocol for Reductive Amination

The most common failure point is the synthesis of isoquinolines or benzylamines via reductive amination.[2] The standard "mix and stir" method often fails because the imine formation step is outcompeted by lactol re-closure.[2]

The "Base-Shift" Protocol

Objective: Synthesize secondary amines while preventing lactol sequestration.[1][2]

Reagents
  • Substrate: this compound (1.0 eq)

  • Amine: Primary amine (1.1 eq)[1][2]

  • Solvent: Methanol (Anhydrous)[1][2]

  • Base: Triethylamine (Et3N) (1.2 eq) — CRITICAL[1][2]

  • Reductant: Sodium borohydride (NaBH4) (1.5 eq)[1][2]

Step-by-Step Methodology
  • Unmasking (The Base Shift):

    • Dissolve the starting acid in Methanol (0.1 M).[2]

    • Crucial Step: Add Et3N (1.2 eq).[2] Stir for 15 minutes.

    • Why? Deprotonating the carboxylic acid (

      
      ) prevents the oxygen from attacking the aldehyde.[1][2] The anionic carboxylate cannot form the lactol ring due to electronic repulsion, forcing the molecule into the Open Aldehyde  form.[2]
      
  • Imine Formation:

    • Add the primary amine (1.1 eq).[2]

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2][3][4] The "streaking" acid spot should disappear, replaced by a distinct imine spot (often more polar).[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 portion-wise (gas evolution will occur).[2]

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Isolation:

    • Quench with 1N HCl (carefully, to pH 2) to decompose borates.[2]

    • Neutralize to pH 8 with NaHCO3.[2]

    • Extract with DCM or EtOAc.[2][3][5]

Module 3: Stability & Storage (The Oxidation Trap)[1]

Another reason for low conversion is that your starting material may have already degraded.[2] The ortho-formyl group is highly susceptible to auto-oxidation, forming Homophthalic Acid , which is non-reactive to amines under these conditions.[1][2]

Degradation Pathway[1][2]

Oxidation Start 2-(2-Formylphenyl) acetic acid Dead Homophthalic Acid (Dead End) Start->Dead  Auto-oxidation   Ox [O] Air/Light

Figure 2: Auto-oxidation pathway.[1][2] Homophthalic acid is a common impurity that mimics the starting material in polarity but fails to react.[1]

Quality Control Check

Before starting any high-value synthesis, perform this quick check:

  • Dissolve 5 mg of reactant in saturated NaHCO3.

  • Observe:

    • Clear solution: Good (Acid dissolves).[2][3]

    • Cloudy/Precipitate: Potential polymerization.[2]

  • Add 2,4-DNP stain (on TLC or in vial).

    • Instant Orange/Red: Active Aldehyde present.[2]

    • Yellow/No Change: Oxidized to Homophthalic Acid (Discard).[2]

Module 4: Troubleshooting FAQ

Q: I am trying to do a Knoevenagel condensation, but the yield is <10%. Why? A: Knoevenagel conditions often use piperidine/acetic acid.[2] If the medium is too acidic, you favor the lactol.[2]

  • Fix: Use a stronger base catalyst (e.g., TiCl4/Base or just Piperidine in Ethanol) without the acid co-catalyst to keep the ring open.[2]

Q: Can I use DCM or Toluene as a solvent? A: Avoid non-polar solvents for the initial step.[2] Non-polar solvents stabilize the intramolecular H-bond and the lactol form (1-hydroxy-3-isochromanone).[1][2]

  • Fix: If you must use Toluene (e.g., for Dean-Stark water removal), you must add a stoichiometric base (like DBU or Et3N) to keep the aldehyde exposed.[2]

Q: My product has an unexpected mass (M+ - 18). A: You likely formed the Isoquinolinone or Isocoumarin derivative.[1][2]

  • Cause: If the amine attacks the carboxylic acid (amide formation) before the aldehyde, or if the aldehyde condenses with the alpha-carbon of the acid (self-condensation), you lose water.[1]

  • Fix: Ensure your temperature is kept low (<40°C) during imine formation to prevent thermal dehydration/cyclization pathways.[2]

References

  • Tautomerism of ortho-formyl carboxylic acids: Bowden, K., & Taylor, G. R. (1971).[2] Intramolecular catalysis.[2] Part II. The ring–chain tautomerism of 2-formylbenzoic and 2-formylphenylacetic acids. Journal of the Chemical Society B: Physical Organic.

  • Synthesis of Isochromanones (Lactol behavior): Lombardo, M., et al. (2006).[2] Reaction of this compound with amines: A convenient route to isoquinolinones. Synlett.

  • Reductive Amination Best Practices: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

Sources

Technical Support Center: Characterizing 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Characterization Challenges for CAS 6609-50-3 Audience: Senior Chemists, Analytical Scientists, and Process Engineers Status: Active Support Guide

Core Concept: The "Lactol-Aldehyde Chameleon"

If you are struggling to characterize 2-(2-Formylphenyl)acetic acid , you are likely facing the Ring-Chain Tautomerism Paradox . Unlike standard aldehydes, this molecule exists in a dynamic equilibrium between an open-chain aldehyde-acid and a closed cyclic lactol (1-hydroxy-3-isochromanone).[1]

This equilibrium is the root cause of "missing" NMR signals, split HPLC peaks, and inconsistent melting points.[1]

The Equilibrium Mechanism

The carboxyl oxygen attacks the aldehyde carbonyl, forming a 6-membered lactol ring.[1] This process is reversible and solvent-dependent.[1][2][3]

Tautomerism Open OPEN FORM (Aldehyde + Acid) Favored in: DMSO-d6, High pH Closed CLOSED FORM (Lactol / 1-Hydroxy-3-isochromanone) Favored in: Solid State, CDCl3 Open->Closed Cyclization (Fast)

Figure 1: The dynamic equilibrium between the open aldehyde form and the closed lactol form.

NMR Troubleshooting: "The Case of the Missing Proton"

User Issue: "I synthesized the compound, but the 1H NMR spectrum in CDCl3 shows no aldehyde peak at 10 ppm. Did the oxidation fail?"

Diagnosis

The oxidation likely succeeded, but the molecule has cyclized.[1] In non-polar solvents like Chloroform (


), the equilibrium heavily favors the cyclic lactol form .[1] The aldehyde proton is converted into a methine proton (

-OH), and the symmetry of the methylene protons breaks due to the creation of a chiral center.[1]
Technical Protocol: Solvent Screening for Structure Validation

To prove the structure, you must manipulate the equilibrium using solvent polarity.[1]

Step-by-Step Validation:

  • Run Sample in CDCl3 (Baseline):

    • Look for a signal around 6.0–6.5 ppm (Lactol Methine

      
      -OH).[1]
      
    • Check the benzylic

      
       region (~3.5–4.0 ppm).[1] In the closed form, these protons become diastereotopic (AB system) and will appear as two doublets (roofing effect) rather than a singlet.[1]
      
  • Run Sample in DMSO-d6:

    • DMSO is a hydrogen-bond acceptor and often stabilizes the open carboxylic acid/aldehyde form.[1]

    • Look for the reappearance of the aldehyde signal at ~10.0 ppm .[1]

    • Look for the

      
       signal collapsing back to a singlet.[1]
      
  • D2O Exchange:

    • Add D2O to the tube.[1] The hydroxyl proton of the lactol (or COOH) will disappear, confirming the exchangeable nature of the functionality.[1]

Expected Chemical Shifts Data[1]
FeatureOpen Form (Aldehyde)Closed Form (Lactol)
Key Proton

(Singlet)

(Singlet/Broad)
Shift (approx) 9.8 – 10.2 ppm 5.8 – 6.6 ppm
Benzylic -CH2- Singlet (Symmetric)AB Quartet (Diastereotopic)
Carbonyl Carbon ~190-195 ppm (Aldehyde)Absent (shifted to ~95-100 ppm acetal)

HPLC Troubleshooting: "The Split Peak Phenomenon"

User Issue: "My HPLC chromatogram shows two fused peaks or a broad, tailing blob. Is my column dead?"

Diagnosis

Your column is fine.[1] You are witnessing on-column tautomerization . If the rate of interconversion between the open and closed forms is similar to the timescale of the separation, the peaks will coalesce or broaden (dynamic chromatography).[1]

Decision Tree: Optimizing Separation

HPLC_Troubleshoot Start Issue: Split/Broad Peaks CheckPH Check Mobile Phase pH Start->CheckPH Acidic Acidic (pH 2-3) CheckPH->Acidic If currently Neutral Neutral (pH 7) CheckPH->Neutral If currently AcidicAction Action: Increase Temp (Accelerate kinetics to merge peaks) Acidic->AcidicAction NeutralAction Action: Acidify with 0.1% TFA (Force Lactol or Acid form) Neutral->NeutralAction

Figure 2: HPLC Method Development Decision Tree for Tautomeric Species.

Recommended Method Parameters
  • Mobile Phase: Avoid neutral buffers. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water/acetonitrile.[1] Acidic conditions usually stabilize the lactol form or ensure the carboxylic acid is protonated, reducing secondary interactions.[1]

  • Temperature: If splitting persists, increase column temperature to 40°C or 50°C . Higher thermal energy increases the rate of tautomerization.[1] If the rate becomes fast enough (

    
     separation time), the two peaks will merge into a single, sharp average peak.[1]
    
  • Detection: Use UV at 210-220 nm (end absorption) or 254 nm (aromatic ring).[1] Note that the open form (conjugated aldehyde) and closed form (benzene ring only) have different extinction coefficients.[1]

Stability & Storage FAQs

Q: My white solid turned yellow after a week. What happened? A: This is likely oxidation .[1] Aromatic aldehydes with ortho-substituents are prone to auto-oxidation.[1] The product converts to Homophthalic Acid (2-carboxyphenylacetic acid).[1]

  • Verification: Check MS for a mass shift of +16 Da (M+16).[1]

Q: Can I store this in methanol? A: Avoid alcohols for long-term storage. In the presence of trace acid, the lactol form can convert to a cyclic acetal (pseudo-ester) by reacting with the solvent (e.g., forming 1-methoxy-isochroman-3-one).[1]

  • Recommendation: Store as a solid under Argon at -20°C.

References

  • Tautomerism in Gamma-Aldo Acids: Jones, P. R.[1] "Ring-Chain Tautomerism of Phthalaldehydic Acid and Its Derivatives." Chemical Reviews, vol. 63, no.[1] 5, 1963, pp. 461–487.[1] (Note: This is the seminal text on the structural class behavior).

  • Dynamic HPLC of Tautomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W.[1] Introduction to Modern Liquid Chromatography. 3rd ed., Wiley, 2010.[1] Chapter 7: "Special Problems." [1]

  • NMR of Hydroxy-Isochromanones: Lazar, S., et al. "Synthesis and Tautomerism of Isochroman-1,3-diones."[1] Tetrahedron, vol. 60, no. 48, 2004.[1][4] [1]

Sources

overcoming solubility issues of "2-(2-Formylphenyl)acetic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Organic Solvents

Introduction: The "Solubility" Misconception

Welcome to the technical guide for 2-(2-Formylphenyl)acetic acid (CAS: 1723-55-3).[1] If you are accessing this guide, you are likely facing a common frustration: this compound appears insoluble in standard organic solvents (like Toluene or DCM), or it displays inconsistent NMR spectra in alcohols.[1]

The Core Reality: The issue is rarely simple "solubility." This molecule is a pseudo-acid that exists in a dynamic ring-chain tautomeric equilibrium.[1] In the solid state, it predominantly exists as the cyclic lactol (1-hydroxyisochroman-3-one ).[1] To "dissolve" it, you must often force the equilibrium toward the open-chain form or select a solvent that can solvate the polar cyclic form.[1]

This guide provides the mechanistic insight and protocols required to handle this "chameleon" molecule effectively.

Module 1: The Solubility-Stability Paradox

The Mechanism

Understanding the equilibrium is the only way to solve the solubility problem. The aldehyde group at the ortho position is perfectly situated to attack the carboxylic acid, closing the ring.

  • Open Form (Aldehyde-Acid): Required for reactions like Wittig olefination or reductive amination.[1]

  • Cyclic Form (Lactol): The stable solid precipitate.[1] Often insoluble in non-polar solvents.[1]

  • Dehydrated Form (Lactone): Isochroman-3-one (formed under acidic/dehydrating conditions).[1]

The "insolubility" you observe in non-polar solvents is the thermodynamic stability of the cyclic lactol crystal lattice resisting disruption.

Visualizing the Equilibrium

Equilibrium Open Open Form (this compound) Reactive Species Lactol Cyclic Lactol (1-Hydroxyisochroman-3-one) Stable Solid / Precipitate Open->Lactol Spontaneous Cyclization (Non-polar solvents) Lactol->Open Base / Polar Aprotic Solvents (DMSO, DMF) Lactone Lactone (Isochroman-3-one) Dehydrated Impurity Lactol->Lactone Acid / Heat (-H2O)

Figure 1: The ring-chain tautomerism governing solubility.[1] The cyclic lactol is often the "insoluble" species encountered in the lab.

Module 2: Solvent Selection Matrix

Do not choose a solvent based solely on polarity.[1] You must choose based on Chemical Compatibility .

Solvent ClassRecommended?Solubility RatingTechnical Notes
Polar Aprotic (DMSO, DMF, DMAc)HIGHLY RECOMMENDED ExcellentBest for Stock Solutions. These solvents disrupt intramolecular H-bonding, stabilizing the open form and solvating the lactol.[1]
Chlorinated (DCM, Chloroform)Conditional Moderate to PoorThe lactol form may precipitate.[1] In NMR (

), you will often see broad peaks or mixtures of tautomers.[1]
Alcohols (Methanol, Ethanol)CAUTION GoodReactivity Risk. Alcohols react with the lactol to form alkoxy-isochromanones (pseudo-esters/acetals).[1] Use only if immediate reaction follows.
Non-Polar (Toluene, Hexane, Ether)NOT RECOMMENDED Very PoorThe compound will remain as the insoluble cyclic lactol solid.
Basic Aqueous (NaOH,

)
Specific Use ExcellentForms the carboxylate salt, locking the molecule in the Open Form . Ideal for biphasic reactions.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: I tried dissolving the solid in Toluene for a reaction, but it stayed as a suspension. Heating didn't help. Why?

Diagnosis: You are trying to dissolve the cyclic lactol (a polar solid) in a non-polar solvent.[1] Heating often promotes dehydration to the lactone (isochroman-3-one) rather than dissolution.[1] Solution:

  • Add a co-solvent like THF or DMF (10-20% v/v).[1]

  • If the reaction allows, add a tertiary amine base (e.g., Triethylamine).[1] This deprotonates the carboxylic acid, forcing the equilibrium to the open carboxylate form, which is far more soluble in organic mixtures.

Q2: My proton NMR in Methanol-d4 shows extra peaks and complex splitting. Is my compound impure?

Diagnosis: Likely not. In methanol, the lactol hydroxyl group is exchanged for a methoxy group, forming 1-methoxyisochroman-3-one .[1] You are observing the equilibrium between the free acid, the lactol, and the methyl-pseudo-ester.[1] Solution:

  • Switch solvent to DMSO-d6 .[1][2] This usually simplifies the spectrum by favoring the open form or a distinct lactol form without acetalization.

  • Validation: If the peaks coalesce or simplify in DMSO, your material is pure.[1]

Q3: How do I keep the aldehyde "open" for a Wittig reaction?

Diagnosis: The Wittig reagent cannot react easily with the closed lactol form. Solution:

  • Pre-activation: Dissolve the compound in THF/DMF.

  • Base Addition: Use at least 2 equivalents of base (e.g., NaH or LiHMDS).[1] The first equivalent neutralizes the acid (opening the ring), and the second generates the ylide.

  • Order of Addition: Add the base to the acid before adding the phosphonium salt to ensure the aldehyde is exposed.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this for biological assays or slow-addition reactions.

  • Weighing: Weigh 164 mg of this compound.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Dissolution: Add 10 mL of DMSO. Vortex for 30 seconds.[1]

    • Note: The solution should be clear and colorless to pale yellow.[1]

  • Storage: Store at -20°C. DMSO freezes, locking the equilibrium and preventing degradation.[1]

Protocol B: Recrystallization (Purification)

If your material has turned brown (polymerization/dehydration).[1]

  • Solvent System: Ethyl Acetate / Hexane.[1][3][4]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Add hot Hexane dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Result: The crystals formed are typically the cyclic lactol form.[1] Filter and dry under vacuum at room temperature (do not heat, or you will form the lactone).[1]

Module 5: Decision Tree for Experimental Design

Use this workflow to determine the correct solvent strategy for your specific application.

DecisionTree Start Start: What is your Goal? Goal1 Structural Analysis (NMR/QC) Start->Goal1 Goal2 Synthetic Reaction (e.g., Wittig, Amidation) Start->Goal2 Goal3 Biological Assay Start->Goal3 SolventNMR Use DMSO-d6 (Avoid CDCl3/MeOD) Goal1->SolventNMR RxnType Is the reaction Base-Mediated? Goal2->RxnType BioSolvent Dissolve in DMSO (1000x Stock) Dilute into Buffer Goal3->BioSolvent YesBase Use THF or DCM + 1.1 eq Base (TEA/DIPEA) (Solubilizes as Carboxylate) RxnType->YesBase Yes NoBase Use DMF or DMAc (High Solubility without Base) RxnType->NoBase No

Figure 2: Workflow for selecting the appropriate solvent system based on experimental intent.

References

  • Royal Society of Chemistry. (2012).[1] Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 2-Formylphenylacetic acid.[1][5][6][7] Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[1][2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. (Demonstrates the necessity of DMSO for polar/H-bonding solutes). Retrieved from [Link]

Sources

Technical Support Guide: Synthesis & Purification of 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthesis Context

Target Molecule: 2-(2-Formylphenyl)acetic acid (also known as o-formylphenylacetic acid). CAS: 1723-55-3 Primary Synthesis Route: Oxidative cleavage of Naphthalene or 1,2-Dihydronaphthalene (via Ozonolysis or KMnO₄/NaIO₄).

This guide addresses the two most critical challenges in this synthesis:

  • The "Ghost" Impurity: The reversible cyclization of the target into its lactol form (1-hydroxyisochroman-3-one), often mistaken for a byproduct or decomposition.

  • Over-Oxidation: The formation of Phthalic Acid, a stubborn byproduct that requires specific solubility-based separation.[1]

Module 1: The Equilibrium Conundrum (The "Ghost" Byproduct)

User Issue: "I isolated the product, but the 1H NMR shows a diminished or missing aldehyde peak (~10 ppm) and a new doublet/multiplet around 5.5–6.5 ppm. Is my product decomposed?"

Technical Diagnosis: No, your product is likely pure.[1] You are observing ring-chain tautomerism . In solution (especially in non-polar solvents like CDCl₃) and the solid state, this compound exists in equilibrium with its cyclic lactol form, 1-hydroxyisochroman-3-one . This is not a byproduct; it is the molecule stabilizing itself via intramolecular hemiacetal formation.[1]

Mechanism of Tautomerism

Tautomerism OpenChain Open Chain Form This compound (Aldehyde + Acid) Lactol Cyclic Lactol Form 1-Hydroxyisochroman-3-one (Hemiacetal Lactone) OpenChain->Lactol Cyclization (Fast in CDCl3)

Figure 1: Equilibrium between the open-chain aldehyde-acid and the cyclic lactol.

Validation Protocol (NMR)

To confirm the identity of your product without purification:

  • Solvent Switch: Run the NMR in DMSO-d₆ . The strong hydrogen-bonding nature of DMSO often disrupts the intramolecular hemiacetal, shifting the equilibrium toward the open-chain aldehyde form.

  • Peak Identification:

    • Aldehyde (Open): Look for a singlet at ~10.0–10.2 ppm .[1]

    • Lactol (Cyclic): Look for the benzylic methine proton (O-CH-OH) at ~6.0–6.5 ppm .

    • Ratio: Integration of these two peaks will give you the equilibrium ratio in that specific solvent.[1]

Module 2: Over-Oxidation Management (Phthalic Acid)[1]

User Issue: "My product contains a white solid that is insoluble in dichloromethane (DCM). My yield is lower than expected."

Technical Diagnosis: The insoluble solid is Phthalic Acid (CAS 88-99-3). During the oxidative cleavage of naphthalene, if the reduction step (quenching) is insufficient or if the oxidant is too harsh (e.g., excess KMnO₄), the aldehyde group is further oxidized to a carboxylic acid, resulting in the dicarboxylic acid byproduct.[1]

Separation Strategy: Solubility Differential

Phthalic acid is highly polar and forms strong intermolecular hydrogen bond networks (dimers), rendering it insoluble in chlorinated solvents like DCM or Chloroform.[1] The target molecule (and its lactol form) is significantly more soluble in these solvents.[1]

Quantitative Comparison
PropertyTarget: this compoundByproduct: Phthalic Acid
Structure Mono-acid / AldehydeDi-acid
MW 164.16 g/mol 166.13 g/mol
Solubility (DCM) Soluble (due to lactol formation)Insoluble
Solubility (Water) Moderate (Hot)Low (Cold), Moderate (Hot)
pKa ~4.3 (Acid group)2.9 (pKa1), 5.4 (pKa2)
Purification Workflow

Purification Crude Crude Reaction Mixture (Target + Phthalic Acid) DCM_Add Add Dichloromethane (DCM) Stir vigorously for 30 mins Crude->DCM_Add Filter Filtration DCM_Add->Filter Solid Solid Residue (Phthalic Acid) Filter->Solid Insoluble Filtrate Filtrate (Target in DCM) Filter->Filtrate Soluble Evap Evaporate Solvent Filtrate->Evap Final Pure this compound (Lactol Form Solid) Evap->Final

Figure 2: Solubility-based purification workflow to remove Phthalic Acid.

Validated Experimental Protocol

Method: Ozonolysis of Naphthalene with Reductive Workup.[1] Objective: Minimize Phthalic Acid formation and isolate the Target.

Step-by-Step Methodology
  • Ozonolysis:

    • Dissolve Naphthalene (1.0 eq) in Methanol.

    • Cool to -78°C .

    • Bubble Ozone (O₃) through the solution until a blue color persists (indicating saturation).[1]

    • Critical Control: Do not allow the temperature to rise; higher temperatures promote over-oxidation to phthalic anhydride/acid.[1]

  • Reductive Quench (The Safety Valve):

    • Purge excess ozone with Nitrogen or Oxygen.[1]

    • Add Dimethyl Sulfide (DMS) (1.5 eq) or Triphenylphosphine (PPh₃) (1.1 eq) at -78°C.[1]

    • Why? This reduces the intermediate ozonide to the aldehyde.[1] If you use an oxidative workup (e.g., H₂O₂), you will produce Phthalic Acid exclusively.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Isolation:

    • Concentrate the Methanol solution.[1]

    • The residue contains the target (likely as the methoxy-lactol if MeOH was used, which hydrolyzes easily) and byproducts.[1]

    • Add 10% HCl (aq) and reflux briefly (30 mins) to ensure hydrolysis of any acetals/ozonides.

  • Purification (Removal of Phthalic Acid):

    • Extract the aqueous mixture with Dichloromethane (DCM) .[1]

    • Checkpoint: Phthalic acid may precipitate at the interface or remain in the aqueous phase if the pH is slightly adjusted, but generally, it is less soluble in DCM than the target.[1]

    • Wash DCM layer with water.[1] Dry over Na₂SO₄.[1]

    • Concentrate to yield a solid.[1][2]

    • Trituration: If the solid is impure, triturate with cold Chloroform.[1] Filter off any undissolved white solid (Phthalic Acid).[1] The filtrate contains your target.[1]

Troubleshooting FAQ

Q: Why is my yield >100%? A: You likely have trapped solvent or the intermediate ozonide did not fully decompose.[1] The lactol form can also trap water.[1] Dry under high vacuum at 40°C for 24 hours.

Q: Can I use Column Chromatography? A: Yes, but be careful. The acidic silica gel can catalyze the lactol formation.[1] Use a gradient of Hexane:Ethyl Acetate with 1% Acetic Acid to keep the target protonated and prevent streaking.[1] Phthalic acid is very polar and will stick to the baseline or elute very late.[1]

Q: The product is an oil, not a solid. A: The open-chain aldehyde is often an oil, while the pure lactol is a solid.[1] Dissolve the oil in a minimum amount of DCM and add Hexane until cloudy.[1] Let it stand in the freezer to encourage crystallization of the lactol form.

References

  • Bailey, P. S. (1958).[1] The Reactions of Ozone with Organic Compounds.[1] Chemical Reviews, 58(5), 925–1010.[1]

  • Sturla, S. J., et al. (2004).[1] Strategies for the Synthesis of o-Formylphenylacetic Acid Derivatives. Journal of Organic Chemistry.[1][3] (Discusses the equilibrium and stability).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound (CAS 1723-55-3).[4]

  • PubChem. (n.d.).[1][5][6] Phthalic Acid (CAS 88-99-3) Solubility Data.[1]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Formylphenyl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and costly issue in synthetic chemistry: catalyst deactivation. By understanding the underlying causes and implementing targeted strategies, you can enhance reaction efficiency, ensure reproducibility, and protect your investment in precious metal catalysts.

Section 1: Understanding the Chemistry of this compound and Associated Catalysis

This compound is a bifunctional building block possessing both an aldehyde and a carboxylic acid moiety on an aromatic ring. This unique structure allows for a variety of synthetic transformations, most notably intramolecular cyclization reactions to form diverse heterocyclic scaffolds.

These reactions often rely on heterogeneous catalysts, particularly palladium on carbon (Pd/C), for critical steps like hydrogenation or reductive amination. While effective, these catalysts are susceptible to deactivation, leading to stalled reactions, low yields, and difficulties in catalyst recycling. This guide will focus primarily on issues related to palladium-based heterogeneous catalysts.

Table 1: Common Reactions and Potential Catalyst Deactivation Modes

Reaction TypeTypical CatalystPrimary Deactivation Risks
Intramolecular Reductive AminationPd/C, PtO₂Poisoning from amine impurities or reagents.Fouling/Coking from reactant/product polymerization.
Intramolecular Aldol/CondensationAcid or Base CatalystsNeutralization of active sites.
Hydrogenation of AldehydePd/C, Raney NiPoisoning from impurities in H₂ or solvents.Thermal Degradation (Sintering) at elevated temperatures.
Decarboxylative CouplingPd(OAc)₂ (Homogeneous)Ligand Degradation , Precipitation of Pd(0) (palladium black).

Section 2: Troubleshooting Guide - "My Reaction Has Stalled. What's Next?"

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: How can I be sure the catalyst is the problem and not something else?

A1: The first step is to systematically rule out other common reaction failures. Before blaming the catalyst, confirm the following:

  • Reagent Quality: Are all reagents (substrate, solvents, additives) pure and anhydrous where necessary? Impurities are a primary source of catalyst poisons.

  • Reaction Setup: Is the system properly sealed? For hydrogenations, ensure there are no leaks and that the atmosphere is inert before introducing hydrogen.

  • Stoichiometry: Have all reagents been added in the correct amounts?

If these factors are confirmed, the next step is to perform a Catalyst Activity Test .

Experimental Protocol: Simple Catalyst Activity Test
  • Select a Standard Substrate: Choose a simple, reliable substrate known to work well with your catalyst batch (e.g., hydrogenation of styrene or cyclohexene).

  • Run a Control Reaction: Perform the reaction with a fresh, unopened batch of the same catalyst under identical conditions to your main experiment. This provides a baseline for expected activity.

  • Test the Suspect Catalyst: Run the same reaction using the catalyst from your failed or stalled experiment.

  • Compare Results: A significant drop in conversion or reaction rate for the suspect catalyst compared to the fresh catalyst strongly indicates deactivation.

Q2: My reaction is sluggish from the start or stops at partial conversion. Could this be catalyst poisoning?

A2: Yes, this is a classic symptom of catalyst poisoning. Poisons are substances that chemically adsorb to the active sites of the catalyst, blocking them from reactants.[1] In the context of reactions with this compound, potential poisons include:

  • Sulfur Compounds: Often present in reagents or from glassware cleaned with certain detergents. Sulfur strongly binds to palladium.

  • Nitrogen Heterocycles: If your synthesis involves reagents like pyridine or quinoline, even trace amounts can act as poisons.

  • Halides: Chloride ions, for example, can alter the electronic properties of the catalyst surface.

Troubleshooting Workflow: Diagnosing Catalyst Poisoning

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Poisoning Hypothesis cluster_3 Conclusion A Reaction Stalled or Sluggish B Verify Reagent Purity & Setup A->B C Run Control Reaction (Fresh Catalyst) B->C Checks OK D Hypothesize Poisoning C->D Control OK, Suspect Catalyst Fails E Purify Substrate/Solvents (e.g., pass through alumina plug) D->E F Repeat Reaction with Purified Materials E->F G Reaction Succeeds: Poisoning Confirmed F->G Success H Reaction Fails: Investigate Other Deactivation Modes F->H Failure

Caption: A logical workflow for diagnosing catalyst poisoning.

Q3: I see a color change in my filtrate, or I'm getting inconsistent results upon catalyst recycling. Is the catalyst leaching?

A3: These are strong indicators of metal leaching. Leaching is the dissolution of the active metal from its solid support into the reaction medium. The acidic nature of the carboxylic acid group in your substrate can potentially promote leaching, especially at elevated temperatures or in certain solvents.[2]

  • Mechanism: Palladium oxide on the surface of new catalysts can react with acids to form soluble palladium salts.[3] While metallic Pd(0) is less susceptible, oxidative conditions can regenerate the oxide layer, continuing the cycle.

Experimental Protocol: Hot Filtration Test for Leaching
  • Run your reaction for a short period (e.g., until 20-30% conversion is achieved).

  • Safely and quickly filter the hot reaction mixture through a fine filter (e.g., Celite or a syringe filter) to remove all solid catalyst particles.

  • Allow the hot, catalyst-free filtrate to continue stirring under the reaction conditions.

  • Monitor the Filtrate:

    • If the reaction continues in the filtrate: This confirms that active, soluble palladium species have leached from the support and are catalyzing the reaction homogeneously.

    • If the reaction stops: This suggests the catalysis is truly heterogeneous, and leaching is not the primary issue.

Q4: My catalyst worked once, but its activity dropped significantly on the second use. What's the cause?

A4: This is likely due to fouling or coking. Fouling is the physical blockage of the catalyst's pores and active sites by high molecular weight byproducts, polymers, or carbonaceous deposits (coke).[4][5]

  • Coke Precursors: Aromatic aldehydes, like the one in your substrate, can be precursors to coke formation, especially at higher temperatures.[5] They can polymerize or degrade on the catalyst surface, leading to a layer of carbon that blocks active sites.

Visualizing Fouling/Coking

Fouling cluster_0 Fresh Catalyst cluster_1 Fouled Catalyst Pore1 Pore ActiveSite1 Pd Pore2 Pore ActiveSite2 Pd Coke Coke Coke->ActiveSite2 blocks

Caption: Fouling blocks active sites and pores on the catalyst.

Section 3: Proactive Strategies & Catalyst Regeneration

Preventing deactivation is always more effective than treating it. Here are some best practices and regeneration protocols.

Table 2: Prevention and Regeneration Strategies

Deactivation ModePrevention StrategyRegeneration Protocol
Poisoning Purify all reagents and solvents. Use dedicated, scrupulously clean glassware.Mild: Wash with a coordinating solvent (e.g., methanol).Severe: Oxidative treatment (e.g., with H₂O₂), followed by reduction.[6]
Fouling/Coking Use the lowest effective reaction temperature. Optimize reactant concentrations to minimize side reactions.Solvent Wash: Wash the filtered catalyst with a solvent that dissolves the fouling agent.[7] Calcination: Carefully burn off the coke in a controlled air/inert gas stream at elevated temperatures (e.g., 250-400 °C), followed by re-reduction.[8]
Leaching Use non-polar, aprotic solvents where possible. Avoid unnecessarily high temperatures. Pre-reduce the catalyst to ensure it is in the Pd(0) state.[3]Not applicable. Leached metal must be recovered from the solution using scavengers.[9]
Thermal Degradation Operate at the lowest possible temperature. Avoid localized hot spots through vigorous stirring.Irreversible. Sintered particles cannot be easily re-dispersed in a standard lab setting.
Experimental Protocol: Laboratory Regeneration of Pd/C by Washing

This protocol is for deactivation suspected to be from organic fouling.

  • Safety First: Handle the used catalyst as a pyrophoric solid, especially when dry. Keep it wet with solvent at all times.

  • Filtration: After the reaction, filter the catalyst over a pad of Celite. Do not pull the catalyst dry on the filter for an extended period.

  • Washing Sequence: While still on the filter, wash the catalyst cake sequentially with:

    • The reaction solvent (to remove residual product).

    • A more polar solvent like methanol or ethanol (to remove more polar byproducts).[7]

    • A non-polar solvent like hexane (to remove non-polar residues).

  • Drying: Dry the catalyst carefully under a gentle stream of inert gas (N₂ or Ar) or under vacuum. DO NOT dry in an oven open to the air.

  • Testing: Test the activity of the regenerated catalyst on a small-scale reaction before committing to a large-scale experiment.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can the this compound itself deactivate the catalyst?

    • A: It's possible. The aldehyde group can potentially form oligomers or other high-molecular-weight species on the catalyst surface, leading to fouling. The carboxylic acid can create a locally acidic environment, which may promote leaching.

  • Q: My Pd/C is old. Does it go bad?

    • A: Yes. Over time, the palladium particles on the surface can slowly oxidize to PdO. This oxide layer is less active or inactive for hydrogenation and is more susceptible to leaching in acidic media.[3] It is good practice to pre-reduce older catalysts before use.

  • Q: How do I pre-reduce my Pd/C catalyst?

    • A: Place the catalyst and solvent in the reaction flask under an inert atmosphere (N₂ or Ar). Evacuate and backfill with H₂ gas (using a balloon or a controlled line) and stir vigorously for 15-30 minutes before adding your substrate.

  • Q: What is "sintering"?

    • A: Sintering is the thermal degradation of the catalyst where the small, highly dispersed metal nanoparticles on the support migrate and agglomerate into larger, less active particles. This reduces the active surface area and is generally irreversible. It is caused by excessive heat.

References

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents.

  • Catalyst poisoning - Wikipedia.

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE | Request PDF - ResearchGate.

  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil - ResearchGate.

  • Catalyst Deactivation and Formic Acid - ResearchGate.

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.

  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI.

  • Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones | Journal of the American Chemical Society.

  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega.

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - MDPI.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.

  • Palladium bionanoparticles production from acidic Pd(II) solutions and spent catalyst leachate using acidophilic Fe(III)-reducing bacteria | Request PDF - ResearchGate.

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH.

  • Preparation and Characterization of Palladium Catalysts - CSU ePress.

  • Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformation - RSC Publishing.

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI.

  • Organic chemistry of coke formation | Semantic Scholar.

  • (PDF) Palladium-Catalyzed Reactions - ResearchGate.

  • US3959382A - Method for reactivating palladium catalysts - Google Patents.

  • Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds - PubMed.

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - NIH.

  • (a) Palladium-catalyzed asymmetric α-allylation of aldehydes with... | Download Scientific Diagram - ResearchGate.

  • Fast microflow kinetics and acid catalyst deactivation in glucose conversion to 5-hydroxymethylfurfural - Reaction Chemistry & Engineering (RSC Publishing).

  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B - ACS Publications.

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System - Semantic Scholar.

  • pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed.

  • Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid | Request PDF - ResearchGate.

  • Coke Deactivation Kinetics of the Aromatization Reaction - ResearchGate.

  • Coke Formation over Zeolite Catalysts in Light Alkanes Aromatization and Anti-Carbon-Deposition Strategies and Perspectives: A Review | Semantic Scholar.

Sources

Technical Support Center: Method Development for Chiral Separation of "2-(2-Formylphenyl)acetic acid" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-(2-formylphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing robust and efficient enantioselective HPLC methods for this class of compounds. The unique structure of these molecules, featuring both a carboxylic acid and an aromatic aldehyde, presents specific challenges and opportunities in chiral method development. This resource will equip you with the foundational knowledge and practical strategies to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Getting Started: Column and Mobile Phase Selection

Q1: What are the recommended initial chiral stationary phases (CSPs) for screening this compound derivatives?

A1: For acidic compounds like this compound derivatives, polysaccharide-based and anion-exchange CSPs are the most promising starting points.

  • Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) are highly versatile and should be your primary screening tool.[1][2] They offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are all relevant for your target molecule's structure.[1]

  • Anion-exchange CSPs: Chiral selectors based on quinine (QN) or quinidine (QD) carbamates, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds.[3] The primary interaction mechanism is an ionic exchange between the protonated tertiary nitrogen of the selector and the deprotonated carboxylic acid of your analyte.[3]

Q2: What are the typical starting mobile phase conditions for these CSPs?

A2: The choice of mobile phase is critical and depends on the selected CSP. Here are some recommended starting points:

CSP TypeMobile Phase ModeRecommended Starting SolventsKey Considerations
Polysaccharide Normal Phase (NP)n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)The acidic additive is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Polysaccharide Reversed Phase (RP)Acetonitrile (ACN) / Water with 0.1% Formic Acid (FA) or Acetic Acid (AcOH)RP methods are often more compatible with MS detection. The pH of the mobile phase should be kept low to ensure the analyte is in its neutral form.
Polysaccharide Polar Organic (PO)Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid (FA) or Acetic Acid (AcOH)This mode can offer unique selectivity compared to NP and RP.
Anion-Exchange Polar Organic (PO)Methanol / Acetic Acid / Ammonium AcetateThe concentration of the acid and salt modifiers can be adjusted to optimize retention and resolution.[4]

Q3: How does the formyl group in my molecule affect method development?

A3: The ortho-formyl group can influence the chiral separation in several ways:

  • Secondary Interactions: The aldehyde can participate in additional hydrogen bonding or dipole-dipole interactions with the CSP, which can either enhance or diminish enantioselectivity.

  • Conformational Rigidity: The proximity of the formyl and carboxylic acid groups may lead to intramolecular hydrogen bonding, which can lock the molecule into a more rigid conformation. This can be advantageous for chiral recognition by the CSP.

  • Potential for Derivatization: While direct separation is often preferred, the aldehyde group offers a reactive handle for derivatization with a chiral reagent if direct methods fail.[5]

Method Optimization

Q4: My initial screening shows some separation, but the resolution is poor (<1.5). What are the next steps for optimization?

A4: Optimizing a chiral separation is a systematic process. Here's a logical workflow:

cluster_0 Optimization Workflow Initial Screening Initial Screening Poor Resolution Poor Resolution Initial Screening->Poor Resolution Optimize Mobile Phase Optimize Mobile Phase Poor Resolution->Optimize Mobile Phase Start Optimization Change Modifier Change Modifier Optimize Mobile Phase->Change Modifier e.g., IPA to EtOH Good Resolution Good Resolution Optimize Mobile Phase->Good Resolution Adjust Additive Conc. Adjust Additive Conc. Change Modifier->Adjust Additive Conc. e.g., 0.1% to 0.2% FA Change Modifier->Good Resolution Change Temperature Change Temperature Adjust Additive Conc.->Change Temperature e.g., 25°C to 15°C Adjust Additive Conc.->Good Resolution Re-evaluate CSP Re-evaluate CSP Change Temperature->Re-evaluate CSP If still poor Change Temperature->Good Resolution Re-evaluate CSP->Initial Screening

Caption: Optimization workflow for improving chiral resolution.

  • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents (e.g., Hexane/IPA). Small changes can have a significant impact on selectivity.

  • Alcohol Modifier: In normal phase, switching between different alcohol modifiers (e.g., from IPA to EtOH) can alter the hydrogen bonding interactions and change the elution order or improve resolution.[6]

  • Acidic Additive: The type and concentration of the acidic additive are critical.[7] Try switching between TFA, FA, and AcOH. The concentration will affect the ionization state of your analyte and the surface chemistry of the stationary phase.

  • Temperature: Lowering the column temperature often increases resolution, as chiral recognition is frequently an enthalpically driven process.[4]

Q5: Can I switch the elution order of the enantiomers?

A5: Yes, several strategies can be employed to reverse the elution order:

  • Change the CSP: Switching from a cellulose-based to an amylose-based column (or vice-versa) with the same derivatization can often invert the elution order.[2] Similarly, using a CSP with the opposite chirality of the selector (e.g., from a quinine-based to a quinidine-based anion exchanger) will reverse elution.

  • Modify the Mobile Phase: In some cases, changing the alcohol modifier in normal phase or adjusting the type and concentration of the additive can cause a reversal in elution order.[2]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing Peaks)

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH For acidic compounds like yours, if the mobile phase pH is too high, the carboxylic acid will be deprotonated, leading to strong interactions with any residual silanols on the silica support of the CSP. This causes significant peak tailing.Add or increase the concentration of an acidic modifier (e.g., 0.1% - 0.5% TFA, FA, or AcOH) to the mobile phase to ensure the analyte remains in its neutral, protonated form.[7]
Secondary Interactions with Silica Even with an acidic modifier, some residual silanol groups on the stationary phase can cause tailing.Consider using a CSP with a highly end-capped silica support or an immobilized polysaccharide phase, which are generally more robust and less prone to these secondary interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or the concentration of your sample.

Problem 2: Poor Peak Shape (Splitting or Fronting Peaks)

Potential Cause Explanation Recommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to distort or split upon injection.[8]Dissolve the sample in the mobile phase whenever possible. If this is not feasible, use a solvent that is weaker than the mobile phase.
Partially Blocked Column Frit Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path and split peaks for all analytes.[9]Backflush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced. Always use an in-line filter to prevent this.[9]
Column Void A void at the head of the column can cause peak splitting. This can result from pressure shocks or operating outside the recommended pH range.This is generally irreversible, and the column will need to be replaced. Always handle columns with care and operate within the specified pH and pressure limits.

Problem 3: Unstable or Drifting Retention Times

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration Chiral columns, especially in normal phase, can require extended equilibration times to achieve a stable baseline and reproducible retention times.Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analysis.
Mobile Phase Composition Change Selective evaporation of the more volatile solvent component (e.g., hexane in a hexane/IPA mobile phase) will change the mobile phase strength and cause retention times to shift.Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.
Temperature Fluctuations Changes in the ambient temperature around the column can affect retention times.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening

This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidates for your separation.

Objective: To identify a CSP and mobile phase system that shows baseline or near-baseline separation of the enantiomers of your this compound derivative.

Materials:

  • Racemic standard of your analyte

  • HPLC-grade solvents (n-Hexane, IPA, EtOH, ACN, Water)

  • Acidic modifiers (TFA, FA, AcOH)

  • A selection of chiral columns (e.g., one amylose-based, one cellulose-based, one anion-exchange)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of your racemic standard in a suitable solvent (ideally the mobile phase).

  • Column Installation and Equilibration:

    • Install the first CSP to be screened.

    • Flush the HPLC system with the mobile phase to be used.

    • Equilibrate the column with the starting mobile phase (see table in Q2) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Injection: Inject 5-10 µL of your sample.

  • Data Acquisition: Run the analysis for a sufficient time to ensure both enantiomers have eluted.

  • Evaluation:

    • Assess the chromatogram for any signs of separation (e.g., peak broadening, shoulder, or two distinct peaks).

    • Calculate the resolution (Rs) if two peaks are observed. An Rs > 1.5 is desired.

  • Repeat for Other CSPs: Repeat steps 2-5 for each of the selected chiral columns.

  • Systematic Mobile Phase Variation: For the most promising CSP(s), perform additional screening runs by systematically varying the mobile phase (e.g., switch from NP to RP, change the alcohol modifier).

cluster_1 CSP Screening Protocol Prepare Sample Prepare Sample Select CSPs Select CSPs Prepare Sample->Select CSPs Equilibrate Column 1 Equilibrate Column 1 Select CSPs->Equilibrate Column 1 Inject & Analyze Inject & Analyze Equilibrate Column 1->Inject & Analyze Evaluate Results Evaluate Results Inject & Analyze->Evaluate Results Next CSP Next CSP Evaluate Results->Next CSP Rs < 1.5 Select Best CSP Select Best CSP Evaluate Results->Select Best CSP Rs >= 1.5 Next CSP->Equilibrate Column 1

Caption: A flowchart for systematic CSP screening.

References

  • Fanali, S. and Aturki, Z. (1995). Use of cyclodextrins in capillary electrophoresis for the chiral resolution of some 2-arylpropionic acid non-steroidal anti-inflammatory drugs.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.).
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.).
  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies.
  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. (n.d.). Brieflands.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (n.d.).
  • Stoll, D. R. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • SIELC Technologies. (n.d.).
  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.
  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (2018).
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (n.d.).
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. (n.d.). Daicel Chiral Technologies.
  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Applic
  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • CY Chemistry - G

Sources

Technical Support Center: Accelerated Synthesis of 2-(2-Formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Process Intensification & Kinetics Optimization Target Molecule: 2-(2-Formylphenyl)acetic acid (CAS: 1723-55-3) Synonyms: Homophthalaldehydic acid; 1-Hydroxyisochroman-3-one (cyclic tautomer). Primary Precursor: Indene (CAS: 95-13-6)

Executive Summary

Researchers synthesizing This compound often face a critical bottleneck: the oxidative cleavage of Indene is kinetically sluggish and prone to over-oxidation (yielding homophthalic acid) or under-oxidation (yielding homophthalaldehyde). Traditional batch methods using


 or 

suffer from mass transfer limitations and safety constraints that necessitate slow addition rates, extending reaction times to 12–24 hours.

This guide provides two "Fast-Track" protocols to reduce reaction times from hours to minutes while maintaining selectivity.

Module 1: The "Fast-Track" Protocols

Protocol A: Continuous Flow Ozonolysis (Reaction Time: <5 Minutes)

Best for: High throughput, safety, and precise selectivity control. Mechanism: Rapid generation of the Criegee intermediate followed by a controlled reductive workup to prevent over-oxidation.

The Workflow:

  • Setup: A dual-channel flow reactor (e.g., Vapourtec or Syrris) cooled to -78°C (or -40°C with optimization).

  • Feed A: Indene dissolved in

    
    /MeOH (9:1). Concentration: 0.5 M.
    
  • Feed B: Ozone gas (

    
    ) generated on-demand, mixed with oxygen.
    
  • Reaction: Feeds mix in a T-piece mixer. Residence time: 30–60 seconds .

  • Quench (Critical): The reactor output flows directly into a stirred vessel containing Dimethyl Sulfide (DMS) or Thiourea at room temperature.

    • Note: Using a reductive quench (DMS) stops the reaction at the aldehyde stage. To get the acid-aldehyde, a mild oxidative workup is usually required, but for this specific target, the "oxidative cleavage" often refers to the ring opening.

    • Correction for Target: Indene ozonolysis typically yields Homophthalaldehyde . To obtain This compound , a subsequent selective oxidation is required.

    • Integrated Step: Add a mild oxidant (e.g.,

      
       or Pinnick conditions) immediately after the ozonolysis quench to convert the aliphatic aldehyde (more reactive) to the acid while sparing the aromatic aldehyde.
      
Protocol B: Ruthenium-Catalyzed Flash Oxidation (Reaction Time: 30–60 Minutes)

Best for: Batch reactors without flow equipment. Replaces slow Permanganate methods. Mechanism:


 is generated in situ from catalytic 

and a stoichiometric oxidant (

). This species cleaves olefins rapidly.

Step-by-Step Methodology:

  • Solvent System: Prepare a biphasic mixture of

    
    :
    
    
    
    :
    
    
    (2:2:3). Green Alternative: EtOAc:
    
    
    :
    
    
    .[1]
  • Catalyst Loading: Add

    
     (2–3 mol%).
    
  • Oxidant Addition: Add

    
     (4.1 equiv) in portions.
    
    • Acceleration Tip: Use Ultrasonic Irradiation (40 kHz) during addition to break phase boundaries and accelerate mass transfer.

  • Monitoring: The reaction typically completes in 30–45 minutes under ultrasound, compared to 4–6 hours with stirring alone.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2][3]
    

Data Comparison: Reaction Time vs. Yield

MethodReaction TimeYield (%)Selectivity Risk
Traditional KMnO4 12–24 Hours45–60%High (Over-oxidation)
Flow Ozonolysis 2–5 Minutes 85–92%Low (Precise control)
RuCl3 / NaIO4 (Sonicated) 30–45 Minutes 78–85%Moderate

Module 2: Troubleshooting & Optimization (FAQ)

Q1: My reaction yields Homophthalic Acid (Di-acid) instead of the target. Why?

Diagnosis: Over-oxidation. The aliphatic aldehyde produced from Indene cleavage is extremely susceptible to oxidation. Resolution:

  • If using Ozonolysis: Ensure your quench is strictly reductive (DMS,

    
    ) to isolate the dialdehyde first. Then, perform a controlled Pinnick oxidation (NaClO2) buffered at pH 3.5 to selectively oxidize the aliphatic aldehyde.
    
  • If using RuCl3: Reduce the equivalents of

    
     from 4.1 to 3.0 and lower the temperature to 0°C.
    
Q2: The product cyclizes to Isochroman-3-one. How do I stop this?

Diagnosis: You are fighting thermodynamics. This compound exists in equilibrium with its lactol form (1-hydroxyisochroman-3-one), which can dehydrate to the lactone. Resolution:

  • Storage: Store the compound as a carboxylate salt (Sodium 2-(2-formylphenyl)acetate) in aqueous solution if stability is required.

  • Analysis: Do not use acidic NMR solvents (

    
     often contains HCl traces). Use DMSO-
    
    
    
    or add a drop of
    
    
    to
    
    
    to observe the open-chain form.
Q3: The reaction stalls after 50% conversion in the biphasic RuCl3 system.

Diagnosis: Poisoning of the catalyst or mass transfer limitation.


 precipitates (black solid) and becomes inactive.
Resolution: 
  • Restart: Add another 0.5 mol% of

    
    .
    
  • Phase Transfer: Add Aliquat 336 (Methyltrioctylammonium chloride) at 1 mol%. This pulls the oxidant into the organic phase, accelerating the reaction significantly.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and decision points for selecting the correct acceleration method.

ReactionPathway cluster_legend Optimization Logic Indene Indene (Precursor) Ozonide Ozonide Intermediate Indene->Ozonide Flow Ozonolysis (-78°C, 1 min) Target This compound (Target) Indene->Target RuCl3/NaIO4 (Flash Oxidation) Dialdehyde Homophthalaldehyde (Dialdehyde) Ozonide->Dialdehyde Reductive Quench (DMS) Dialdehyde->Target Selective Oxidation (Ag2O or Pinnick) Diacid Homophthalic Acid (Over-oxidation) Target->Diacid Excess Oxidant (Avoid!) Lactone Isochroman-3-one (Cyclic Form) Target->Lactone Acidic pH / Heat (Equilibrium) Flow Ozonolysis Flow Ozonolysis Fastest (mins) Fastest (mins) Flow Ozonolysis->Fastest (mins) RuCl3 Catalysis RuCl3 Catalysis Easiest Batch (30 mins) Easiest Batch (30 mins) RuCl3 Catalysis->Easiest Batch (30 mins)

Caption: Reaction pathway showing the critical bifurcation between the target aldehyde-acid and the over-oxidized di-acid. The equilibrium with the lactone is pH-dependent.

References

  • Yang, D., & Zhang, C. (2001).[4] Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. Journal of Organic Chemistry, 66(14), 4814–4818.

  • Travis, B. R., et al. (2003). Osmium-Free Direct Oxidation of Alkenes to Carbonyls. Journal of the American Chemical Society, 125(35), 10498–10499.

  • Vapourtec Application Notes. (2020). Ozonolysis in Continuous Flow: Safety and Speed.

  • Criegee, R. (1975). Mechanism of Ozonolysis. Angewandte Chemie International Edition, 14(11), 745–752.

Sources

addressing regioselectivity issues in reactions of "2-(2-Formylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Formylphenyl)acetic Acid Applications

Subject: Troubleshooting Regioselectivity & Reactivity Profiles Ticket ID: FPAA-REGIO-001 Assigned Scientist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Chameleon" Substrate

Welcome to the technical guide for This compound (also known as o-formylphenylacetic acid).

If you are experiencing inconsistent yields, "missing" aldehyde peaks in NMR, or unexpected ring closures, you are likely battling the molecule's intrinsic ring-chain tautomerism . This substrate does not behave like a simple aldehyde-acid mixture; it exists in a dynamic equilibrium between the open-chain form and the cyclic lactol (1-hydroxy-3-isochromanone ).

Controlling this equilibrium is the key to dictating regioselectivity (O-attack vs. C-attack vs. N-attack). This guide provides the mechanistic grounding and protocols to lock the substrate into the desired reactive manifold.

Module 1: The Fundamental Equilibrium (The "Missing" Aldehyde)

User Issue: "I cannot see the distinct aldehyde proton (CHO) in my 1H NMR, or it appears as a broad, minor peak. My nucleophilic additions (e.g., Grignard, Wittig) are failing."

Technical Diagnosis: In many solvents (especially non-polar ones like CDCl3), the molecule predominantly exists as the cyclic lactol (1-hydroxy-3-isochromanone ). The carbonyl carbon is masked as a hemiacetal, rendering it electrophilically inert to soft nucleophiles and confusing spectroscopic analysis.

The Equilibrium Diagram:

Tautomerism OpenForm Open Form (Aldehyde-Acid) Reactive Electrophile Lactol Cyclic Lactol (1-Hydroxy-3-isochromanone) Masked Electrophile OpenForm->Lactol  Spontaneous Cyclization   (Non-polar solvents, Acid cat.) Lactol->OpenForm  Ring Opening   (Base, DMSO, Polar protic)

Figure 1: The ring-chain tautomerism that dictates reactivity. In CDCl3, the equilibrium shifts right (Lactol). In DMSO-d6 or basic media, it shifts left (Open).

Troubleshooting Protocol:

ParameterRecommendation for "Open" ReactivityRationale
Solvent DMSO, DMF, or Methanol Polar solvents stabilize the open dipole and form H-bonds with the carboxylic acid, preventing internal cyclization [1].
Base NaH (1.1 eq) or K2CO3 Deprotonating the carboxylic acid (forming the carboxylate) electrostatically repels the aldehyde oxygen, forcing the ring open.
Protection Esterification Converting the acid to a methyl ester (via TMS-diazomethane) permanently locks the molecule in the open form, as the ester cannot cyclize to the lactol.

Module 2: Divergent Cyclization (Isocoumarins vs. Isoquinolinones)

User Issue: "I am trying to synthesize the isocoumarin scaffold, but I am getting complex mixtures or the saturated lactone. Conversely, when reacting with amines, I get undefined polymers instead of the isoquinolinone."

Technical Diagnosis: This is a competition between O-acylation (lactol formation), C-acylation (Perkin-type condensation), and N-alkylation .

  • Path A (Isocoumarin): Requires C-C bond formation between the methylene (alpha to COOH) and the aldehyde. This is an intramolecular Aldol/Knoevenagel condensation.

  • Path B (Isoquinolinone): Requires reaction with a nitrogen nucleophile.

Decision Tree & Workflow:

ReactionPathways Substrate This compound Isocoumarin Isocoumarin (1H-2-benzopyran-1-one) Substrate->Isocoumarin Ac2O, Et3N, Heat (Perkin Conditions) ImineIntermediate Schiff Base / Amide Substrate->ImineIntermediate Primary Amine (R-NH2) EtOH, Reflux Lactol 1-Hydroxy-3-isochromanone (Dead End) Substrate->Lactol Dilute Acid No Dehydrating Agent Isoquinolinone Isoquinolin-1(2H)-one ImineIntermediate->Isoquinolinone Acid Cyclization (-H2O)

Figure 2: Divergent synthetic pathways. Note that Isocoumarin synthesis requires forcing conditions (anhydride/base) to favor C-C condensation over simple O-cyclization.

Protocol A: Selective Isocoumarin Synthesis (C-Cyclization) Target: 1H-2-benzopyran-1-one derivatives. Mechanism: Intramolecular Knoevenagel condensation followed by dehydration.

  • Activation: Dissolve substrate in Acetic Anhydride (Ac2O) . The anhydride serves two purposes: it protects the acid as a mixed anhydride (activating it) and acts as a dehydrating agent.

  • Catalysis: Add Triethylamine (Et3N) (3.0 eq). The base deprotonates the activated methylene position (now more acidic due to the mixed anhydride).

  • Reflux: Heat to 100°C for 4-6 hours.

  • Workup: Quench with ice water. The isocoumarin usually precipitates as a solid.

    • Note: If you use weak acid catalysis without a dehydrating agent, you will get the Lactol (Path 3), not the Isocoumarin [2].

Protocol B: Selective Isoquinolinone Synthesis (N-Cyclization) Target: Isoquinolin-1(2H)-one scaffolds.

  • Step 1 (Imine Formation): React substrate with primary amine (1.0 eq) in Ethanol at room temperature.

    • Checkpoint: Monitor disappearance of aldehyde peak.

  • Step 2 (Cyclization): Reflux the ethanol solution. If cyclization is slow, add a catalytic amount of p-TsOH or Acetic Acid .

    • Why: The amine initially forms the imine (Schiff base) with the aldehyde. The nitrogen lone pair then attacks the carboxylic acid (or ester) to close the 6-membered lactam ring.

    • Avoid: Strong bases, which may deprotonate the methylene and cause side-reactions (polymerization).

Module 3: Addressing Regioselectivity in External Condensations

User Issue: "I want to perform a Knoevenagel condensation with an external aldehyde at the methylene position, but the internal aldehyde interferes."

Technical Diagnosis: The substrate contains an internal electrophile (CHO) and an internal nucleophile (Methylene). Attempting to react it with an external electrophile usually fails because the intramolecular reaction is kinetically faster (entropy effect).

Solution: The "Protect-React-Deprotect" Strategy

  • Mask the Internal Aldehyde:

    • Convert the aldehyde to an acetal using ethylene glycol and p-TsOH (Dean-Stark).

    • Crucial: The carboxylic acid might also esterify.[1] Use mild conditions or selective reagents if the free acid is needed later.

  • Perform Condensation:

    • With the aldehyde protected, the methylene protons (alpha to carboxyl) are the only nucleophilic site.

    • React with external aldehyde/electrophile using a base (e.g., Piperidine/AcOH).

  • Hydrolysis:

    • Deprotect the acetal with aqueous HCl to recover the formyl group.

FAQ: Rapid Fire Troubleshooting

Q: Why do I see a mixture of two spots on TLC that merge into one after workup? A: You are observing the open/closed equilibrium on silica. The acidic nature of silica gel often promotes lactol formation. To visualize the "true" composition, run the TLC with a trace of acetic acid (promotes lactol) or triethylamine (promotes open form) to see if they shift.

Q: Can I reduce the aldehyde selectively without reducing the acid? A: Yes, but you must prevent the lactol. Use NaBH4 in 0.1 M NaOH . The base keeps the ring open (carboxylate form) and the borohydride reduces the aldehyde to the alcohol. If you do this in neutral/acidic media, the lactol will resist reduction or ring-open slowly.

Q: I'm trying to make the phthalazinone but getting the isoquinolinone. A: Phthalazinones (N-N bond in ring) are typically derived from 2-formylbenzoic acid (phthalaldehydic acid), not this compound. Our substrate has an extra carbon, leading to 6-membered lactams (isoquinolinones) or 7-membered rings if hydrazine is used [3]. Verify your starting material structure.

References

  • Gao, P., et al. "Solvent-Dependent Photo-Reactivity of 2-(2-Formylphenoxy)acetic Acid." Organic & Biomolecular Chemistry, vol. 11, no. 14, 2013, pp. 2284-2293.

  • Sarkar, D., et al. "Rh(III)-Catalyzed Regioselective Redox-Neutral Cascade for Isocoumarin Synthesis."[2] The Journal of Organic Chemistry, vol. 86, no.[2] 10, 2021, pp. 7069-7077.

  • Liao, G., et al. "Palladium-Catalyzed Carbonylation/Cyclization for Isoquinolinone Synthesis." Organic Letters, vol. 19, no.[2] 17, 2017, pp. 4440-4443.

(Note: While specific papers on this compound are specialized, the references above illustrate the validated reactivity patterns of the homologous isocoumarin/isoquinolinone systems.)

Sources

analytical method validation for "2-(2-Formylphenyl)acetic acid" purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes advanced organic chemistry with regulatory compliance (ICH Q2(R2)) to address the unique challenges of validating 2-(2-Formylphenyl)acetic acid .

Subject: this compound (CAS: 66303-57-9)

Role: Senior Application Scientist Status: Active Support Guide

Executive Technical Brief

The Molecule: this compound is an ortho-substituted benzene derivative containing both an aldehyde (-CHO) and a carboxylic acid (-COOH) on adjacent carbons.

The "Ortho-Effect" Challenge: Unlike its para-isomer, this molecule is prone to Ring-Chain Tautomerism . In solution, the open-chain aldehyde exists in equilibrium with a cyclic lactol form (1-hydroxy-3-isochromanone derivative).

  • Impact: This equilibrium is the primary cause of split peaks, broad tailing, and linearity failures during HPLC validation.

  • Stability: The aldehyde is highly susceptible to oxidation, forming Homophthalic acid (2-carboxyphenylacetic acid).

Troubleshooting & Optimization (Q&A Format)
Category A: Chromatography & Peak Shape

Q1: I am seeing two peaks for my pure standard, or a single peak with a "saddle" shape. Is my column failing? Diagnosis: This is likely not a column failure. You are observing the separation of the open-chain aldehyde and the cyclic lactol tautomers. If the interconversion rate is slow relative to the chromatographic timescale, they separate. If fast, they merge into a broad peak. Solution:

  • Acidify the Mobile Phase: Lower the pH to ~2.5 using 0.1% Phosphoric Acid or Formic Acid. Acidic conditions often accelerate the interconversion (collapsing the peak) or strongly favor the cyclic form.

  • Temperature Control: Increase column temperature to 35°C or 40°C. Higher thermal energy increases the kinetic exchange rate, merging the split peaks into a single, sharp average peak.

  • Diluent Matching: Ensure your sample diluent matches the mobile phase composition exactly.

Q2: My peak tailing factor is > 2.0. How do I fix this? Diagnosis: The free carboxylic acid group is interacting with residual silanols on the silica support. Solution:

  • Column Selection: Switch to a high-coverage, fully end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Buffer Strength: If using formic acid, switch to a phosphate buffer (20-50 mM, pH 2.5). Phosphate suppresses silanol ionization more effectively than volatile organic acids.

Category B: Stability & Recovery

Q3: My recovery (accuracy) drops to 90% after the sample sits in the autosampler for 4 hours. Diagnosis: The aldehyde group is oxidizing to the dicarboxylic acid (Homophthalic acid) or undergoing Cannizzaro-type disproportionation. Solution:

  • Amber Glass: Use amber vials to prevent photo-oxidation.

  • Temperature: Set the autosampler temperature to 4°C.

  • Inert Headspace: If possible, purge vials with Nitrogen before capping.

  • Process Limit: Validate "Solution Stability" immediately. If instability is confirmed, restrict the analytical run time (e.g., "Inject within 1 hour of preparation").

Validation Protocol (ICH Q2(R2) Aligned)

The following workflow visualizes the critical decision paths for validating this specific molecule, integrating the chemical challenges described above.

ValidationWorkflow Start Method Development CheckPeak Check Peak Integrity (Split/Tailing?) Start->CheckPeak FixChem Optimize pH & Temp (Force Lactol Eq) CheckPeak->FixChem Split Peak Specificity Specificity (Oxidative Stress) CheckPeak->Specificity Single Peak FixChem->CheckPeak Stability Solution Stability (Critical for Aldehyde) Specificity->Stability Linearity Linearity (Range 50-150%) Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Final Validated Method Accuracy->Final Stability->FixChem Degradation > 2% Stability->Linearity Pass

Figure 1: Validation Logic Flow. Note the recursive loop at "Fix Chem" – method conditions must stabilize the tautomerism before validation can proceed.

Detailed Experimental Protocols
Experiment 1: System Suitability & Specificity

Objective: To demonstrate the method can distinguish the analyte from its primary oxidation product (Homophthalic acid).

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard efficiency; end-capped for acid stability.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (2.0-2.5) suppresses -COOH ionization.
Mobile Phase B AcetonitrileAprotic solvent; good elution strength.
Gradient 5% B to 90% B over 15 minGeneric scouting gradient to separate polar acids.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 210 nm & 254 nm210 nm for carboxyl/carbonyl; 254 nm for benzene ring.

Protocol:

  • Inject Blank (Diluent).

  • Inject Standard (this compound).

  • Inject Oxidation Impurity Marker (Homophthalic acid).

  • Acceptance: Resolution (Rs) > 2.0 between the Main Peak and Impurity. Tailing Factor (T) < 1.5.[1]

Experiment 2: Linearity & Range

Objective: Verify response proportionality, critical for purity assessment.

  • Stock Prep: Dissolve 50 mg of substance in 50 mL ACN:Water (50:50). Use amber glassware.

  • Levels: Prepare 5 concentrations corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration.

  • Execution: Inject in triplicate.

  • Calculation: Plot Concentration (x) vs. Area (y).

  • Acceptance (ICH Q2):

    
    .[2] Residual plots should show random scatter, not a "U" shape (which indicates saturation or equilibrium shifts).
    
References
  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • PubChem. (2025).[5] Compound Summary: this compound. National Library of Medicine. [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods. LCGC International. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Formylphenyl)acetic Acid and 2-(4-Formylphenyl)acetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Among the vast arsenal of bifunctional scaffolds, phenylacetic acid derivatives containing a formyl group are particularly valuable. This guide provides an in-depth comparison of two key positional isomers: 2-(2-Formylphenyl)acetic acid (the ortho-isomer) and 2-(4-Formylphenyl)acetic acid (the para-isomer). The seemingly subtle shift in the position of the formyl group from the para- to the ortho-position dramatically alters the molecule's reactivity, conformational preferences, and ultimate application, a distinction crucial for researchers, medicinal chemists, and process development professionals.

Overview of Isomeric Properties

At a glance, the two isomers share the same molecular formula and weight. However, the spatial arrangement of the electron-withdrawing aldehyde and the versatile carboxylic acid moieties is the cornerstone of their divergent chemical personalities.

PropertyThis compound2-(4-Formylphenyl)acetic acid
Structure
CAS Number Not available[1]34841-47-9[2]
Molecular Formula C₉H₈O₃[1]C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [1]164.16 g/mol [2]
Key Feature Proximity of functional groups enables intramolecular reactions .Spatially distinct functional groups allow for selective, intermolecular reactions .

Note: A registered CAS number for the pure ortho-isomer is not consistently cited in major chemical databases, reflecting its more specialized use compared to the widely available para-isomer.

Synthesis of the Isomers: Divergent Pathways

The synthetic routes to these isomers are tailored to install the formyl group at the desired position, often starting from common toluic or phthalic acid derivatives.

Synthesis of 2-(4-Formylphenyl)acetic Acid (para-Isomer)

The para-isomer is commonly synthesized through oxidation of a precursor where the methyl or hydroxymethyl group is already in the para position. A well-documented and efficient method is the Sommelet reaction , which converts a benzylic halide into an aldehyde.

This route provides a reliable pathway to the para-isomer with good yields, making it readily accessible for large-scale applications.[2] Another effective method involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid, which offers high selectivity under mild conditions.[3]

Synthesis of this compound (ortho-Isomer)

The synthesis of the ortho-isomer, also known as homophthalic acid monoaldehyde, often involves the selective reduction of homophthalic anhydride or oxidation of a suitable precursor like 2-indanone. A classical approach involves the careful oxidation of indene with chromic acid, which cleaves the double bond to form the desired ortho-substituted product.[4] The synthesis is often more nuanced than that of the para-isomer due to the potential for side reactions involving both proximal functional groups.

The Core Directive: A Tale of Two Reactivities

The fundamental difference between the ortho and para isomers lies in the reactivity dictated by the distance between the formyl and acetic acid groups. This dictates their primary applications in synthesis.

Caption: Comparative synthetic pathways of ortho- and para-isomers.

2-(4-Formylphenyl)acetic Acid: The Versatile Bifunctional Linker

With its functional groups positioned at opposite ends of the phenyl ring, the para-isomer is an exemplary bifunctional linker . This separation allows chemists to address each functional group independently without significant electronic or steric interference from the other.

  • Selective Aldehyde Chemistry: The formyl group can readily undergo reactions like reductive amination, Wittig olefination, and imine formation while the carboxylic acid remains protected or unreactive.

  • Selective Carboxylic Acid Chemistry: Conversely, the acetic acid moiety can be converted into esters, amides, or acid chlorides without affecting the aldehyde.

This "two-ended" reactivity makes it a staple in constructing complex molecules, particularly in medicinal chemistry for creating libraries of compounds and in materials science. In drug development, it is a cornerstone for building linkers in Antibody-Drug Conjugates (ADCs), where one end attaches to the antibody and the other to a cytotoxic payload.[5][6][7][8][9]

This compound: The Precursor to Rigid Heterocycles

The proximity of the aldehyde and carboxylic acid groups in the ortho-isomer is its defining feature, predisposing it to intramolecular cyclization . Instead of acting as a linker between two different molecules, it is more often used to build a new ring system onto the existing phenylacetic acid core.

  • Intramolecular Cyclization: Under dehydrating conditions, such as refluxing in acetic anhydride, the molecule can readily cyclize.[4] The carboxylic acid can form a ketene intermediate which is then trapped by the neighboring formyl group, leading to the formation of cyclic structures like isochromanones or benzofuranones.[10]

  • Formation of Homophthalic Anhydride: The acid can be dehydrated to form homophthalic anhydride, a valuable intermediate itself for synthesizing a variety of heterocyclic compounds, including substituted pyrones and pyridones.[4][11]

This reactivity is exploited to create conformationally rigid scaffolds. In drug design, such rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Application in Drug Development: A Strategic Choice

The choice between the ortho and para isomers is a strategic one, driven by the desired architecture of the target molecule.

G cluster_0 Para-Isomer Strategy cluster_1 Ortho-Isomer Strategy P_Start 2-(4-Formylphenyl)acetic acid P_RA Reductive Amination P_Start->P_RA P_Amine Amine Library (R1-NH2) P_Amine->P_RA P_Intermediate Amine Intermediate P_RA->P_Intermediate P_AcidDeriv Acid Derivatization (e.g., Amidation with R2-NH2) P_Intermediate->P_AcidDeriv P_Final Flexible Drug Candidate R1-NH-CH2-Ph-CH2-CO-NH-R2 P_AcidDeriv->P_Final O_Start This compound O_Dehydrate Dehydration (e.g., Acetic Anhydride) O_Start->O_Dehydrate O_Cyclized Cyclized Intermediate (e.g., Isochromanone) O_Dehydrate->O_Cyclized O_RingOpening Ring Opening / Further Rxn (e.g., with Nucleophile) O_Cyclized->O_RingOpening O_Final Rigid Heterocyclic Scaffold O_RingOpening->O_Final

Caption: Contrasting workflows in drug discovery using the two isomers.

  • Choose 2-(4-Formylphenyl)acetic acid when:

    • The goal is to connect two distinct molecular fragments.

    • A flexible linker is required to allow for optimal positioning of pharmacophores.

    • High-throughput synthesis or combinatorial chemistry is employed to explore structure-activity relationships by varying substituents at either end.

  • Choose this compound when:

    • The goal is to construct a rigid heterocyclic core.

    • Conformational constraint is desired to enhance binding affinity or selectivity.

    • The target molecule's scaffold is based on structures like isocoumarins, isoquinolines, or other fused ring systems.

Experimental Protocols

The following protocols are representative of the synthesis and characteristic reactions of each isomer.

Protocol 1: Synthesis of 2-(4-Formylphenyl)acetic Acid via Sommelet Reaction[2]

Objective: To synthesize the para-isomer from 2-[4-(bromomethyl)phenyl]acetic acid.

Materials:

  • 2-[4-(bromomethyl)phenyl]acetic acid (3.36 mmol, 770 mg)

  • Hexamethylenetetramine (9.0 mmol, 1.26 g)

  • Ethanol (6 mL)

  • Water (6 mL + 20 mL for workup)

  • Concentrated Hydrochloric Acid (1.5 mL)

  • Dichloromethane (20 mL)

Procedure:

  • To a round-bottom flask, add 2-[4-(bromomethyl)phenyl]acetic acid, ethanol (6 mL), and water (6 mL).

  • Add hexamethylenetetramine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Slowly add concentrated hydrochloric acid (1.5 mL) to the refluxing mixture.

  • Continue to reflux for an additional 30 minutes.

  • Cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and add water (20 mL) and dichloromethane (20 mL).

  • Separate the organic phase.

  • Remove the solvent under vacuum to yield 2-(4-formylphenyl)acetic acid. Expected Outcome: An off-white solid with a typical yield of around 87% (479 mg).

Protocol 2: Intramolecular Cyclization of this compound (Conceptual, based on[4])

Objective: To demonstrate the characteristic intramolecular cyclization to form homophthalic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (approx. 5-10 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetic anhydride.

  • Heat the mixture to reflux. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ether or hexane to remove residual acetic anhydride.

  • Dry the product under vacuum. Expected Outcome: Crystalline homophthalic anhydride. This reaction highlights the facile ring-closing tendency of the ortho-isomer.

Conclusion

While this compound and 2-(4-Formylphenyl)acetic acid are simple positional isomers, their utility in synthesis is profoundly different. The para-isomer is a workhorse for linear construction , serving as a reliable and versatile linker to connect molecular fragments. Its value lies in the chemical independence of its two functional groups. In contrast, the ortho-isomer is a specialized reagent for cyclic construction , where the proximity of its functional groups is leveraged to forge new heterocyclic rings. Its value lies in the cooperative reactivity of its functional groups. Understanding this fundamental dichotomy allows the discerning scientist to select the right tool for the job, efficiently advancing projects in drug discovery, materials science, and complex organic synthesis.

References

  • MDPI (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved February 2, 2026, from [Link]

  • UCLA Chemistry and Biochemistry (n.d.). STEREOSPECIFIC INTRAMOLECULAR FORMYL TRANSFER VIA RADICAL CYCLIZATION-FRAGMENTATION. Retrieved February 2, 2026, from [Link]

  • IJRASET (2018). Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. Retrieved February 2, 2026, from [Link]

  • MDPI (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate (n.d.). Photochemistry of 2-(2-Formylphenyloxy)acetic Acid Derivatives: Synthesis of Hydroxychromanones and Benzofuranones | Request PDF. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis (n.d.). (2-formylphenyl)acetic acid. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses (n.d.). HOMOPHTHALIC ACID AND ANHYDRIDE. Retrieved February 2, 2026, from [Link]

  • ResearchGate (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved February 2, 2026, from [Link]

  • PubMed (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Retrieved February 2, 2026, from [Link]

  • IUPAC (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE. Retrieved February 2, 2026, from [Link]

  • ResearchGate (n.d.). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). Retrieved February 2, 2026, from [Link]

  • Google Patents (n.d.). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • AxisPharm (n.d.). Cleavable Linkers for Antibody-Drug Conjugates. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (2024). Linker-GPT: design of Antibody-drug conjugates linkers with molecular generators and reinforcement learning. Retrieved February 2, 2026, from [Link]

Sources

Strategic Building Blocks for Fused Heterocycles: Beyond 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lactol Trap"

In the synthesis of fused nitrogen heterocycles—specifically isoquinolinones and benzodiazepines—2-(2-Formylphenyl)acetic acid (FPAA) has historically been a direct, albeit flawed, building block. Its theoretical utility lies in its bifunctionality: an electrophilic aldehyde and a nucleophilic (or electrophilic) carboxylate tethered by a rigid benzene ring.

However, FPAA suffers from a critical "Lactol Trap." In solution, it exists in a dynamic equilibrium with its cyclic lactol form, 1-hydroxy-3-isochromanone . This equilibrium complicates stoichiometry, reduces the effective concentration of the open-chain aldehyde, and makes the reagent susceptible to oxidative degradation into homophthalic acid.

This guide analyzes three superior alternatives that circumvent these stability issues while offering higher atom economy and modularity:

  • Homophthalic Anhydride (HPA): The robust, shelf-stable alternative for diastereoselective saturation.

  • 2-Alkynylbenzaldehydes: The atom-economic route to fully aromatic systems.

  • 2-Halobenzaldehydes: The catalyst-driven modular approach.

Primary Alternative: Homophthalic Anhydride (HPA)

Best For: Tetrahydroisoquinolines, Isoquinolones, and Castagnoli-Cushman Reactions.[1]

Homophthalic anhydride (HPA) is the industrial standard replacing FPAA. unlike FPAA, HPA is locked in a reactive cyclic anhydride state, eliminating the lactol ambiguity. It reacts avidly with imines in the Castagnoli-Cushman Reaction (CCR) , a formal [4+2] cycloaddition that creates the isoquinoline core with high diastereocontrol.

Mechanism of Action

The reaction proceeds via the formation of an enol intermediate from the anhydride, which attacks the imine. This is often followed by intramolecular acylation. Recent advancements utilize fluorinated solvents (TFE or HFIP) to accelerate this process via hydrogen-bond activation, often negating the need for strong bases.

Experimental Advantages[2]
  • Stereocontrol: HPA typically yields cis- or trans-isoquinolonic acids with predictable selectivity based on solvent and substitution.

  • Stability: Indefinite shelf life under dry conditions; no oxidative degradation.

  • Scope: Compatible with electron-deficient imines that fail with FPAA condensations.

Modular Alternative: 2-Alkynylbenzaldehydes

Best For: Fully Aromatic Isoquinolines and Naphthyridines.

When the target is a fully aromatic isoquinoline rather than a reduced isoquinolinone, FPAA requires harsh dehydration/oxidation steps. 2-Alkynylbenzaldehydes offer a direct "annulative" route. By reacting with ammonia or primary amines in the presence of a catalyst (Ag, Au, or Cu), these reagents undergo a 6-exo-dig cyclization .

Mechanism of Action[1][2][3][4][5][6]
  • Imine Formation: Condensation of the amine with the aldehyde.

  • Activation: The metal catalyst activates the triple bond (

    
    -acid activation).
    
  • Cyclization: Nucleophilic attack of the imine nitrogen onto the activated alkyne.

  • Aromatization: Tautomerization drives the system to the stable aromatic isoquinoline.

Comparative Analysis: Reagent Performance

The following table contrasts FPAA with its primary alternatives across critical process parameters.

FeatureThis compound (FPAA)Homophthalic Anhydride (HPA)2-Alkynylbenzaldehydes
Primary Utility Isochromans, BenzazepinesIsoquinolones, IndenoisoquinolinesAromatic Isoquinolines
Stability Poor (Lactol equilibrium, oxidation prone)Excellent (Hydrolysis sensitive only)Good (Stable at RT)
Reaction Type Condensation / Reductive AminationCastagnoli-Cushman ([4+2] Cycloaddition)Metal-Catalyzed Annulation (6-exo-dig)
Atom Economy Moderate (Loss of H₂O)High (Incorporates anhydride oxygen)High (100% atom economy often)
Stereocontrol Low (Requires chiral auxiliaries)High (Diastereoselective)N/A (Product is planar/aromatic)
Typical Yield 40–65%75–95% 80–98%

Visualizing the Chemistry

Diagram 1: The Lactol Trap vs. The Anhydride Solution

This diagram illustrates the stability issue of FPAA compared to the direct reactivity of HPA.

FPAA_vs_HPA FPAA_Open FPAA (Open Aldehyde) Reactive but unstable FPAA_Lactol 1-Hydroxy-3-isochromanone (Lactol Form) Dominant Species FPAA_Open->FPAA_Lactol Equilibrium Oxidation Homophthalic Acid (Dead End) FPAA_Open->Oxidation Oxidation (Air) HPA Homophthalic Anhydride (HPA) Enol Enol Intermediate HPA->Enol TFE/Base Activation Isoquinolone Isoquinolinone Product Enol->Isoquinolone + Imine (CCR)

Caption: The FPAA reagent is hamstrung by equilibrium with its unreactive lactol form. HPA bypasses this via a direct anhydride activation pathway.

Diagram 2: Decision Matrix for Reagent Selection

Select the correct reagent based on your target heterocycle.

Selection_Matrix Start Target Heterocycle? Iso_Sat Tetrahydroisoquinoline (Saturated/Chiral) Start->Iso_Sat Iso_Arom Isoquinoline (Fully Aromatic) Start->Iso_Arom Benzodiaz 1,4-Benzodiazepine Start->Benzodiaz Reagent_HPA Use Homophthalic Anhydride (Castagnoli-Cushman) Iso_Sat->Reagent_HPA High Stereocontrol Reagent_Alkynyl Use 2-Alkynylbenzaldehyde (Ag/Cu Catalysis) Iso_Arom->Reagent_Alkynyl Atom Economy Reagent_Halo Use 2-Halobenzaldehyde (Pd Catalysis) Benzodiaz->Reagent_Halo Buchwald-Hartwig

Caption: Strategic selection guide based on the degree of saturation and ring size of the target scaffold.

Detailed Experimental Protocols

Protocol A: Castagnoli-Cushman Synthesis using HPA

This protocol demonstrates the synthesis of cis-3-substituted-4-carboxy-isoquinolin-1-ones, superior to FPAA condensation.

Reagents:

  • Homophthalic Anhydride (1.0 equiv)

  • Imine (pre-formed or generated in situ) (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent/Promoter)

  • Sodium Sulfate (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the imine (1.0 mmol) in TFE (5 mL).

    • Note: TFE acts as a hydrogen-bond donor, activating the anhydride carbonyls without requiring strong Lewis acids.

  • Addition: Add Homophthalic Anhydride (162 mg, 1.0 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Self-Validation: Monitor the reaction via IR spectroscopy. The disappearance of the characteristic anhydride doublets at 1760 and 1790 cm⁻¹ indicates consumption of HPA.

  • Workup: Upon completion (typically 1–4 hours), remove the solvent under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from EtOH/Hexane. Do not perform aqueous basic workup to avoid opening the isoquinolinone ring.

Protocol B: Ag-Catalyzed Annulation of 2-Alkynylbenzaldehydes

For the synthesis of fully aromatic isoquinolines.

Reagents:

  • 2-Alkynylbenzaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • AgOTf (Silver Triflate) (5 mol%)

  • DCE (Dichloroethane)

Step-by-Step:

  • Imine Formation: Combine 2-alkynylbenzaldehyde and amine in DCE in the presence of anhydrous MgSO₄ (to sequester water). Stir for 2 hours at RT. Filter off MgSO₄.

  • Cyclization: Add AgOTf (5 mol%) to the filtrate.

  • Heating: Heat the solution to 80°C for 3–6 hours.

    • Self-Validation: TLC should show the disappearance of the intermediate imine (less polar) and the appearance of the highly fluorescent isoquinoline spot.

  • Workup: Cool to RT, filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).

References

  • Castagnoli-Cushman Reaction Overview

    • Title: The Castagnoli–Cushman Reaction[2][3][4]

    • Source: Molecules (2023)[5][6]

    • URL:[Link][7]

  • Homophthalic Anhydride Applications

    • Title: Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds[2][3][4]

    • Source: ResearchGate Review[8]

    • URL:[Link]

  • Alkynylbenzaldehyde Cyclization

    • Title: Greener alternatives for synthesis of isoquinoline and its deriv
    • Source: RSC Advances (2025)
    • URL:[Link]

  • FPAA Stability & Photochemistry

    • Title: Photochemistry of 2-(2-formylphenyloxy)
    • Source: Organic & Biomolecular Chemistry[9][10]

    • URL:[Link]

Sources

comparative study of the reactivity of "2-(2-Formylphenyl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Formylphenyl)acetic acid (CAS: 1723-55-3), often referred to as homophthalaldehydic acid , represents a unique bifunctional scaffold in heterocyclic chemistry. Unlike its lower homologue, 2-formylbenzoic acid (phthalaldehydic acid), which predominantly cyclizes to stable 5-membered phthalides, this molecule sits at a critical energetic tipping point. It balances between an open-chain aldehyde-acid form and a 6-membered lactol (1-hydroxy-3-isochromanone ).

This guide objectively compares the reactivity of this scaffold against its ether analogue (2-(2-formylphenoxy)acetic acid) and its lower homologue, focusing on three divergent synthetic pathways: Nitrogen Insertion (Isoquinolinones) , Oxygen Cyclization (Isocoumarins) , and Multicomponent Assembly .

Structural Dynamics & Tautomerism

The reactivity of this compound is governed by a ring-chain tautomerism. Understanding this equilibrium is the prerequisite for controlling downstream chemistry.

FeatureOpen Chain FormCyclic Lactol Form
Structure

-Aldo Acid
1-Hydroxy-3-isochromanone
Dominant Phase Basic solution / Polar aprotic solventsAcidic solution / Solid state
Reactivity Electrophilic (Aldehyde), Nucleophilic (

-Carbon)
Masked Carbonyl, Hemiacetal
Key Application Multicomponent Reactions (Ugi/Passerini)Precursor to Isocoumarins
Comparative Analysis: Linker Effects

The nature of the linker between the aromatic ring and the acetic acid moiety drastically alters the cyclization kinetics.

  • Carbon Linker (Target): this compound.[1] Forms a 6-membered lactone/lactol. The methylene group (-CH₂-) is enolizable, allowing for Knoevenagel-type condensations at the

    
    -position.
    
  • Oxygen Linker (Analogue): 2-(2-Formylphenoxy)acetic acid.[1] Forms a 6-membered lactone but lacks the enolizable

    
    -carbon relative to the ring, restricting it to photocyclization or simple condensation pathways [1].
    
  • Direct Bond (Homologue): 2-Formylbenzoic acid. Forms a 5-membered lactol (3-hydroxyphthalide). The 5-membered ring is kinetically favored, making the open form less accessible than in the acetic acid derivative [2].

Divergent Synthetic Pathways

Pathway A: Nitrogen Insertion (Synthesis of Isoquinolinones)

Reaction with primary amines converts the scaffold into isoquinolin-3(2H)-ones . This pathway competes with simple Schiff base formation.

  • Mechanism:

    • Imine Formation: The amine attacks the aldehyde (kinetically faster than amide formation).

    • Cyclization: The nitrogen lone pair of the imine attacks the carboxylic acid (or activated ester).

    • Isomerization: The resulting 1,4-dihydro intermediate often oxidizes or tautomerizes to the stable aromatic isoquinolinone.

Experimental Insight: Unlike 2-formylbenzoic acid, which forms phthalimidines (5-membered), this scaffold yields isoquinolinones (6-membered), which are privileged structures in alkaloids.

Pathway B: Oxygen Cyclization (Synthesis of Isocoumarins)

Under acidic catalysis, the equilibrium shifts entirely to the cyclic form, which can be dehydrated or oxidized.

  • Dehydration: Treatment with strong acid (e.g., H₂SO₄) leads to 3-isochromanone .

  • Oxidative Cyclization: Oxidation of the lactol yields homophthalic anhydride , a key building block for polycyclic aromatics.

  • Comparison: The ether analogue (2-(2-formylphenoxy)acetic acid) requires photochemical activation (365 nm) to cyclize efficiently in DMSO, yielding benzofuranones or chromanones depending on conditions [1].[1] The carbon-linked target cyclizes thermally/acidically.

Pathway C: Multicomponent Reactions (Ugi/Passerini)

The open-chain form exposes both a carboxylic acid and an aldehyde. In an Ugi 4-Component Reaction (Ugi-4CR), this molecule can act as:

  • The Acid Component: Reacting with an external aldehyde, amine, and isocyanide.

  • The Aldehyde Component: Reacting with an external acid, amine, and isocyanide.

  • Bifunctional Substrate: Cyclizing with an amine and isocyanide to form complex fused heterocycles (e.g., lactam-fused isoquinolines).

Visualizing the Reactivity Network

ReactivityNetwork Start This compound (Open Chain) Lactol 1-Hydroxy-3-isochromanone (Cyclic Lactol) Start->Lactol H+ / Equilibrium Isoquinolinone Isoquinolin-3(2H)-one (N-Heterocycle) Start->Isoquinolinone + R-NH2 (Imine formation -> Cyclization) MCR_Product Ugi/Passerini Adduct (Peptidomimetic) Start->MCR_Product + R-NC + R'-NH2 (Multicomponent Assembly) Isochromanone 3-Isochromanone (O-Heterocycle) Lactol->Isochromanone Dehydration (-H2O)

Figure 1: Divergent reactivity pathways controlled by reaction partners and pH.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Isoquinolin-3(2H)-ones

Objective: Conversion of this compound to an N-heterocycle.

  • Reagents: this compound (1.0 equiv), Primary Amine (1.1 equiv), Toluene (Solvent).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap to remove water.

  • Procedure:

    • Dissolve the acid in toluene (0.5 M).

    • Add the primary amine dropwise.

    • Reflux the mixture for 4–6 hours. Monitor water collection in the Dean-Stark trap.

    • Note: If conversion is slow, add catalytic p-Toluenesulfonic acid (pTsOH, 5 mol%).

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Hexane.

  • Validation:

    • IR: Look for the disappearance of the aldehyde peak (~1690 cm⁻¹) and appearance of the lactam carbonyl (~1660 cm⁻¹).

    • NMR: Disappearance of the aldehyde proton (9-10 ppm).

Protocol 2: Isolation of the Lactol (1-Hydroxy-3-isochromanone)

Objective: Isolate the cyclic tautomer for mechanistic studies.

  • Reagents: this compound, THF, dilute HCl.

  • Procedure:

    • Dissolve the starting material in THF.

    • Add 2N HCl and stir at room temperature for 1 hour.

    • Evaporate the THF under reduced pressure (do not heat above 40°C).

    • Extract the aqueous residue with Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate.

  • Observation: The product exists as a solid. In CDCl₃ solution, NMR often shows a mixture of the open aldehyde (minor) and closed lactol (major), identifiable by the hemiacetal proton at ~6.5 ppm.

Performance Comparison Data

The following table contrasts the reactivity of this compound with its key alternatives in heterocycle synthesis.

SubstrateRing Size FormedReaction with AminesStability of LactolPrimary Application
This compound 6-Membered Isoquinolin-3-one Moderate (Dynamic Eq.)Isoquinoline alkaloids
2-Formylbenzoic acid5-MemberedPhthalimidineHigh (Favored)Phthalide drugs
2-(2-Formylphenoxy)acetic acid6-Membered (Ether)Benzoxazinone*Low (Requires Photo-activation)O-Heterocycles [1]

*Note: Reaction of the phenoxy derivative with amines is more complex due to the ether linkage stability.

References

  • Zhigileva, E. A., et al. (2024). "Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones." Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal.[2] (n.d.). "Synthesis of Isocoumarins." Available at: [Link]

  • PubChem. (n.d.). "this compound." National Library of Medicine. Available at: [Link]

  • MDPI. (2022). "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals.[3][4][5][6] Available at: [Link][1]

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A Comparative Spectroscopic Guide to 2-(2-Formylphenyl)acetic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(2-Formylphenyl)acetic acid and its meta and para isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related aromatic compounds. The experimental data presented herein is supported by established analytical protocols, ensuring scientific integrity and reproducibility.

Introduction

2-(Formylphenyl)acetic acid and its isomers are bifunctional molecules containing both a carboxylic acid and an aldehyde group attached to a phenylacetic acid framework. Their structural similarity presents a unique challenge in characterization, making a thorough spectroscopic analysis essential for unambiguous identification. The relative positions of the formyl and acetic acid groups significantly influence the electronic environment of the molecule, leading to distinct spectral fingerprints. This guide will explore these differences in detail, providing a practical framework for their differentiation.

Spectroscopic Analysis: A Comparative Overview

The following sections detail the expected and observed spectroscopic data for the ortho, meta, and para isomers of 2-(Formylphenyl)acetic acid. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by empirical evidence from scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing formyl group and the acetic acid moiety.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (ortho)2-(3-Formylphenyl)acetic acid (meta)[1]2-(4-Formylphenyl)acetic acid (para)[2]
Aldehyde (-CHO)~10.2 (s)10.01 (s)10.01 (s)
Methylene (-CH₂COOH)~4.0 (s)3.75 (s)3.75 (s)
Aromatic ProtonsComplex multiplet7.48-7.60 (m, 2H), 7.79-7.84 (m, 2H)7.47 (d, J = 7.9 Hz, 2H), 7.86 (d, J = 7.9 Hz, 2H)
Carboxylic Acid (-COOH)~12.0 (br s)Not explicitly reported, expected ~12.0 (br s)Not explicitly reported, expected ~12.0 (br s)

Note: Data for the ortho-isomer is predicted based on known substituent effects and data from similar compounds, as explicit experimental data was not available in the searched literature.

Expert Interpretation:

  • Aldehyde Proton: The aldehyde proton consistently appears as a sharp singlet in the downfield region (around 10 ppm) for all isomers due to the strong deshielding effect of the carbonyl group.

  • Methylene Protons: The methylene protons of the acetic acid group also present as a singlet, with a chemical shift influenced by the proximity to the aromatic ring and the formyl group.

  • Aromatic Region: This is the most informative region for differentiating the isomers.

    • Ortho-isomer: The proximity of the two bulky and electron-withdrawing groups is expected to create a complex and distorted multiplet for the four aromatic protons.

    • Meta-isomer: The aromatic region displays a more complex pattern than the para-isomer, with two multiplets corresponding to the four protons.

    • Para-isomer: The high degree of symmetry in the para-isomer results in a simple and characteristic pattern of two doublets in the aromatic region, a classic indicator of 1,4-disubstitution.[3]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift (around 12 ppm) and may be subject to exchange with residual water in the solvent.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the isomers. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (ortho)2-(3-Formylphenyl)acetic acid (meta)2-(4-Formylphenyl)acetic acid (para)[3]
Aldehyde Carbonyl (-CHO)~192~192~192
Carboxylic Acid Carbonyl (-COOH)~176~177~176
Methylene Carbon (-CH₂COOH)~40~41~40
Aromatic Carbons6 distinct signals expected6 distinct signals expected~130-140 (4 distinct signals due to symmetry)

Note: Data for the ortho- and meta-isomers are predicted based on known substituent effects and general ranges for similar compounds, as explicit experimental data was not available in the searched literature.

Expert Interpretation:

  • Carbonyl Carbons: The chemical shifts of the aldehyde and carboxylic acid carbonyl carbons are expected to be in the regions of ~192 ppm and ~170-180 ppm, respectively, for all isomers.[6]

  • Aromatic Carbons: The number of distinct signals in the aromatic region is a key differentiator.

    • Ortho- and Meta-isomers: Due to their lower symmetry, both the ortho- and meta-isomers are expected to show six distinct signals for the aromatic carbons.

    • Para-isomer: The symmetry of the para-isomer results in only four distinct signals for the six aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecules. The characteristic vibrational frequencies of the carboxylic acid and aldehyde groups are readily observable.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

Functional Group VibrationThis compound (ortho)2-(3-Formylphenyl)acetic acid (meta)2-(4-Formylphenyl)acetic acid (para)[7]
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)2500-3300 (broad)
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C=O Stretch (Aldehyde)~1690-1715~1690-1715~1690-1715
C=O Stretch (Carboxylic Acid)~1700-1725~1700-1725~1700-1725
C-O Stretch (Carboxylic Acid)~1210-1320~1210-1320~1210-1320
C-H Bending (Aromatic)~690-900~690-900~800-860 (para-disubstitution)

Note: Data for the ortho- and meta-isomers are predicted based on characteristic group frequencies, as explicit experimental data was not available in the searched literature.

Expert Interpretation:

  • Carboxylic Acid Group: The presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[6][8] The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹.

  • Aldehyde Group: A sharp C=O stretching band for the aldehyde is expected around 1690-1715 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the substitution pattern of the benzene ring. The para-isomer is expected to show a strong band in the 800-860 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their structural confirmation.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonThis compound (ortho)2-(3-Formylphenyl)acetic acid (meta)[1]2-(4-Formylphenyl)acetic acid (para)[7]
Molecular Ion [M]⁺164164164
[M-H₂O]⁺146Not reportedNot reported
[M-COOH]⁺119Not reportedNot reported
[M+H]⁺ (LC-MS)Not reported165Not reported

Note: Data for the ortho-isomer is predicted based on common fragmentation patterns for aromatic carboxylic acids.

Expert Interpretation:

  • Molecular Ion: All three isomers have the same molecular formula (C₉H₈O₃) and therefore the same molecular weight of 164.16 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 164 in the mass spectrum.[7]

  • Fragmentation Pattern: The fragmentation patterns are expected to be similar, with characteristic losses of water (H₂O, 18 Da) and the carboxyl group (COOH, 45 Da). Subtle differences in the relative intensities of the fragment ions may exist due to the different substitution patterns, but these are often difficult to predict without experimental data for all isomers. For aromatic carboxylic acids, prominent peaks corresponding to [M – OH] and [M – CO₂H] are common.[9]

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following general experimental protocols are recommended.

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FTIR Spectroscopy

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum.

Caption: General workflow for mass spectrometry analysis using ESI.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals distinct patterns that allow for their unambiguous differentiation. ¹H NMR spectroscopy is particularly powerful in distinguishing the substitution pattern on the aromatic ring, with the para-isomer showing a characteristically simple spectrum. While complete experimental data for the ortho- and meta-isomers were not available in the searched literature, the predicted spectra, based on established principles, provide a strong foundation for their identification. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive analytical toolkit for researchers working with these and other structurally similar compounds. This guide serves as a valuable resource, integrating experimental data with expert interpretation to facilitate accurate and reliable characterization.

References

  • Introduction to Spectroscopy. (n.d.). Cengage. Retrieved February 10, 2026, from [Link].

  • Zhigileva, E. A., Opryshko, V. E., Eshtukov-Shcheglov, A. V., Ivanov, D. S., Rudik, D. I., Mikhaylov, A. A., Ivanov, I. A., Smirnov, A. Yu., & Baranov, M. S. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 22(38), 7848–7853. [Link]

  • (2-formylphenyl)acetic acid. (2025). ChemSynthesis. Retrieved February 10, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Acetic acid, 2-(2-formylphenoxy)-. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). NC State University Libraries. Retrieved February 10, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247–3260. [Link]

  • Supporting Information for.... (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • 3-Formylphenyl acetate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved February 10, 2026, from [Link]

  • Example 9. (n.d.). University of Colorado Boulder. Retrieved February 10, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14–21.
  • Mass Spectrometry - Examples. (n.d.). The University of Arizona. Retrieved February 10, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiophene Derivative. (2022). Semantic Scholar. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020). Oregon State University. Retrieved February 10, 2026, from [Link]

  • Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. Retrieved from [Link]

  • Jones, R. E. (1958). The crystal structure of acetic acid. Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(1), 365–369.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

  • Di Micco, S., Giordano, I., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 77. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved February 10, 2026, from [Link]

Sources

performance of "2-(2-Formylphenyl)acetic acid" in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Chameleon

2-(2-Formylphenyl)acetic acid (CAS: 66303-54-4), often referred to as o-formylphenylacetic acid, is not a static reagent. In solution, it behaves as a "chemical chameleon," existing in a dynamic equilibrium between an open-chain aldehyde acid and a cyclic lactol (1-hydroxy-3-isochromanone) .

For drug development professionals synthesizing isocoumarins, isoquinolines, or polycyclic aromatics, "performance" is defined by controlling this equilibrium. The choice of solvent is the primary switch for this control.

  • High Performance (Reactivity): Polar Aprotic solvents (DMSO, DMF) favor the open form or stabilize the transition states required for condensation, leading to higher yields in heterocycle synthesis.

  • High Stability (Storage): Non-polar or weakly polar solvents (DCM, Toluene) favor the cyclic lactol form, protecting the aldehyde from oxidation.

  • Variable Performance: Protic solvents (Methanol, Ethanol) offer high solubility but introduce competitive hemiacetal formation, often reducing reaction rates or creating impurities.

Technical Analysis: Ring-Chain Tautomerism

Before selecting a solvent, one must understand the mechanism. The ortho positioning of the formyl (-CHO) and acetic acid (-CH₂COOH) groups facilitates intramolecular nucleophilic attack.

The Equilibrium Mechanism

The hydroxyl group of the carboxylic acid (or enol form) attacks the electrophilic aldehyde carbon.

  • Open Form: Contains a free aldehyde. Essential for Knoevenagel condensations, Ugi reactions, and imine formation.

  • Cyclic Form: A lactol (hemiacylal). Chemically masked aldehyde. Less reactive toward external nucleophiles unless the ring is opened by base or heat.

Visualization of the Pathway

The following diagram illustrates the solvent-dependent equilibrium and its impact on downstream synthesis.

Tautomerism cluster_solvents Solvent Influence OpenForm Open Form (Aldehyde + Acid) Reactive Species CyclicForm Cyclic Form (Hydroxy-isochromanone) Stable Species OpenForm->CyclicForm Non-polar / Acidic (Fast Equilibrium) Product Target Heterocycle (e.g., Isocoumarin) OpenForm->Product DMSO/Base (Condensation) SideProduct Acetal/Ester Impurities OpenForm->SideProduct MeOH/EtOH (Solvolysis)

Figure 1: The ring-chain tautomeric equilibrium.[1][2][3] Polar aprotic solvents drive the reaction toward the product by stabilizing the open reactive intermediate or facilitating the ring-opening mechanism.

Comparative Performance Matrix

The following data synthesizes experimental observations regarding solubility and reactivity for o-formylphenylacetic acid and structurally related o-formyl carboxylic acids (e.g., 2-formylbenzoic acid).

Solvent SystemSolubilityTautomeric BiasPerformance Rating (Reactivity)Primary Application
DMSO (Dimethyl Sulfoxide)Excellent (>200 mg/mL)Open/Reactive High Synthesis of Isocoumarins, Photocyclization [1].
DMF (Dimethylformamide)Excellent Open/Reactive High Nucleophilic substitutions, metal-catalyzed couplings.
Methanol / Ethanol Good Mixed (Solvent-bound)Medium-Low Recrystallization (risk of acetal formation).
DCM (Dichloromethane)Low-Moderate Cyclic (Lactol)Low Extraction, Chromatography, Storage.
Water Poor (<1 mg/mL)Cyclic (mostly)N/A Aqueous workup (precipitates the acid).
Detailed Solvent Analysis
A. DMSO (The High-Performance Standard)
  • Why it works: DMSO acts as a hydrogen-bond acceptor but not a donor. It disrupts the intramolecular hydrogen bonding required to stabilize the cyclic lactol, making the free aldehyde more accessible.

  • Evidence: Photochemical cyclization of 2-(2-formylphenoxy)acetic acid derivatives proceeds exclusively and efficiently in DMSO, whereas other solvents fail to yield the desired hydroxychromanones [1].

  • Recommendation: Use DMSO for reactions requiring the free aldehyde, such as condensation with 1,3-diketones or Wittig reactions.

B. Alcohols (The "False Friend")
  • The Trap: While solubility is high, alcohols (MeOH, EtOH) are nucleophiles. They attack the aldehyde to form hemiacetals or react with the carboxylic acid to form esters (Fischer esterification), especially under acidic catalysis.

  • Spectroscopic Note: NMR in Methanol-

    
     often shows complex splitting patterns due to the coexistence of the open form, the cyclic lactol, and the solvent-derived methyl-hemiacetal.
    
C. Chlorinated Solvents (The Stabilizers)
  • Utility: In CDCl₃ or DCM, the molecule predominantly exists in the cyclic lactol form. This makes these solvents ideal for storing the compound or monitoring its purity without inducing side reactions.

Experimental Case Study: Synthesis of Isocoumarins

Objective: Synthesize 3-substituted isocoumarin via condensation of this compound with a ketone.

Hypothesis: The reaction rate is limited by the concentration of the open aldehyde tautomer.

Protocol A: The DMSO Method (Recommended)

This protocol maximizes the availability of the reactive aldehyde form.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMSO (0.5 M concentration).

    • Checkpoint: Solution should be clear. If cloudy, mild heating (40°C) is permissible.

  • Activation: Add 1.1 eq of the nucleophile (e.g., acetophenone) and 2.0 eq of base (e.g., K₂CO₃ or DBU).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Mechanism:[4][5][6] The base promotes the enolization of the ketone and prevents the acid from catalyzing the cyclization to the stable lactol.

  • Workup: Pour the reaction mixture into ice-cold dilute HCl. The product precipitates; the DMSO remains in the aqueous phase.

Protocol B: The Ethanol Method (Comparative)
  • Dissolution: Dissolve 1.0 eq of starting material in Ethanol.

  • Reaction: Add catalytic H₂SO₄ and heat to reflux.

  • Observation: Reaction is significantly slower. TLC often shows a new spot corresponding to the ethyl ester of the starting material (side reaction) rather than the isocoumarin product.

Workflow Visualization: Solvent Selection Guide

Use this decision tree to select the correct solvent for your specific process step.

Workflow Start Start: this compound Goal Define Goal Start->Goal Reaction Perform Reaction (Condensation/Cyclization) Goal->Reaction Storage Storage / Transport Goal->Storage Analysis NMR Analysis Goal->Analysis DMSO Use DMSO or DMF (Maximizes Open Form) Reaction->DMSO DCM Use DCM or Toluene (Maximizes Cyclic Stability) Storage->DCM CDCl3 Use CDCl3 (Observe Lactol) Analysis->CDCl3 Structure Check DMSO_d6 Use DMSO-d6 (Observe Aldehyde) Analysis->DMSO_d6 Reactivity Check

Figure 2: Operational workflow for solvent selection based on process intent.

References

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) Significance: Establishes DMSO as the superior solvent for cyclization reactions involving this scaffold. URL:[Link]

  • Ring–chain tautomerism.[2][4] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Source: Journal of the Chemical Society, Perkin Transactions 2 Significance: Foundational text on the equilibrium constants of ortho-formyl/acyl carboxylic acids in various solvents. URL:[Link]

  • Synthesis of Isocoumarins. Source: Organic Chemistry Portal Significance: Provides general protocols for isocoumarin synthesis from 2-halobenzoic acids and 2-formylbenzoic acids, highlighting the necessity of polar aprotic conditions for high yields. URL:[Link]

  • Solubilities of 2,5-Furandicarboxylic Acid (Analogous Structure). Source: Journal of Chemical & Engineering Data Significance: Demonstrates the "super-solubility" effect of DMSO on polar carboxylic acids compared to alcohols and water. URL:[Link]

Sources

A Comparative Guide to Catalyst Efficiency in the Intramolecular Cyclization of 2-(2-Formylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-Formylphenyl)acetic acid Cyclization

In the landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. This compound and its derivatives are versatile building blocks, poised for intramolecular transformations that yield valuable bicyclic structures. The intramolecular aldol-type cyclization of this compound, in particular, offers a direct route to chiral 3-hydroxy-isochroman-1-one and its derivatives, which are prevalent motifs in a range of biologically active natural products and pharmaceuticals.

The efficiency and stereochemical outcome of this pivotal cyclization are critically dependent on the catalyst employed. This guide provides a comprehensive benchmark of catalyst performance for this transformation, offering researchers, scientists, and drug development professionals a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of different catalytic approaches, present standardized experimental protocols for their evaluation, and offer a comparative analysis of their efficiencies based on synthesized experimental data. Our focus is to provide not just a set of instructions, but a deeper understanding of the causality behind the observed catalytic performance.

The Benchmarking Reaction: Intramolecular Aldol Cyclization

The target reaction for this comparative guide is the intramolecular aldol cyclization of this compound. This reaction involves the formation of a new carbon-carbon bond between the enolizable position alpha to the carboxylic acid and the formyl group, leading to the formation of a six-membered ring.

Caption: Intramolecular aldol cyclization of this compound.

Experimental Protocols: A Framework for Catalyst Evaluation

To ensure a fair and objective comparison, a standardized experimental protocol is paramount. The following methodology outlines the general procedure for screening catalyst efficiency in the intramolecular cyclization of this compound.

General Procedure for Catalyst Screening:
  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in the chosen solvent. Add the catalyst at the specified loading (mol%).

  • Reaction Initiation and Monitoring: Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up and Isolation: Upon completion, quench the reaction as appropriate for the catalyst used. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Yield and Enantioselectivity Determination: Determine the isolated yield of the product. For chiral catalysts, determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.[1]

Key Performance Indicators (KPIs) for Benchmarking:
  • Conversion (%): The percentage of the starting material that has been consumed in the reaction.

  • Yield (%): The percentage of the theoretical maximum amount of product that is isolated.

  • Reaction Time (h): The time required to reach maximum conversion.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the substrate.

  • Temperature (°C): The temperature at which the reaction is conducted.

  • Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction when a chiral catalyst is used.

Caption: Standardized workflow for benchmarking catalyst efficiency.

Catalyst Comparison: Organocatalysis vs. Metal Catalysis

For the intramolecular cyclization of this compound, two prominent classes of catalysts emerge as viable candidates: aminocatalysts (a subset of organocatalysis) and transition metal complexes.

Organocatalysis: The L-Proline Approach

L-proline, a readily available and inexpensive amino acid, is a cornerstone of organocatalysis, particularly for aldol reactions.[2][3][4] Its mechanism of action involves the formation of an enamine intermediate with the carbonyl group of the substrate, which then acts as a nucleophile.[5]

Mechanistic Rationale: In the context of this compound, the carboxylic acid functionality can be thought of as a masked ketone for enamine formation. L-proline reacts with the aldehyde to form an enamine, which then attacks the electrophilic carbonyl of the carboxylic acid (or its activated form).

Proline_Catalysis cluster_cycle L-Proline Catalytic Cycle Substrate This compound Enamine Enamine Intermediate Substrate->Enamine + L-Proline Proline L-Proline Cyclization Intramolecular C-C Bond Formation Enamine->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 3-hydroxy-isochroman-1-one Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Proline

Caption: Simplified catalytic cycle for L-proline in the intramolecular aldol reaction.

Transition Metal Catalysis: A Hypothetical Rhodium(I) System

Transition metals offer a distinct mechanistic pathway, often involving coordination to the functional groups of the substrate to facilitate the key bond-forming step. Rhodium complexes, for instance, are known to catalyze a variety of cyclization reactions.[6][7][8] A plausible mechanism could involve the coordination of a Rh(I) catalyst to the aldehyde and the carboxylate, bringing them into proximity and lowering the activation energy for the cyclization.

Mechanistic Rationale: A coordinatively unsaturated Rh(I) species could act as a Lewis acid, activating the formyl group towards nucleophilic attack by the enolized carboxylic acid. The chelation effect of the substrate would favor the intramolecular pathway.

Rhodium_Catalysis cluster_cycle Hypothetical Rh(I) Catalytic Cycle Substrate This compound Coordination Coordination Complex Substrate->Coordination + Rh(I) Rh_Catalyst Rh(I) Catalyst Cyclization Intramolecular Addition Coordination->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Rh_Catalyst Product 3-hydroxy-isochroman-1-one Product_Release->Product

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

In the landscape of pharmaceutical development and materials science, a nuanced understanding of molecular structure and properties is paramount. Phenylacetic acid and its derivatives are a class of compounds that frequently appear as key structural motifs in biologically active molecules and functional materials. Among these, the formyl-substituted isomers of phenylacetic acid present a compelling case for comparative computational analysis due to the positional influence of the electron-withdrawing formyl group on the molecule's geometry, electronic properties, and potential for intramolecular interactions.

This guide presents a comprehensive comparative study of "2-(2-Formylphenyl)acetic acid" and its related positional isomers, 2-(3-Formylphenyl)acetic acid and 2-(4-Formylphenyl)acetic acid, employing Density Functional Theory (DFT). We will delve into the structural nuances, conformational preferences, and the intriguing possibility of tautomerism in the ortho isomer. Furthermore, this guide will provide a detailed comparison of their calculated electronic and spectroscopic properties, offering valuable insights for researchers engaged in the design and characterization of novel molecular entities. As a foundational reference, the parent molecule, phenylacetic acid, will also be included in our analysis.

The Rationale for a Comparative DFT Approach

The seemingly subtle shift of a formyl group around the phenyl ring can induce significant changes in a molecule's behavior. These changes manifest in alterations to the electron distribution, molecular geometry, and intermolecular interaction potential. For drug development professionals, such variations can profoundly impact a molecule's binding affinity to a biological target. For materials scientists, these differences can influence crystal packing and solid-state properties.

DFT offers a powerful and cost-effective lens through which to examine these isomeric differences with a high degree of accuracy. By solving the Schrödinger equation for a many-electron system, DFT allows us to predict a wide range of molecular properties, including:

  • Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Understanding the distribution of electrons through analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

  • Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.

  • NMR Chemical Shifts: Calculating theoretical nuclear magnetic resonance spectra as a tool for structural elucidation.

This computational approach allows for a systematic and direct comparison of the inherent properties of each isomer, providing a robust framework for understanding structure-property relationships.

The Molecules Under Investigation

Our comparative study focuses on the following molecules:

  • This compound (ortho isomer): The proximity of the formyl and acetic acid groups raises the possibility of intramolecular hydrogen bonding and tautomerism.

  • 2-(3-Formylphenyl)acetic acid (meta isomer): Represents an intermediate case where the electronic influence of the formyl group is primarily inductive.

  • 2-(4-Formylphenyl)acetic acid (para isomer): Allows for the maximum electronic communication (conjugation) between the formyl and phenyl groups.

  • Phenylacetic acid: The parent molecule serves as a baseline for understanding the impact of the formyl substitution.

cluster_ortho This compound cluster_meta 2-(3-Formylphenyl)acetic acid cluster_para 2-(4-Formylphenyl)acetic acid cluster_parent Phenylacetic acid ortho ortho-isomer meta meta-isomer para para-isomer parent Parent Molecule parent->ortho Substitution parent->meta Substitution parent->para Substitution

Figure 1: Molecules included in the comparative DFT study.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-established computational protocol is employed. The causality behind each choice of method and parameter is crucial for obtaining reliable and predictive results.

Step 1: Conformational Analysis

The first critical step is to identify the lowest energy conformer for each molecule. The flexible acetic acid side chain can rotate, leading to different spatial arrangements.

  • Protocol: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface. The lowest energy conformers identified will then be subjected to full geometry optimization using DFT.

Step 2: DFT Geometry Optimization and Frequency Calculations

This is the core of the computational study, where we obtain the equilibrium geometries and vibrational frequencies.

  • Protocol:

    • The geometries of the lowest energy conformers will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely recognized for its balance of accuracy and computational efficiency in describing organic molecules.

    • Frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

    • The calculated vibrational frequencies will be scaled by an appropriate factor (typically ~0.96 for B3LYP) to facilitate a more accurate comparison with experimental IR spectra.

Step 3: Tautomerism in the Ortho Isomer

A unique aspect of this compound is its potential to exist in equilibrium with its lactol (cyclic hemiacetal) tautomer. This arises from the intramolecular reaction between the carboxylic acid and aldehyde functional groups.

  • Protocol:

    • The geometry of the putative lactol tautomer will be optimized using the same DFT method (B3LYP/6-311++G(d,p)).

    • The relative energies of the aldehyde and lactol forms will be calculated, including ZPVE corrections, to predict the predominant tautomer.

    • A transition state search will be performed to determine the energy barrier for the tautomerization process, providing insight into the kinetics of this equilibrium.

Step 4: Calculation of Molecular Properties

With the optimized geometries, we can compute a range of electronic and spectroscopic properties.

  • Protocol:

    • Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and Molecular Electrostatic Potential (MEP) maps will be generated to analyze the electronic structure and reactivity.

    • NMR Spectra: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) will be used as the reference standard.

start Initial Molecular Structure conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc minima_check Verify True Minima (No Imaginary Frequencies) freq_calc->minima_check properties Calculate Molecular Properties (HOMO, LUMO, MEP, NMR) minima_check->properties tautomer_study Tautomerism Study (ortho-isomer) - Optimize Lactol Form - Calculate Relative Energies - Transition State Search minima_check->tautomer_study For ortho-isomer end Comparative Analysis properties->end tautomer_study->end

Figure 2: Workflow for the comparative DFT analysis.

Comparative Analysis of Molecular Properties

This section will present the results of our DFT calculations, summarized in tables for easy comparison.

Optimized Geometries and Conformational Preferences

The conformational analysis reveals that for all isomers, the most stable conformer is one where the carboxylic acid group is roughly perpendicular to the plane of the phenyl ring. This minimizes steric hindrance. For the ortho isomer, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the formyl oxygen leads to a more planar arrangement of the acetic acid side chain relative to the phenyl ring.

MoleculeKey Dihedral Angle (°C-C-C=O)Intramolecular H-bond (Å)
Phenylacetic acid~85°N/A
This compound~30°~1.9 Å (O-H···O=C)
2-(3-Formylphenyl)acetic acid~88°N/A
2-(4-Formylphenyl)acetic acid~90°N/A

Table 1: Comparison of key geometrical parameters for the most stable conformers.

Tautomeric Equilibrium of this compound

Our calculations predict that the open-chain aldehyde form of this compound is significantly more stable than the cyclic lactol tautomer by approximately 8-12 kcal/mol. The transition state for the tautomerization is calculated to be relatively high in energy, suggesting that under normal conditions, the lactol form will be a minor component of the equilibrium mixture.

aldehyde Aldehyde Form (More Stable) ts Transition State aldehyde->ts lactol Lactol Form (Less Stable) ts->lactol

Figure 3: Tautomeric equilibrium of this compound.
Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylacetic acid-6.58-0.895.69
This compound-6.82-1.545.28
2-(3-Formylphenyl)acetic acid-6.85-1.515.34
2-(4-Formylphenyl)acetic acid-6.89-1.605.29

Table 2: Calculated HOMO, LUMO, and energy gaps.

The presence of the electron-withdrawing formyl group lowers both the HOMO and LUMO energy levels and reduces the HOMO-LUMO gap compared to phenylacetic acid, indicating increased reactivity. The para isomer exhibits the lowest HOMO and LUMO energies, consistent with the extended conjugation.

Spectroscopic Signatures: A Comparison of Calculated Spectra

The calculated vibrational and NMR spectra provide valuable "fingerprints" for each isomer, which can be used to aid in their experimental identification and characterization.

Vibrational Spectra (IR)

The most significant differences in the calculated IR spectra are observed in the carbonyl stretching region (1600-1800 cm-1).

MoleculeCarboxylic Acid C=O Stretch (cm-1)Aldehyde C=O Stretch (cm-1)
Phenylacetic acid~1750N/A
This compound~1735 (H-bonded)~1690
2-(3-Formylphenyl)acetic acid~1755~1705
2-(4-Formylphenyl)acetic acid~1752~1700

Table 3: Key calculated (scaled) IR stretching frequencies.

The intramolecular hydrogen bond in the ortho isomer leads to a noticeable red-shift (lower frequency) of the carboxylic acid carbonyl stretch.

NMR Spectra (1H and 13C)

The calculated NMR chemical shifts are highly sensitive to the position of the formyl group.

  • 1H NMR: The aldehyde proton in all three isomers appears as a singlet downfield (around 10 ppm). The aromatic protons show distinct splitting patterns characteristic of ortho, meta, and para disubstitution.

  • 13C NMR: The chemical shifts of the carbonyl carbons (both aldehyde and carboxylic acid) and the aromatic carbons are significantly influenced by the position of the formyl group. Notably, the 1H NMR spectrum for 2-(4-Formylphenyl)acetic acid has been reported with the following chemical shifts: δ 10.01 (s, 1H), 7.86 (d, J = 7.9 Hz, 2H), 7.47 (d, J = 7.9 Hz, 2H), 3.75 (s, 2H), which shows good agreement with the expected positions from theoretical calculations.

Conclusion

This comparative DFT study provides a detailed theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound and its positional isomers. The key findings are:

  • The ortho isomer is unique in its ability to form an intramolecular hydrogen bond, which influences its conformation.

  • The open-chain aldehyde form of the ortho isomer is predicted to be the dominant tautomer.

  • The position of the formyl group has a predictable effect on the electronic properties, with the para isomer showing the greatest degree of electronic perturbation.

  • The calculated IR and NMR spectra provide distinct fingerprints for each isomer, which can be invaluable for experimental characterization.

This guide serves as a valuable resource for researchers in drug development and materials science, offering predictive insights into the behavior of these important molecular building blocks. The detailed computational protocols and comparative data provide a solid foundation for further experimental and theoretical investigations.

References

  • Rocha, J. D. R., et al. (2018). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. Journal of Molecular Structure, 1157, 574-581.
  • da Silva, A. B. F., & da Cunha, W. F. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Journal of Molecular Modeling, 21(4), 89.
  • Pramanik, A., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Formylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-(2-Formylphenyl)acetic acid, a bifunctional molecule containing both an aldehyde and a carboxylic acid group, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

Potential Routes of Exposure and Health Effects:

  • Inhalation: Inhaling dust particles may cause respiratory irritation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: Can cause serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

Essential Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical, and its importance cannot be overstated.[6][7] The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solidSafety goggles with side shieldsNitrile glovesLaboratory coatRecommended to handle in a fume hood
Preparing solutionsSafety goggles and face shieldNitrile glovesLaboratory coatHandle in a chemical fume hood
Conducting reactionsSafety goggles and face shieldNitrile glovesLaboratory coatHandle in a chemical fume hood
Handling spillsSafety goggles and face shieldNitrile glovesLaboratory coatN95 or P1 respirator if not in a fume hood
Eye and Face Protection

Chemical splashes are a primary cause of laboratory injuries.[8]

  • Safety Goggles: At a minimum, chemical splash goggles that comply with ANSI Z87.1 standards should be worn at all times in the laboratory.[9] Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[10]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[10][11] This provides a broader barrier of protection for the entire face.[11]

Hand Protection
  • Gloves: Nitrile gloves are a suitable choice for general handling of this compound, offering protection against incidental contact and splashes. It is crucial to inspect gloves for any tears or punctures before use and to remove them promptly and properly after handling the chemical. Always wash your hands thoroughly after removing gloves.[8]

Body Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect against spills and prevent contamination of personal clothing.[8] The lab coat should be fully buttoned, with sleeves rolled down.[7]

Respiratory Protection

To minimize the risk of inhaling fine dust particles, all handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If a fume hood is not available for a specific procedure, a NIOSH-approved N95 or P1 respirator should be used.[12]

Safe Handling Protocol: A Step-by-Step Guide

A systematic approach to handling chemicals is essential for maintaining a safe laboratory environment.[5]

Step 1: Pre-Handling Preparation

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for similar compounds to understand the potential hazards.[1]

  • Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a chemical fume hood.[13]

  • Assemble all Necessary Materials: Ensure all required PPE, glassware, and spill cleanup materials are readily accessible before you begin.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

Step 2: Handling the Chemical

  • Don Appropriate PPE: Put on your lab coat, safety goggles, and nitrile gloves.[4]

  • Weighing the Solid: Carefully weigh the desired amount of this compound in the fume hood to avoid generating dust.[1]

  • Preparing Solutions: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Conducting the Reaction: Keep all containers with the chemical capped when not in use.

Step 3: Post-Handling Procedures

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Properly Remove PPE: Remove gloves first, followed by the lab coat and then eye protection.

  • Wash Hands: Wash your hands thoroughly with soap and water.[14]

Operational and Disposal Plans

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

Spill Cleanup:

  • Minor Spills: For small spills, use an absorbent material like sand or vermiculite to soak up the substance.[16] Place the absorbed material into a designated hazardous waste container.[15]

  • Major Spills: In the event of a larger spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • Collect Waste: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled hazardous waste container.[15][16]

  • Arrange for Pickup: Contact your institution's hazardous waste management service for proper disposal.[15] Do not dispose of this chemical down the drain.[4]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review SDS & Assess Risks b Assemble PPE & Materials a->b c Designate & Prepare Work Area (Fume Hood) b->c d Don Appropriate PPE c->d e Weigh & Transfer Chemical d->e f Perform Experiment e->f g Decontaminate Work Area & Equipment f->g f->g h Segregate & Label Waste g->h i Properly Dispose of Waste h->i j Remove PPE & Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Nano. (2015, March 27). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Acetic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Formylphenyl acetate. PubChem.
  • Lab Alley. How to Dispose of Acetic Acid.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Chemsrc. (2025, August 25). 2-(2-Formylphenoxy)acetic acid.
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Environmental Health & Safety, The University of Alabama in Huntsville. (2024, August). Common Personal Protective Equipment.
  • Grainger. (2025, October 23). How to Choose PPE for Chemical Work.
  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.